Fmoc-3-Pal-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPMTXRCLXOJO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-07-3 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-3-Pal-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3-pyridyl)-L-alanine, is a non-canonical amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug development. Its unique structure, incorporating a pyridine (B92270) ring, imparts distinct properties to peptides, most notably enhanced aqueous solubility. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the applications of peptides containing 3-pyridylalanine (3-Pal).
Core Chemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid |
| Synonyms | Fmoc-L-3-pyridylalanine, N-Fmoc-3-(3-pyridyl)-L-alanine |
| CAS Number | 175453-07-3 |
| Molecular Formula | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, varies by supplier |
| Purity | Typically >98.0% |
Table 2: Solubility and Storage of this compound
| Condition | Details |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. |
| Storage (Powder) | Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). |
| Storage (In Solvent) | In DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. It is advised to use freshly opened, hygroscopic DMSO for best solubility. |
Applications in Peptide Synthesis and Drug Development
The incorporation of 3-pyridylalanine into peptide sequences is a strategic approach to modulate the physicochemical properties of the resulting peptides. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, which can significantly enhance the aqueous solubility of otherwise hydrophobic peptides.
A notable application is in the development of analogues of glucagon (B607659) and glucagon-like peptide-1 (GLP-1). Replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of these peptide hormones, which is highly beneficial for their formulation as therapeutic agents.[1] This modification can lead to improved biophysical characteristics without compromising biological activity, making 3-Pal a valuable building block in the design of peptide-based drugs.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS), followed by cleavage from the resin and subsequent purification.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an amino acid, including this compound, into a growing peptide chain on a solid support is depicted below.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol for this compound Coupling:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step with a fresh 20% piperidine/DMF solution for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for a few minutes.
-
Add the activation mixture to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes. This is followed by washing with DMF and DCM.
-
Cycle Repetition: Repeat steps 2 through 7 for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.
Caption: Workflow for peptide cleavage and deprotection.
Protocol for Cleavage and Deprotection:
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.
-
Combine all filtrates.
-
-
Precipitation: Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Pelleting and Washing:
-
Place the tube on ice for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting. Repeat this washing step 2-3 times to remove residual cleavage reagents and scavengers.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for RP-HPLC Purification:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile, often with a small amount of TFA or acetic acid to aid solubility and improve peak shape. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a C18 reversed-phase column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram (monitored at ~220 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
Mass Spectrometry Analysis:
The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass of the peptide containing the 3-pyridylalanine residue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with enhanced aqueous solubility. Its incorporation can significantly improve the biophysical properties of peptides, making them more amenable to formulation and therapeutic application. The experimental protocols provided in this guide offer a robust framework for the successful synthesis, cleavage, and purification of peptides containing 3-pyridylalanine. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of non-canonical amino acids like this compound will play an increasingly important role in the future of drug discovery and development.
References
Fmoc-3-Pyridylalanine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-3-pyridylalanine, a critical building block for peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the structure, formula, and key physicochemical properties of Fmoc-3-pyridylalanine, alongside experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).
Core Compound Specifications
Fmoc-3-pyridylalanine is a derivative of the amino acid alanine, featuring a pyridyl group on the side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This structure imparts unique properties beneficial for the synthesis of peptides with modified characteristics. The L-enantiomer is commonly utilized in peptide chemistry.
| Property | Data | Citations |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |
| Molecular Weight | 388.42 g/mol | [1][2][3] |
| CAS Number (L-isomer) | 175453-07-3 | [2][3][4] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 150-170 °C | [2] |
| Purity | ≥98.0% (HPLC) | [3] |
| Solubility | Soluble in organic solvents such as DMF | [2] |
| Storage Temperature | 2-8°C | [3] |
| SMILES String | O=C(O)--INVALID-LINK--NC(=O)OCc2c3ccccc3-c4ccccc24 | [3] |
| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N | [3] |
Chemical Structure
Caption: Chemical structure of Fmoc-3-pyridyl-L-alanine.
Experimental Protocols
Synthesis of N-Fmoc-3-(3-pyridyl)-L-alanine
The synthesis of Fmoc-3-pyridyl-L-alanine typically involves two main stages: the synthesis of the unprotected 3-(3-pyridyl)-L-alanine and the subsequent protection of the amino group with an Fmoc moiety.
1. Synthesis of 3-(3-pyridyl)-DL-alanine:
A common method for synthesizing the racemic mixture of 3-pyridylalanine is through a diethyl acetamidomalonate condensation.[5]
-
Materials: 3-(chloromethyl)pyridine (B1204626) hydrochloride, diethyl acetamidomalonate, sodium ethoxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution.
-
Add 3-(chloromethyl)pyridine hydrochloride to the mixture and reflux.
-
After the reaction is complete, cool the mixture and filter to remove sodium chloride.
-
Evaporate the solvent from the filtrate.
-
Hydrolyze the resulting diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate with concentrated hydrochloric acid by refluxing.
-
Cool the solution and adjust the pH to the isoelectric point of 3-pyridylalanine to precipitate the product.
-
Filter, wash with cold water and ethanol, and dry the resulting 3-(3-pyridyl)-DL-alanine.
-
2. Enzymatic Resolution of DL-3-pyridylalanine (Optional for L-isomer):
To obtain the desired L-enantiomer, enzymatic resolution can be performed. This often involves N-acetylation followed by treatment with an enzyme like acylase.[5]
3. Fmoc Protection of L-3-pyridylalanine:
Standard procedures for Fmoc protection of amino acids can be applied. A common method utilizes Fmoc-succinimide (Fmoc-OSu).[6]
-
Materials: L-3-pyridylalanine, sodium bicarbonate or other suitable base, 1,4-dioxane (B91453), water, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), diethyl ether.
-
Procedure:
-
Dissolve L-3-pyridylalanine in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-(3-pyridyl)-L-alanine.
-
Purify the product by recrystallization or column chromatography.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-pyridylalanine
Fmoc-3-pyridylalanine can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[7] The following is a general cycle for the addition of one amino acid.
-
Materials: Fmoc-protected amino acid (including Fmoc-3-pyridylalanine), SPPS resin (e.g., Rink Amide, Wang), N,N-dimethylformamide (DMF), piperidine, coupling reagents (e.g., HBTU, HATU, DIC), base (e.g., DIPEA, NMM), cleavage cocktail (e.g., TFA/TIS/water).
-
Experimental Workflow:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Application in Drug Development: Targeting the Gonadotropin-Releasing Hormone (GnRH) Receptor
Peptides incorporating 3-pyridylalanine have been investigated as antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor.[8] The GnRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine cascade. Its activation by GnRH triggers a signaling pathway that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11]
Antagonists of the GnRH receptor can block this signaling cascade, making them valuable therapeutic agents for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. The incorporation of unnatural amino acids like 3-pyridylalanine can enhance the binding affinity and metabolic stability of these peptide antagonists.
GnRH Receptor Signaling Pathway
The GnRH receptor primarily couples to the Gq/11 family of G-proteins.[9][12] Upon agonist binding, the receptor undergoes a conformational change, activating the G-protein and initiating the downstream signaling cascade.
Caption: Simplified GnRH receptor signaling pathway.
This guide provides a foundational understanding of Fmoc-3-pyridylalanine for its application in research and development. For specific experimental conditions and troubleshooting, researchers are encouraged to consult the cited literature and other relevant scientific publications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-β———3-吡啶基-Ala-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Role of Fmoc-3-Pal-OH in Modern Peptide Research: A Technical Guide
For Immediate Release
In the landscape of peptide-based therapeutics and research, the quest for molecules with enhanced biophysical properties is paramount. Fmoc-3-Pal-OH, a pyridyl-alanine derivative, has emerged as a critical building block for scientists aiming to improve the aqueous solubility and therapeutic potential of synthetic peptides. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in the synthesis of glucagon (B607659) analogs and its potential impact on cell signaling research.
Core Application: Enhancing Peptide Solubility
This compound, chemically known as N-Fmoc-3-(3-pyridyl)-L-alanine, is an unnatural amino acid utilized in solid-phase peptide synthesis (SPPS). Its primary function in research is to serve as a substitute for hydrophobic aromatic amino acids like phenylalanine and tyrosine. The incorporation of the pyridyl group, with its nitrogen atom capable of forming hydrogen bonds, significantly enhances the hydrophilicity of the resulting peptide.[1][2][3][4]
A prominent example of its application is in the development of glucagon analogs. Glucagon, a peptide hormone crucial for regulating blood glucose levels, suffers from poor aqueous solubility at physiological pH, complicating its formulation and clinical use. Researchers have successfully synthesized glucagon analogs with markedly improved solubility by strategically replacing key hydrophobic residues with 3-pyridylalanine.[1][2][3]
Quantitative Analysis of Glucagon Analog Solubility
The following table summarizes the solubility data for native glucagon and a key analog incorporating 3-pyridylalanine, Gcg[3-Pal6,10,13, Aib16]. The data clearly demonstrates the substantial improvement in aqueous solubility achieved through the use of this compound.
| Compound | Amino Acid Sequence | Solubility in PBS (pH 7.4) |
| Native Glucagon | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | < 0.1 mg/mL |
| Gcg[3-Pal6,10,13, Aib16] | HSQGT(3-Pal)TSDYSK(3-Pal)LDSRRA(Aib)DFVQWLMNT | > 5.0 mg/mL |
Data extracted from "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization" and its supporting information.
Experimental Protocols: Solid-Phase Peptide Synthesis of a Glucagon Analog
The synthesis of glucagon analogs incorporating 3-pyridylalanine is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed methodology for the synthesis of Gcg[3-Pal6,10,13, Aib16].
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.
3. Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including this compound) (4 equivalents) using a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative ninhydrin (B49086) test. Double coupling is performed if the test is positive.
-
Wash the resin with DMF.
4. Iterative Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
6. Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Experimental Workflow for SPPS
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Application in Signaling Pathway Research
While the primary driver for using this compound has been to improve biophysical properties, peptides containing this modification are valuable tools for studying cellular signaling. A recent study demonstrated that a p53-derived peptide inhibitor of the MDM2-p53 interaction, when conjugated with an RGD peptide containing pyridylalanine, exhibited enhanced anti-proliferative activity. This suggests that the modified peptide more effectively engages cellular pathways that control cell growth and apoptosis.
The p53-MDM2 signaling pathway is a critical regulator of the cell cycle and apoptosis. Under normal conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, keeping p53 levels low. In response to cellular stress, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes like p21 and PUMA, which induce cell cycle arrest and apoptosis, respectively. The pyridylalanine-containing peptide inhibitor disrupts the initial MDM2-p53 interaction, thereby activating this pro-apoptotic pathway.
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the point of intervention by a 3-Pal-containing peptide.
Conclusion
This compound is a valuable reagent for peptide chemists and drug development professionals. Its ability to significantly enhance the aqueous solubility of peptides, as demonstrated with glucagon analogs, addresses a critical challenge in peptide-based drug formulation. Furthermore, the incorporation of this unnatural amino acid can lead to peptides with improved biological activity, providing powerful tools to probe and modulate complex cellular signaling pathways. As the field of peptidomimetics continues to grow, the strategic use of building blocks like this compound will be instrumental in the development of the next generation of peptide therapeutics.
References
An In-depth Technical Guide to N-Fmoc-3-(3-pyridyl)-L-alanine
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of N-Fmoc-3-(3-pyridyl)-L-alanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Physical Properties
N-Fmoc-3-(3-pyridyl)-L-alanine is a white to off-white crystalline powder. Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, linked to the amino group of 3-(3-pyridyl)-L-alanine.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 388.42 g/mol | [1][2] |
| Melting Point | 150 - 170 °C or 166.5 °C | [3] |
| Appearance | White to off-white powder | [3] |
| Optical Rotation | [α]D²⁵ = -44 ± 2.5° (c=1 in DMF) | [3] |
| Storage | 2-8°C | |
| Solubility | Soluble in DMF | [3] |
Synthesis and Purification
Experimental Protocol: Fmoc Protection of 3-(3-pyridyl)-L-alanine
This protocol is a standard procedure for the Fmoc protection of amino acids and can be adapted for 3-(3-pyridyl)-L-alanine.[4][5]
Materials:
-
3-(3-pyridyl)-L-alanine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve 3-(3-pyridyl)-L-alanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue to stir overnight.
-
Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the precipitation of the N-Fmoc-3-(3-pyridyl)-L-alanine product.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum.
Purification Protocol: Recrystallization
Crude Fmoc-amino acids can be purified by recrystallization to improve their purity.[6]
Materials:
-
Crude N-Fmoc-3-(3-pyridyl)-L-alanine
-
Toluene (B28343) or Isopropyl Alcohol
Procedure:
-
Dissolution: Place the crude N-Fmoc-3-(3-pyridyl)-L-alanine in a flask and add a suitable solvent such as toluene or isopropyl alcohol.
-
Heating: Gently heat the mixture to around 50°C while stirring to dissolve the solid.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at 50°C.
Application in Peptide Synthesis
N-Fmoc-3-(3-pyridyl)-L-alanine is a valuable building block in solid-phase peptide synthesis (SPPS). The pyridyl side chain can enhance the aqueous solubility of the resulting peptides, a desirable property for therapeutic applications.[7][8]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized workflow for the incorporation of N-Fmoc-3-(3-pyridyl)-L-alanine into a peptide chain using Fmoc-based SPPS.[9]
Workflow:
-
Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The carboxyl group of N-Fmoc-3-(3-pyridyl)-L-alanine is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and then coupled to the free amino group on the resin.
-
Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Biological Significance and Signaling Pathways
The incorporation of 3-(3-pyridyl)-L-alanine into peptides can significantly impact their biological activity and pharmacokinetic properties. Peptides containing this unnatural amino acid have been investigated as analogs of hormones that target G protein-coupled receptors (GPCRs), such as glucagon (B607659) and somatostatin (B550006).[7][10] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development.[11][12]
The binding of a peptide ligand, such as a glucagon or somatostatin analog containing 3-(3-pyridyl)-L-alanine, to its specific GPCR initiates a conformational change in the receptor. This, in turn, activates an intracellular G protein, which then modulates the activity of downstream effector proteins like adenylyl cyclase, leading to changes in the concentration of second messengers such as cyclic AMP (cAMP). These signaling cascades ultimately result in a specific cellular response. The pyridyl group can influence receptor binding affinity and selectivity, potentially leading to more potent and targeted therapeutic agents.[10]
References
- 1. N-Fmoc-3-(3-pyridyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 2. N-Fmoc-3-(3-pyridyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Overview of Fmoc-3-Pal-OH for Researchers
This guide provides essential technical data on Fmoc-3-Pal-OH (N-α-Fmoc-3-(3'-pyridyl)-L-alanine), a specialized amino acid derivative frequently utilized in peptide synthesis and drug development. Its unique pyridyl side chain offers distinct properties for modifying peptide structure and function.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate experimental planning, including reaction stoichiometry and analytical characterization.
| Parameter | Value | Reference |
| Molecular Weight | 388.42 g/mol | [1][2][3] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |
| CAS Number | 175453-07-3 | [1][2][3][4][5] |
This compound is recognized as an alanine (B10760859) derivative.[1][2] In research, the substitution of phenylalanine and tyrosine residues with 3-pyridylalanine has been shown to enhance the aqueous solubility of certain peptides.[4]
It is important to distinguish the L-form (CAS 175453-07-3) from the D-form, Fmoc-D-3-Pal-OH, which has a different CAS number (142994-45-4).[6][7]
Experimental Considerations
Storage and Handling: For long-term stability, this compound powder should be stored at -20°C.[2] For shorter periods, storage at 4°C is acceptable.[2] When in solvent, it is recommended to store solutions at -80°C for up to six months or -20°C for up to one month.[2] The compound is typically supplied as a solid.[1][2]
References
The Solubility Profile of Fmoc-3-Pal-OH in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of non-canonical amino acid residues that can impart unique structural and functional properties to synthetic peptides. A thorough understanding of its solubility in various organic solvents is paramount for optimizing coupling efficiency, preventing aggregation, and ensuring the synthesis of high-purity peptides. This technical guide provides a consolidated overview of the solubility of this compound, a detailed experimental protocol for determining solubility, and a logical workflow to aid researchers in their synthetic endeavors.
The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. While the Fmoc group generally confers good solubility in many organic solvents, the pyridyl moiety in this compound introduces a degree of polarity that influences its behavior in different solvent systems.
Quantitative and Qualitative Solubility Data
Precise, comprehensive quantitative solubility data for this compound across a wide range of common solvents is not extensively published. However, available data and qualitative assessments provide a strong foundation for solvent selection in peptide synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Abbreviation | Type | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Citation |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 78.13 | 50 | ~0.129 | [1][2] |
Note: The solubility in DMSO may require ultrasonication to achieve, and it is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic.[1][2]
Qualitative Solubility Assessment
For other common solvents used in peptide synthesis, qualitative information suggests the following solubility characteristics for Fmoc-amino acids in general, which can be extrapolated to this compound.
| Solvent | Abbreviation | Type | General Fmoc-Amino Acid Solubility |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble |
| Dichloromethane | DCM | Non-polar | Soluble |
| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility |
| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility |
Fmoc-protected amino acids are generally readily soluble in polar aprotic solvents like DMF and NMP, which are the most common solvents used for SPPS.[3][4] While specific values for this compound are not available, it is expected to be highly soluble in these solvents. Its solubility in solvents like DCM is also generally good. However, in less polar or more volatile solvents such as THF and acetonitrile, the solubility of many Fmoc-amino acids can be more limited.[5] It is sparingly soluble in water.[6]
Experimental Protocol: Determination of Equilibrium Solubility
For applications requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a robust method for determining the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a defined temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest (e.g., DMF, NMP, DCM, THF, ACN)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa (e.g., 2 mL glass vials)
-
Thermostatic orbital shaker or heating block with stirring capabilities
-
Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
For example, prepare standards at 0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours. A state of equilibrium is confirmed if the concentration of the solute in solution does not change over time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid this compound.
-
Alternatively, allow the vials to stand undisturbed at the same constant temperature until the solid has fully settled.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group has strong absorbance (typically around 265 nm or 301 nm).
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or Molarity).
-
Workflow and Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general overview of its use in a solid-phase peptide synthesis cycle.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Pyridylalanine in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids represent a valuable class of building blocks that offer the potential to modulate the pharmacological properties of peptides and small molecules. Among these, 3-pyridylalanine (3-Pal), a structural analog of phenylalanine where a phenyl group is replaced by a 3-pyridyl ring, has emerged as a versatile scaffold. Its unique electronic and steric properties, including its ability to act as a hydrogen bond acceptor and its increased polarity compared to phenylalanine, have made it an attractive component in the design of innovative therapeutics. This technical guide provides a comprehensive overview of the applications of 3-pyridylalanine in medicinal chemistry, with a focus on its role in peptide-based therapeutics and as a key pharmacophore in small molecule drug discovery.
Physicochemical Properties and Synthetic Considerations
The substitution of a carbon atom in the aromatic ring of phenylalanine with a nitrogen atom in 3-pyridylalanine imparts distinct physicochemical characteristics. The pyridine (B92270) ring is more polar and has a lower electron density than the phenyl ring, and it possesses hydrogen bonding capabilities due to the nitrogen atom's lone pair of electrons.[1] This increased hydrophilicity can enhance the aqueous solubility of parent molecules, a critical attribute for drug development.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | Phenylalanine | 3-Pyridylalanine |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 165.19 g/mol | 166.18 g/mol |
| Aromaticity | Aromatic | Aromatic |
| Polarity | Nonpolar | Polar |
| Hydrogen Bond Acceptor | No | Yes (Pyridyl Nitrogen) |
The synthesis of 3-pyridylalanine and its derivatives for use in solid-phase peptide synthesis (SPPS) typically involves the use of protected forms, such as Fmoc-3-pyridylalanine-OH or Boc-3-pyridylalanine-OH. These building blocks are commercially available and can be incorporated into peptide sequences using standard coupling protocols.
Applications in Peptide-Based Therapeutics
The incorporation of 3-pyridylalanine into peptide scaffolds has proven to be a successful strategy for optimizing their therapeutic potential. It serves as a versatile surrogate for natural aromatic amino acids, influencing receptor binding, selectivity, and pharmacokinetic profiles.
Somatostatin (B550006) Receptor Antagonists
Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that are overexpressed in many neuroendocrine tumors. Radiolabeled somatostatin analogs are therefore valuable tools for both diagnosis and therapy. The introduction of 3-pyridylalanine into somatostatin receptor antagonists has been shown to modulate their binding affinity and selectivity.
A study on radiolabeled somatostatin antagonists investigated the effect of replacing Tyr³ with pyridylalanine isomers. The results demonstrated that the position of the nitrogen atom in the pyridyl ring influences the properties of the resulting radioligand.
Table 2: Binding Affinity of 3-Pal Containing Somatostatin SSTR2 Antagonists
| Compound | K_D (nM) | IC_50 (nM) |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 | 0.73 ± 0.15 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than LM3 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than LM3 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | Similar to LM3 |
Data from EJNMMI Radiopharmacy and Chemistry, 2025.
The polar nature of 3-Pal was suggested to enhance the peptide's interaction with kidney transporters, explaining its high uptake and prolonged retention in renal tissue.
Glucagon (B607659) Analogs
Glucagon, a peptide hormone crucial for glucose homeostasis, has poor biophysical properties that limit its therapeutic use. The incorporation of 3-pyridylalanine has been explored to enhance its aqueous solubility and stability. In a series of novel glucagon analogs, the substitution of natural aromatic amino acids with 3-Pal and 4-pyridylalanine (4-Pal) improved the biophysical characteristics of the peptide while maintaining its biological activity.[2] One particular analog, Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶], demonstrated superior biophysical properties and comparable pharmacology to the native hormone in preclinical models.[2]
Applications in Small Molecule Drug Discovery
The pyridyl moiety is a common pharmacophore in a wide range of small molecule drugs. As a building block, 3-pyridylalanine can be incorporated into non-peptidic scaffolds to target various enzymes and receptors.
Akt Inhibitors
The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers, making it an attractive target for drug discovery. A series of potent and selective ATP-independent Akt inhibitors featuring a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core has been developed. While these specific molecules do not directly incorporate the 3-pyridylalanine amino acid, the 3-pyridyl group is a crucial component of their structure, highlighting the importance of this motif in achieving potent inhibition.
Table 3: Activity of a 3-Pyridyl-Containing Akt Inhibitor
| Compound | Target | IC_50 (µM) |
| 12j (example from series) | Akt1 | Potent (specific value not provided in abstract) |
Data from Journal of Medicinal Chemistry, 2012.
The development of Akt inhibitors containing a 3-pyridylalanine-like fragment underscores the potential of this moiety in designing targeted cancer therapies.
Signaling Pathways
The therapeutic effects of 3-pyridylalanine-containing molecules are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Somatostatin Receptor Signaling
Somatostatin receptors are coupled to inhibitory G proteins (Gαi). Upon ligand binding, the receptor activates Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). SSTRs can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of ion channels.[4][5]
Somatostatin Receptor Signaling Pathway
Glucagon Receptor Signaling
The glucagon receptor is a G-protein coupled receptor that primarily signals through the Gαs subunit. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of glucagon, such as promoting glycogenolysis and gluconeogenesis in the liver.[6][7]
Glucagon Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of 3-pyridylalanine-containing compounds.
Synthesis of 3-(3-pyridyl)-D-alanine
A common synthetic route to 3-(3-pyridyl)-D-alanine involves the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine (B1204626), followed by hydrolysis, decarboxylation, and enzymatic resolution.[4]
Workflow for the Synthesis of 3-(3-pyridyl)-D-alanine
Synthetic Workflow for 3-(3-pyridyl)-D-alanine
Detailed Protocol:
-
Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide in ethanol) to yield diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then subjected to hydrolysis (e.g., using aqueous HCl or NaOH) followed by decarboxylation upon heating to afford DL-3-pyridylalanine.[4]
-
Enzymatic Resolution: The racemic mixture is resolved using an enzyme (e.g., an aminoacylase) that selectively hydrolyzes the N-acetyl-L-amino acid, allowing for the separation of the D-enantiomer.[4]
Solid-Phase Peptide Synthesis (SPPS) of a 3-Pal-Containing Peptide
The following is a general protocol for the manual Fmoc-based SPPS of a peptide incorporating Fmoc-3-pyridylalanine-OH.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-3-pyridylalanine-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
Protocol:
-
Resin Swelling: The Rink amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF.
-
HBTU (3 equivalents) and DIPEA (6 equivalents) are added to the amino acid solution to pre-activate the carboxylic acid.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.[9]
-
The resin is washed with DMF.
-
-
Repeat: Steps 2 and 3 are repeated for each amino acid in the peptide sequence, including the coupling of Fmoc-3-pyridylalanine-OH.
-
Cleavage and Deprotection: After the final amino acid is coupled, the resin is washed with DCM and dried. The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Binding Assay for Somatostatin Receptors
This protocol describes a competitive binding assay to determine the affinity of a 3-Pal-containing somatostatin analog for SSTR2.
Materials:
-
Cell membranes prepared from cells expressing SSTR2 (e.g., HEK293-SSTR2)
-
Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14)
-
Unlabeled competitor (the 3-Pal-containing peptide)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
GF/C glass fiber filters
-
Scintillation counter
Protocol:
-
Incubation: In a 96-well plate, add cell membranes, the radioligand at a concentration near its K_D, and varying concentrations of the unlabeled competitor.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC_50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i (inhibition constant) can be calculated from the IC_50 using the Cheng-Prusoff equation.
Conclusion
3-Pyridylalanine has established itself as a valuable and versatile building block in medicinal chemistry. Its unique physicochemical properties, particularly its increased polarity and hydrogen bonding capability compared to phenylalanine, have been successfully exploited to enhance the solubility, stability, and receptor interaction profiles of both peptides and small molecules. The applications of 3-pyridylalanine in the development of somatostatin receptor antagonists and glucagon analogs highlight its potential to address key challenges in peptide drug design. Furthermore, the prevalence of the pyridyl motif in successful small molecule drugs suggests that 3-pyridylalanine will continue to be a valuable tool for the synthesis of novel therapeutics targeting a wide range of diseases. As our understanding of disease biology and drug-receptor interactions deepens, the rational incorporation of non-proteinogenic amino acids like 3-pyridylalanine will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological activities of glucagon-like peptide-1 analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prezi.com [prezi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rsc.org [rsc.org]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a central figure in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to the mild, efficient, and versatile chemistry it enables, allowing for the routine synthesis of complex peptides, including those with sensitive modifications.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in modern peptide synthesis. It delves into the chemical principles of Fmoc-based SPPS, offers detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical workflows and mechanisms to empower researchers in their peptide synthesis endeavors.
The Chemistry of the Fmoc Group: A Tale of Mild Base Lability
The utility of the Fmoc group in SPPS is rooted in its unique chemical properties. It is a base-labile protecting group, a characteristic that is central to its application.[1] This lability under mild basic conditions is in stark contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group. This fundamental difference forms the basis of the Fmoc/tBu orthogonal protection strategy, which permits the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][3]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine (B6355638).[4] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4] The reactive DBF is then scavenged by the excess amine to form a stable adduct.[4]
The Cyclical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to an insoluble solid support (resin).[5] Each cycle consists of two main steps: deprotection and coupling.
Experimental Protocols
Adherence to optimized protocols is crucial for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.
Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)
-
Resin Swelling: Swell Wang resin (1 g) in N,N-dimethylformamide (DMF) (10-15 mL) for 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (4 equivalents) in a minimum amount of DMF. Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and stir the mixture at 0°C for 10 minutes.
-
First Amino Acid Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF (10 mL per gram of resin) to the resin. Agitate the mixture for 5-10 minutes. A two-step deprotection is often recommended for efficiency, so drain and repeat this step once.[4]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[4]
Protocol 3: Amino Acid Coupling (HBTU/DIPEA Activation)
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
Protocol 4: Cleavage from Resin and Side-Chain Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[6] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.[1][7]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum.[4]
Quantitative Analysis of Performance and Side Reactions
The success of Fmoc-SPPS is measured by the yield and purity of the final peptide. However, several side reactions can occur, impacting these outcomes.
Coupling Efficiency and Yield
With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[8] This high per-step efficiency is crucial for the synthesis of long peptides, as even small inefficiencies can dramatically reduce the overall yield of the full-length product.
Table 1: Comparison of Coupling Reagent Performance for a Sterically Hindered Amino Acid (Fmoc-Trp(Mts)-OH) [2]
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Notes |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. Slower reaction rates. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents. Higher cost. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[2]
Fmoc Deprotection Kinetics
The rate of Fmoc deprotection is influenced by the base concentration and the amino acid residue. While a 20% piperidine in DMF solution is standard, lower concentrations can be used, though they require longer reaction times.
Table 2: Fmoc Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF [9][10]
| Piperidine Concentration (% v/v) | 1 min Deprotection (%) | 3 min Deprotection (%) | 5 min Deprotection (%) |
| 1% | 12.9 | 33.4 | 49.6 |
| 2% | 63.3 | 87.9 | >95 |
| 5% | >99 | >99 | >99 |
| 20% | >99 | >99 | >99 |
Common Side Reactions
Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS, particularly at Asp-Gly and Asp-Ser sequences.[8][11] It occurs through the cyclization of the aspartic acid side chain, catalyzed by the basic conditions of Fmoc deprotection, and can lead to a mixture of byproducts, including α- and β-peptides and racemization.[8][11]
Table 3: Aspartimide Formation in a Model Peptide (VKDGYI) after Prolonged Piperidine Treatment [12]
| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |
| OtBu | >1.0 | 25.7 |
| OMpe | 0.4 | 14.9 |
| OBno | 0.1 | 1.8 |
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling of amino acids, especially for residues like Cysteine and Histidine.[11] The choice of coupling reagent and base can significantly impact the extent of racemization.
Table 4: Racemization of Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA Activation [11]
| Preactivation Time | Racemization (%) |
| 0 min | 1.0 |
| 5 min | 7.8 |
Monitoring Fmoc Deprotection
The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution at approximately 301 nm.[13] This allows for the quantitative assessment of the reaction's completion and can help in troubleshooting difficult sequences.[13][14]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides.[1][2] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Fmoc-3-Pal-OH: An In-Depth Technical Guide to its Application as an Unnatural Amino Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3-pyridyl)-L-alanine, is a pivotal unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptide-based therapeutics. Its pyridyl side chain offers a strategic advantage in modulating the physicochemical characteristics of peptides, notably enhancing aqueous solubility and introducing a potential site for metal chelation or alternative hydrogen bonding interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its incorporation into peptide chains, and a summary of its impact on the biological activity of peptides, with a focus on glucagon (B607659) and somatostatin (B550006) analogs.
Introduction to this compound
This compound is a derivative of the natural amino acid alanine, where a 3-pyridyl group is attached to the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine makes it suitable for standard Fmoc-based solid-phase peptide synthesis. The incorporation of 3-pyridylalanine (3-Pal) into peptides can significantly alter their properties. The pyridine (B92270) ring, being aromatic and containing a nitrogen atom, can participate in π-stacking and hydrogen bonding, influencing peptide conformation and receptor binding. Furthermore, the basic nature of the pyridine nitrogen can increase the hydrophilicity of the peptide, which is a desirable trait for improving the bioavailability and formulation of peptide drugs. A key application of this compound is in the development of glucagon analogs with enhanced solubility and stability, addressing a major challenge in the therapeutic use of glucagon.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-(3-pyridyl)-L-alanine |
| Synonyms | Fmoc-L-3-pyridylalanine |
| CAS Number | 175453-07-3[1] |
| Molecular Formula | C23H20N2O4[1] |
| Molecular Weight | 388.42 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | Typically >98.0% |
| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication), DMF, and NMP.[1] Sparingly soluble in dichloromethane (B109758) and methanol. |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the carboxyl group of the incoming this compound.
General Workflow for this compound Incorporation
The following diagram illustrates the general workflow for a single coupling cycle of an unnatural amino acid like this compound in SPPS.
General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocol for this compound Coupling
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Methanol
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HCTU or HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantitative Data and Performance
The successful incorporation of this compound is crucial for the overall yield and purity of the final peptide. While specific data for every context is sequence-dependent, the following table provides an overview of expected performance based on literature for similar unnatural amino acids and peptide syntheses.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% | Can be sequence-dependent and may require optimization (e.g., double coupling, extended reaction times). Monitoring with a Kaiser test is recommended. |
| Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |
| Purity after RP-HPLC | >95% | Dependent on the efficiency of the synthesis and the optimization of the purification protocol. |
Impact on Peptide Structure and Function: Case Studies
The introduction of 3-pyridylalanine can have profound effects on the biological activity and therapeutic potential of peptides.
Glucagon Analogs
Native glucagon has poor solubility at physiological pH, which complicates its formulation and use as a rescue treatment for severe hypoglycemia. Replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine has been shown to significantly increase the aqueous solubility of glucagon analogs.[2][3] This is attributed to the hydrogen bonding capacity of the pyridine nitrogen. These analogs have demonstrated comparable pharmacology to native glucagon in preclinical studies.[2]
Glucagon Receptor Signaling Pathway:
Glucagon and its analogs exert their effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to an increase in blood glucose levels.
Glucagon Receptor Signaling Pathway.
Somatostatin Analogs
In the design of somatostatin receptor ligands, the amino acid at position 3 is crucial for influencing affinity and receptor subtype specificity. The replacement of tyrosine with 3-pyridylalanine in somatostatin antagonists has been explored to modulate their properties. Studies have shown that the incorporation of 3-Pal can influence the hydrophilicity and in vivo distribution of these analogs without significantly compromising their affinity for the somatostatin receptor subtype 2 (SSTR2). The polar nature of 3-Pal may enhance interactions with specific transporters, affecting tissue uptake.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway:
Somatostatin and its analogs typically mediate their effects, such as the inhibition of hormone secretion and cell proliferation, by binding to SSTRs. The binding to SSTR2, a Gi-protein coupled receptor, leads to the inhibition of adenylyl cyclase.
Somatostatin Receptor 2 Signaling Pathway.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of peptide chemists and drug developers. Its ability to enhance the aqueous solubility of peptides while maintaining or even improving biological activity makes it a strategic choice for overcoming common hurdles in peptide drug development. The straightforward incorporation of this compound using standard SPPS protocols, coupled with its significant impact on the physicochemical and pharmacological properties of peptides, ensures its continued importance in the design of novel and more effective peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this versatile unnatural amino acid building block in research and development.
References
A Technical Guide to the Synthesis of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-α-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH), a crucial building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[1][2] The unique pyridyl side chain of this amino acid derivative offers opportunities for creating peptides with enhanced biological activity and stability.[1][2] This document outlines a likely synthetic protocol, presents key data in a structured format, and includes a visual representation of the experimental workflow.
Core Synthesis Data
The following table summarizes the key chemical and physical properties of this compound.
| Parameter | Value | Reference |
| CAS Number | 175453-07-3 | [3][4] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [4] |
| Molecular Weight | 388.42 g/mol | [4] |
| Assay | ≥98.0% | [4] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a potential two-step synthesis for this compound, adapted from established methods for similar compounds. The first step involves the synthesis of the unprotected amino acid, 3-(3-pyridyl)-L-alanine, followed by the protection of the alpha-amino group with the Fmoc moiety.
Step 1: Synthesis of 3-(3-pyridyl)-L-alanine
This procedure is based on the synthesis of related pyridylalanine derivatives.
Materials:
-
3-Pyridinecarboxaldehyde
-
N-Benzoylglycine (Hippuric acid)
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Hydriodic acid
-
Red phosphorus
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Azlactone Formation: A mixture of 3-pyridinecarboxaldehyde, N-benzoylglycine, acetic anhydride, and sodium acetate is heated to form the corresponding azlactone.
-
Hydrolysis and Reduction: The azlactone intermediate is then subjected to hydrolysis and reduction using hydriodic acid and red phosphorus to yield the racemic amino acid.
-
Resolution: The racemic mixture is resolved into its enantiomers, for example, by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, to isolate the L-enantiomer.
-
Purification: The resulting 3-(3-pyridyl)-L-alanine is purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: N-α-Fmoc Protection
This general procedure for Fmoc protection is adapted from the synthesis of other Fmoc-amino acids.[5]
Materials:
-
3-(3-pyridyl)-L-alanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate
-
Dioxane
-
Water
-
Ethyl ether
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Reaction Setup: Dissolve 3-(3-pyridyl)-L-alanine in a 1:1 mixture of dioxane and water. Add sodium carbonate to the solution.
-
Addition of Fmoc-OSu: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.[5]
-
Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl ether to remove impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product into ethyl acetate.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound as a solid.[5]
-
Purification: The crude product can be further purified by recrystallization to achieve high purity.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly involved in the chemical synthesis of this compound, the logical relationship of the synthesis process can be visualized as a sequential flow of reactions and purification steps. The diagram above illustrates this logical workflow. The successful synthesis of this compound is a prerequisite for its subsequent use in SPPS, where it becomes a component of a synthetic peptide designed to interact with biological signaling pathways.
This compound is a valuable reagent for researchers engaged in peptide synthesis and drug discovery.[1] Its incorporation into peptide sequences allows for the exploration of novel structures with potentially enhanced therapeutic properties.[2] The methodologies outlined in this guide provide a framework for the synthesis of this important amino acid derivative.
References
An In-Depth Technical Guide to the Storage and Handling of Fmoc-3-Pal-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and protocols for the proper storage and handling of Nα-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH), a pivotal building block in modern peptide synthesis. Adherence to these guidelines is crucial for ensuring the compound's integrity, achieving reliable experimental outcomes, and maintaining laboratory safety.
Physicochemical Properties and Identification
This compound is a derivative of alanine (B10760859) containing a pyridyl group, which is often incorporated into peptides to enhance aqueous solubility.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Nα-Fmoc-3-(3-pyridyl)-L-alanine | [1] |
| CAS Number | 175453-07-3 | [2][3][4] |
| Molecular Formula | C23H20N2O4 | [2][4] |
| Molecular Weight | 388.42 g/mol | [2][4] |
| Appearance | White to off-white solid powder | [2][3] |
Long-Term Storage and Stability
The stability of this compound is highly dependent on storage conditions. Improper storage can lead to degradation, affecting its performance in peptide synthesis. The compound is stable under the recommended conditions but should be kept away from strong oxidizing agents.[5]
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Recommended for long-term preservation.[2][3][4] |
| Powder | 4°C (or 2-8°C) | 2 years | Suitable for short to medium-term storage.[2][3][4][6] |
| In Solvent | -80°C | 6 months | Optimal for stock solutions to minimize freeze-thaw cycles.[2][3][4] |
| In Solvent | -20°C | 1 month | For working solutions intended for more frequent use.[2][3][4] |
General Recommendations:
-
Always store the powder in a tightly sealed container to prevent moisture absorption.[5]
-
Store in a dry, well-ventilated area.[6]
Solubility and Solution Preparation
This compound exhibits variable solubility in common laboratory solvents. Proper dissolution is key to its effective use in synthesis.
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (128.73 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[2][3] |
| Methanol | Slightly Soluble | Sonication may be required.[7] |
| Dichloromethane (DCM) | Sparingly Soluble | [7] |
| Dimethylformamide (DMF) | Soluble | While specific data is not listed, DMF is the standard solvent for Fmoc-amino acids in SPPS.[8][9] |
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of powder in a fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex briefly and then place the vial in an ultrasonic bath until the solid is completely dissolved.[2][3]
-
Once dissolved, aliquot the solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][3]
-
Store aliquots at -80°C for long-term stability or -20°C for short-term use.[2][3][4]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure and prevent contamination. While some safety data sheets for the HCl salt version list no known hazards, it is best practice to handle all chemical powders with care.[5] Potential risks include respiratory tract irritation and harm if inhaled or swallowed.[5]
Engineering Controls:
-
Always handle the powder within a chemical fume hood or a ventilated enclosure to keep airborne levels below exposure limits.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[5]
-
Respiratory Protection: For weighing or tasks that may generate dust, use an approved dust respirator (e.g., N95) or a self-contained breathing apparatus.[5]
-
Body Protection: Wear a lab coat or a full suit for extensive handling.[5]
Hygiene and Spill Cleanup:
-
Wash hands thoroughly after handling the compound.[5]
-
Avoid contact with skin and eyes.[7] Do not breathe the dust.[5]
-
For small spills, use appropriate tools to carefully transfer the material into a designated waste container. For larger spills, use a shovel and avoid generating dust.[5]
Experimental Protocol: Application in Fmoc-SPPS
This compound is used in standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for its manual coupling to a resin-bound peptide chain.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Activation Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/DIC (Hydroxybenzotriazole/Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF, DCM
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Reaction vessel and shaker
-
Resin Preparation:
-
Amino Acid Activation (Example with HATU):
-
Coupling Reaction:
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test to monitor for the presence of free primary amines.[8]
-
A negative Kaiser test (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling step may be repeated.
-
Once complete, drain the reaction vessel and wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection/coupling cycle.
-
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. peptide.com [peptide.com]
- 6. (S)-Fmoc-3-Pal-HomoAla-OH | 1260592-33-3 [sigmaaldrich.com]
- 7. Fmoc-D-3-Pal-OH [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
The Rising Profile of 3-Pyridylalanine in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance biological activity, improve pharmacokinetic profiles, and modulate receptor selectivity. Among these, 3-pyridylalanine (3-Pal), an aromatic amino acid isomer of phenylalanine, has emerged as a particularly valuable building block in the design of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the biological activities of peptides containing 3-pyridylalanine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Enhanced Biological Activity and Physicochemical Properties
The unique electronic and structural properties of the pyridine (B92270) ring in 3-Pal confer several advantages over its natural counterpart, phenylalanine. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can lead to enhanced binding affinity and improved aqueous solubility of the peptide.[1][2] This has been successfully exploited in the development of analogs for hormones like glucagon (B607659), where the incorporation of 3-Pal improved the biophysical characteristics of the peptide, making it more suitable for medicinal applications.[1][2][3]
Applications in Different Therapeutic Areas
The versatility of 3-pyridylalanine has led to its incorporation in a wide range of bioactive peptides, targeting diverse physiological systems.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
A significant application of 3-Pal is in the design of potent Gonadotropin-Releasing Hormone (GnRH) antagonists.[4][5] These peptides are crucial in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[5][6][7] The introduction of 3-pyridylalanine derivatives at specific positions in the peptide sequence can significantly impact receptor binding and antagonist potency.[4]
Table 1: In Vitro Activity of GnRH Antagonists Containing 3-Pyridylalanine Analogs
| Analog | Modification | IC50 (nM) | Receptor |
| Analog 7 | D-2-methoxy-5-pyridyl-alanine at position 3 | 5.22 | Human GnRH Receptor |
| Analog 8 | L-2-methoxy-5-pyridyl-alanine at position 3 | 36.95 | Human GnRH Receptor |
| Data sourced from reference[4] |
Glucagon Analogs
Glucagon plays a vital role in regulating blood glucose levels, but its therapeutic use is hampered by poor solubility and stability.[1][2] The substitution of aromatic amino acids with 3-pyridylalanine has been shown to enhance the aqueous solubility of glucagon analogs while maintaining their biological activity.[1][2] This modification is a promising strategy for developing more effective treatments for hypoglycemia.[1][2][3]
Table 2: Biological Properties of a Glucagon Analog Containing 3-Pyridylalanine
| Analog | Modifications | Key Feature | Application |
| Analog 9 | Gcg[3-Pal6,10,13, Aib16] | Enhanced aqueous solubility and stability | Treatment of hypoglycemia |
| Data sourced from references[1][2][3] |
Opioid Peptides
Endogenous opioid peptides are crucial neuromodulators involved in pain, emotion, and motivation.[8][9] The incorporation of 3-pyridylalanine into opioid peptide sequences is an area of active research aimed at developing novel analgesics with improved receptor selectivity and pharmacokinetic properties. The aromatic nature of the pyridyl group can mimic the phenolic ring of tyrosine, a key residue for opioid receptor binding.[10]
Antimicrobial Peptides
The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs).[11][12] The introduction of 3-pyridylalanine into AMP sequences can enhance their activity and spectrum. The cationic nature of the pyridine ring at physiological pH can contribute to the electrostatic interactions that govern the binding of AMPs to negatively charged bacterial membranes.
Experimental Protocols
The evaluation of peptides containing 3-pyridylalanine involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
GnRH Receptor Binding Assay (In Vitro)
This assay determines the ability of a peptide to displace a radiolabeled ligand from the GnRH receptor, providing a measure of its binding affinity (IC50).
Materials:
-
HEK293 cells expressing the human GnRH receptor
-
Radioligand: [125I]-labeled GnRH agonist
-
Test peptides (analogs containing 3-pyridylalanine)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test peptide.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. The IC50 value is determined by non-linear regression analysis.
In Vivo Assay for GnRH Antagonist Duration of Action
This assay evaluates the long-term efficacy of a GnRH antagonist in a castrated male rat model.[4]
Materials:
-
Castrated male rats
-
Test GnRH antagonist
-
Vehicle for injection (e.g., saline)
-
Anesthetic
-
Blood collection supplies
Procedure:
-
Animal Model: Use surgically castrated male rats to create a model with low baseline testosterone (B1683101) levels.
-
Dosing: Administer a single subcutaneous dose of the test GnRH antagonist.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Hormone Measurement: Measure serum testosterone levels in the collected samples using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Plot the mean serum testosterone concentrations over time. The duration of action is defined as the time for which testosterone levels remain suppressed below a predetermined threshold.
Signaling Pathways
Peptides containing 3-pyridylalanine exert their biological effects by modulating specific signaling pathways.
GnRH Receptor Signaling
GnRH antagonists containing 3-pyridylalanine block the binding of native GnRH to its receptor on pituitary gonadotroph cells. This inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Conclusion
The incorporation of 3-pyridylalanine into peptides is a proven strategy for enhancing their therapeutic potential. This non-natural amino acid offers a unique combination of aromaticity and hydrophilicity that can be leveraged to improve receptor binding, solubility, and overall drug-like properties. As our understanding of peptide structure-activity relationships continues to grow, we can expect to see the expanded use of 3-pyridylalanine and other synthetic amino acids in the design of next-generation peptide therapeutics for a wide range of diseases. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers and drug developers working in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid peptide - Wikipedia [en.wikipedia.org]
- 9. Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xia & He Publishing [xiahepublishing.com]
- 11. Frontiers | Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels [frontiersin.org]
- 12. mdpi.com [mdpi.com]
A Technical Guide to Fmoc-3-Pal-OH: Synthesis, Quality Control, and Application in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-α-Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH), a critical building block in modern peptide synthesis and drug development. This document outlines key suppliers, purity specifications, detailed experimental protocols for its use and quality assessment, and its role in modulating cellular signaling pathways.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid 3-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. The incorporation of 3-pyridylalanine into peptide sequences is a valuable strategy for enhancing their therapeutic properties. The pyridine (B92270) ring can introduce favorable characteristics such as increased aqueous solubility, improved metabolic stability, and novel receptor interactions, making it a valuable tool in the design of peptide-based therapeutics.[1]
Supplier and Purity Information
The quality of this compound is paramount for the successful synthesis of high-purity peptides. Several reputable suppliers offer this compound, typically with a purity of 98% or higher. The table below summarizes information from prominent suppliers.
| Supplier | Stated Purity | CAS Number (L-form) | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | ≥ 99.5% (Chiral HPLC) | 175453-07-3 | C₂₃H₂₀N₂O₄ | 388.42 |
| Sigma-Aldrich | ≥98.0% | 175453-07-3 | C₂₃H₂₀N₂O₄ | 388.42 |
| MedchemExpress | >98.0% | 175453-07-3 | C₂₃H₂₀N₂O₄ | 388.42 |
| AbMole | >98.0% | 175453-07-3 | C₂₃H₂₀N₂O₄ | 388.42 |
Experimental Protocols
Quality Control: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric purity of this compound is critical to prevent the synthesis of diastereomeric peptide impurities. A representative chiral High-Performance Liquid Chromatography (HPLC) method for assessing the enantiomeric purity is detailed below. This protocol is based on established methods for the chiral separation of Fmoc-protected amino acids.[2][3][4][5]
Objective: To separate and quantify the L- and D-enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample and reference standards (L- and D-enantiomers)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 265 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. The enantiomeric purity is determined by calculating the peak area percentage of the desired L-enantiomer relative to the total peak area of both enantiomers. A successful separation will show baseline resolution of the two enantiomer peaks.
Below is a graphical representation of the workflow for this HPLC analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
The Strategic Incorporation of Alanine Derivatives in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide chemistry and drug discovery, the strategic use of non-proteinogenic amino acids has become a cornerstone for enhancing the therapeutic potential of peptide-based molecules. Among these, derivatives of alanine (B10760859)—the simplest chiral proteinogenic amino acid—offer a versatile toolkit for modulating peptide structure, stability, and function. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of key alanine derivatives, complete with experimental protocols and quantitative data to inform rational peptide design.
Introduction: Beyond the Canonical 20
The limitations of natural peptides as therapeutic agents, such as susceptibility to proteolytic degradation and poor bioavailability, have driven the exploration of unnatural amino acids (UAAs).[1][2][3] The incorporation of UAAs can modify the shape, stability, and bioactivity of peptides, transforming them into more drug-like candidates.[3][4] Alanine derivatives, in particular, provide a spectrum of modifications, from subtle stereochemical changes to the introduction of bulky or conformationally constrained side chains.
Key Alanine Derivatives in Peptide Chemistry
This guide focuses on several classes of alanine derivatives that have demonstrated significant utility in peptide science.
N-Methyl-L-alanine (N-Me-Ala)
The methylation of the backbone amide nitrogen in N-Methyl-L-alanine introduces steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[5] This modification also influences the conformational preferences of the peptide backbone, often promoting specific secondary structures.
β-Alanine (β-Ala)
As a β-amino acid, β-alanine introduces an additional carbon into the peptide backbone, altering the spacing of side chains and the overall three-dimensional structure.[6] Peptides containing β-alanine, known as β-peptides, can adopt unique helical and sheet-like structures and exhibit remarkable resistance to proteolysis.[7][8]
D-Alanine (D-Ala)
The incorporation of D-alanine, the enantiomer of the natural L-alanine, is a common strategy to enhance peptide stability. The presence of a D-amino acid can disrupt the recognition sites for proteases, which are stereospecific for L-amino acids.[9]
Dehydroalanine (B155165) (Dha)
Dehydroalanine is an unsaturated amino acid that serves as a versatile chemical handle within a peptide sequence. Its electrophilic nature allows for site-specific modifications, such as the formation of peptide conjugates with therapeutic or imaging agents.[1][10]
Quantitative Data for Alanine Derivatives
The rational design of peptides incorporating alanine derivatives requires a thorough understanding of their fundamental properties. The following tables summarize key quantitative data for selected derivatives.
Physicochemical Properties
| Property | L-Alanine | N-Methyl-L-alanine | β-Alanine |
| Molecular Formula | C₃H₇NO₂ | C₄H₉NO₂ | C₃H₇NO₂ |
| Molecular Weight ( g/mol ) | 89.09 | 103.12 | 89.09 |
| Appearance | White crystalline powder | White to off-white powder | White crystalline powder |
| Melting Point (°C) | 297 (decomposes) | 315-317 (decomposes) | 207 |
| Water Solubility (g/L at 25°C) | 167.2 | Slightly soluble | 545 |
| pKa (carboxyl) | 2.34 | 2.16 (Predicted) | 3.55 |
| pKa (amino) | 9.87 | 10.43 (Predicted) | 10.24 |
| logP | -2.85 | -2.6 (Predicted) | -3.05 |
Sources:[1][6][11][12][13][14][15]
Spectroscopic Data for N-Protected Alanine Derivatives
| Spectroscopic Technique | Key Features (Boc-L-Ala-OH) | Key Features (Fmoc-L-Ala-OH) | Key Features (Cbz-L-Ala-OH) |
| ¹H NMR (ppm) | ~1.4 (s, 9H, Boc), ~1.3 (d, 3H, CH₃), ~4.2 (q, 1H, α-CH), ~5.0 (d, 1H, NH), ~10.0 (br s, 1H, COOH) | ~1.4 (d, 3H, CH₃), ~4.2-4.4 (m, 3H, Fmoc CH, CH₂), ~7.3-7.8 (m, 8H, Fmoc Ar-H), ~5.1 (d, 1H, NH) | ~1.4 (d, 3H, CH₃), ~4.3 (q, 1H, α-CH), ~5.1 (s, 2H, Cbz CH₂), ~7.3 (m, 5H, Cbz Ar-H), ~5.2 (d, 1H, NH) |
| ¹³C NMR (ppm) | ~17.0 (CH₃), ~50.0 (α-CH), ~80.0 (Boc C), ~28.0 (Boc CH₃), ~155.0 (Boc C=O), ~176.0 (COOH) | ~17.0 (CH₃), ~50.0 (α-CH), ~47.0 (Fmoc CH), ~67.0 (Fmoc CH₂), ~120-144 (Fmoc Ar-C), ~156.0 (Fmoc C=O), ~176.0 (COOH) | ~17.0 (CH₃), ~50.0 (α-CH), ~67.0 (Cbz CH₂), ~128-136 (Cbz Ar-C), ~156.0 (Cbz C=O), ~176.0 (COOH) |
| IR (cm⁻¹) | ~3350 (N-H), ~2980 (C-H), ~1740 (C=O, acid), ~1690 (C=O, carbamate) | ~3300 (N-H), ~3000 (C-H), ~1715 (C=O, acid), ~1690 (C=O, carbamate) | ~3330 (N-H), ~3030 (C-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate) |
Source: Data generalized from typical spectroscopic values.
Experimental Protocols
Detailed methodologies are crucial for the successful application of alanine derivatives in peptide synthesis.
Synthesis of N-Methyl-L-alanine
This protocol describes the reductive methylation of L-alanine.
Materials:
-
L-alanine
-
Aqueous formaldehyde (B43269) (37%)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Dowex 50W X8 cation-exchange resin
Procedure:
-
Dissolve L-alanine in deionized water and cool to 0°C.
-
Slowly add aqueous formaldehyde while maintaining the temperature at 0°C.
-
In a separate vessel, prepare a solution of NaBH₄ in water.
-
Slowly add the NaBH₄ solution to the alanine-formaldehyde mixture, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully acidify the reaction mixture with HCl to pH ~2 to decompose excess NaBH₄.
-
Load the crude reaction mixture onto a Dowex 50W X8 cation-exchange resin column (H⁺ form).
-
Wash the column with deionized water.
-
Elute the N-methyl-L-alanine with an aqueous ammonia (B1221849) solution.
-
Lyophilize the collected fractions to obtain the final product.[1]
Incorporation of N-Methyl-L-alanine into a Peptide via SPPS
The coupling of N-methylated amino acids can be challenging due to steric hindrance.
Materials:
-
Fmoc-N-methyl-L-alanine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.[16]
-
Coupling:
-
Washing: After coupling, wash the resin extensively with DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold diethyl ether, and lyophilize.
Synthesis of Dehydroalanine-Containing Peptides
This protocol involves the synthesis of a phenylselenocysteine-containing peptide followed by oxidative elimination.
Materials:
-
Fmoc-Se-phenylselenocysteine (SecPh)
-
Solid-phase peptide synthesis reagents (as above)
-
Hydrogen peroxide or sodium periodate
Procedure:
-
Incorporate Fmoc-SecPh into the peptide sequence using standard solid-phase peptide synthesis techniques.[1][2]
-
After assembling the full peptide, perform global deprotection and cleavage from the resin.
-
Dissolve the purified phenylselenocysteine-containing peptide in a suitable buffer.
-
Treat the peptide with a mild oxidizing agent, such as hydrogen peroxide or sodium periodate, to induce chemoselective oxidation of the selenide (B1212193) to a selenoxide.
-
The selenoxide undergoes spontaneous syn-elimination to form the dehydroalanine residue.[1][10]
-
Purify the final dehydroalanine-containing peptide by HPLC.
Impact on Peptide-Receptor Interactions and Stability
The introduction of alanine derivatives can significantly alter the binding affinity and stability of peptides. Alanine scanning mutagenesis, where residues are systematically replaced by alanine, is a powerful technique to identify key residues for receptor binding.
Alanine Scanning and Binding Affinity
The following table presents illustrative data on the impact of alanine substitutions on peptide-receptor binding affinity.
| Peptide/Protein Interaction | Original Residue | Alanine Substitution | Change in Binding Affinity (Kd) | Reference | | --- | --- | --- | --- | | Calmodulin-binding peptide | Asn | Ala | ~1000-fold improvement |[17] | | MHC Class I Kd-binding peptide | Tyr (position 2) | Ala | >100-fold decrease |[7] | | Insulin-Insulin Receptor | Various | Ala | Position-dependent increases and decreases |[18] | | MDM2-binding peptide (PMI) | Multiple non-hotspot residues | Ala | Maintained low nanomolar affinity |[19][20] |
These studies highlight that while some residues are critical for high-affinity binding, others can be substituted with alanine with neutral or even beneficial effects.[7][17]
Logical and Experimental Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research in peptide chemistry.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for Peptide Drug Discovery
Caption: A simplified workflow for the peptide drug discovery and development process.
Signaling Pathways: The Somatostatin (B550006) Receptor Example
Peptides often exert their biological effects by binding to cell surface receptors and initiating intracellular signaling cascades. Somatostatin and its analogs, which are used to treat neuroendocrine tumors, are a prime example.[21] The binding of somatostatin analogs to somatostatin receptors (SSTRs) activates G-protein coupled pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channels and protein phosphatases.[3][22] The incorporation of unnatural amino acids, including alanine derivatives, into somatostatin analogs can modulate their binding affinity for different SSTR subtypes and improve their pharmacokinetic profiles.
Caption: Simplified signaling pathways activated by somatostatin analogs binding to SSTRs.
Conclusion
Alanine derivatives represent a powerful and versatile class of building blocks in peptide chemistry. Their incorporation allows for the fine-tuning of peptide properties, addressing key challenges in the development of peptide-based therapeutics. From enhancing proteolytic stability with N-methyl-alanine and D-alanine to exploring novel conformational spaces with β-alanine and enabling site-specific conjugation with dehydroalanine, these derivatives are indispensable tools for the modern peptide chemist. A thorough understanding of their physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for unlocking their full potential in the design of next-generation peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]
- 6. β-Alanine - Wikipedia [en.wikipedia.org]
- 7. process.st [process.st]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hmdb.ca [hmdb.ca]
- 15. chembk.com [chembk.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-3-Pal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide sequences. The incorporation of non-canonical amino acids, such as Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH), offers a powerful strategy to modulate the physicochemical properties of peptides, including their solubility, conformational stability, and biological activity. The pyridine (B92270) moiety of 3-Pal can introduce a hydrophilic and aromatic character, potentially enhancing interactions with biological targets.[1]
This document provides a comprehensive guide to the incorporation of this compound into peptides via SPPS. It outlines detailed experimental protocols, discusses potential challenges, and offers optimization strategies to ensure successful synthesis and purification of 3-pyridylalanine-containing peptides.
Data Presentation
Table 1: Reagents and Solvents for this compound SPPS
| Reagent/Solvent | Grade | Supplier | Purpose |
| Rink Amide or Wang Resin | 100-200 mesh | Standard Supplier | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for resin swelling and washing |
| Piperidine (B6355638) | Reagent Grade | Standard Supplier | Fmoc deprotection |
| This compound | ≥98% | Various Suppliers | Amino acid building block |
| HBTU/HATU | Peptide Synthesis Grade | Standard Supplier | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage |
| Water | HPLC Grade | Standard Supplier | Scavenger and HPLC mobile phase |
| Diethyl ether (cold) | ACS Grade | Standard Supplier | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | HPLC mobile phase |
Table 2: Key Parameters for this compound Incorporation
| Parameter | Standard Protocol | Optimized Protocol for Difficult Couplings |
| This compound Equivalents | 3-5 eq. | 5 eq. or double coupling |
| Coupling Activator Equivalents | 2.9-4.5 eq. | 4.5 eq. |
| Base (DIPEA) Equivalents | 6-10 eq. | 10 eq. |
| Coupling Time | 1-2 hours | 2-4 hours or overnight |
| Fmoc Deprotection | 2 x 10 min with 20% Piperidine/DMF | 2 x 15 min with 20% Piperidine/DMF |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS |
| Cleavage Time | 2-3 hours | 3-4 hours |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide or Wang resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 10 minutes.
-
Drain the solution.
-
Repeat steps 1-3 for another 10-minute treatment.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.
This compound Coupling
The pyridine side chain of 3-pyridylalanine is generally considered stable under standard Fmoc-SPPS conditions and does not typically require side-chain protection. However, its basicity might slightly influence the coupling kinetics.
Standard Coupling Protocol:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator such as HBTU or HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, consider a second coupling step with a fresh solution of activated this compound.
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Optimized Protocol for Difficult Couplings:
For sequences prone to aggregation or where the coupling of this compound is sluggish, consider the following modifications:
-
Choice of Coupling Reagent: Utilize more potent coupling reagents like HATU or COMU.
-
Extended Coupling Time: Increase the coupling time to 4 hours or allow the reaction to proceed overnight.
-
Solvent: Use N-Methyl-2-pyrrolidone (NMP) as a solvent, which can help to disrupt secondary structures.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A standard cocktail is TFA/H₂O/TIS (95:2.5:2.5) . For peptides containing other sensitive residues like Cysteine or Tryptophan, a more robust cocktail such as TFA/H₂O/EDT/TIS (94:2.5:2.5:1) is recommended to prevent side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The presence of the 3-pyridylalanine may not require significant deviation from standard cleavage times, but optimization may be necessary for longer or more complex peptides.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For hydrophilic peptides containing 3-Pal, a shallower gradient (e.g., 0.5-1% increase in B per minute) may be necessary for optimal separation. A typical starting gradient could be 5-45% B over 40 minutes.
-
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Potential Side Reactions and Mitigation
The incorporation of 3-pyridylalanine is generally straightforward. However, as with all peptide synthesis, certain side reactions can occur:
-
Racemization: While less prone to racemization than histidine, the aromatic nature of the 3-Pal side chain could potentially facilitate this side reaction, especially with prolonged activation times or the use of certain bases. To minimize racemization, use in-situ activation methods and avoid extended pre-activation times.
-
Incomplete Coupling: Due to the steric bulk of the pyridyl group, incomplete coupling can occur, leading to deletion sequences. This can be addressed by using more potent coupling reagents, extending the coupling time, or performing a double coupling.
Visualization of Experimental Workflow
Caption: Workflow for the solid-phase synthesis of peptides containing this compound.
References
Application Notes and Protocols for the Efficient Coupling of Fmoc-3-Pal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard coupling procedures for (S)-N-Fmoc-3-(3-pyridyl)alanine (Fmoc-3-Pal-OH), a non-canonical amino acid increasingly utilized in drug discovery to enhance the pharmacological properties of peptides. The protocols detailed below are designed to ensure high coupling efficiency and minimize side reactions during Solid-Phase Peptide Synthesis (SPPS).
Introduction to this compound in Peptide Synthesis
This compound is an Fmoc-protected derivative of 3-pyridylalanine, an analog of phenylalanine containing a pyridine (B92270) ring. The incorporation of this amino acid can introduce unique structural and functional characteristics to a peptide, such as improved aqueous solubility, altered conformational properties, and the potential for metal coordination or novel intermolecular interactions.[1] Successful incorporation of this compound is dependent on the selection of an appropriate coupling strategy to overcome any potential challenges associated with its unique side chain.
Recommended Coupling Protocols for this compound
The choice of coupling reagent is critical for achieving high yields and purity. While standard SPPS protocols are generally applicable, the electronic nature of the pyridyl group may influence reaction kinetics. Below are detailed protocols for three widely used and effective coupling methods.
Reagent Equivalents and Reaction Conditions
For optimal results, the following reagent equivalents relative to the resin loading capacity are recommended.
| Reagent/Component | HATU Protocol | HBTU Protocol | DIC/HOBt Protocol |
| This compound | 3.0 eq. | 3.0 eq. | 3.0 eq. |
| Coupling Reagent | 2.9 eq. (HATU) | 2.9 eq. (HBTU) | 3.0 eq. (DIC) |
| Additive | - | - | 3.0 eq. (HOBt) |
| Base | 6.0 eq. (DIPEA) | 6.0 eq. (DIPEA) | - |
| Solvent | DMF | DMF | DMF or DCM/DMF |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | 2 - 4 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Note: N,N'-Diisopropylethylamine (DIPEA) is a commonly used base. For residues prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF. This is typically a two-step process: an initial 3-5 minute treatment followed by a 15-20 minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine.
-
Activation: In a separate vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and briefly vortex.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[2] Once complete, wash the resin thoroughly with DMF (3-5 times).
Protocol 2: HBTU-Mediated Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 as outlined in the HATU protocol.
-
Activation: In a separate vial, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin with DMF as described above.
Protocol 3: DIC/HOBt-Mediated Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 as outlined in the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Initiation of Coupling: Add the amino acid/HOBt solution to the resin.
-
Activation: Add DIC (3.0 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction's progress with a Kaiser test. Upon completion, wash the resin thoroughly with DMF.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a trade-off between reactivity, cost, and potential side reactions. While specific data for this compound is limited, the following table summarizes the expected performance based on data from other amino acids.
| Coupling Reagent | Class | Reactivity | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Highly efficient, rapid reaction times, effective for hindered couplings.[3][4] | High cost, potential for guanidinylation of the N-terminus if used in large excess.[5] |
| HBTU | Uronium/Aminium | High | Widely used, good for standard couplings, cost-effective.[3][4] | Less reactive than HATU, potential for guanidinylation.[5] |
| PyBOP | Phosphonium | High | Efficient, byproducts are not carcinogenic, lower risk of guanidinylation compared to uronium salts.[5] | Can be less effective for highly hindered couplings compared to HATU. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, widely used.[5] | Slower reaction kinetics, HOBt has safety concerns (explosive potential under certain conditions).[5] |
| DIC/OxymaPure® | Carbodiimide | Moderate-High | Safer alternative to HOBt, can offer improved performance in suppressing racemization.[5] | Slower kinetics than onium salts. |
Potential Side Reactions and Mitigation
During the coupling of this compound, several side reactions common to Fmoc-SPPS can occur:
-
Incomplete Coupling: This can be due to steric hindrance or peptide aggregation. It can be addressed by double coupling (repeating the coupling step) or extending the reaction time.
-
Racemization: The chiral integrity of the amino acid can be compromised, particularly with prolonged activation times or the use of strong bases. Using a weaker base or a coupling method that minimizes pre-activation (like DIC/additive protocols) can reduce this risk.
-
Guanidinylation: Uronium-based reagents like HATU and HBTU can react with the free N-terminal amine to form a guanidinium (B1211019) group, terminating the peptide chain. This is more likely if the coupling reagent is used in significant excess.
Cleavage and Deprotection of 3-Pal Containing Peptides
After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed.
-
Cleavage Cocktail: A standard cleavage cocktail for peptides without other sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS). A common formulation is 95% TFA, 2.5% water, and 2.5% TIS. TIS acts as a scavenger for reactive cations generated during deprotection.[6]
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Visualization of Workflows and Mechanisms
Standard SPPS Cycle Workflow
References
Application Notes and Protocols: Selecting the Optimal Coupling Reagent for Fmoc-3-pyridylalanine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of non-canonical amino acids like Fmoc-3-pyridylalanine is a critical strategy in modern drug discovery and peptide science. The unique pyridyl side chain of this amino acid derivative can be instrumental in forming stable interactions with biological targets, designing novel pharmaceuticals, and creating peptidomimetics.[1] The success of solid-phase peptide synthesis (SPPS) involving such specialized residues is highly dependent on the choice of coupling reagent, which directly influences reaction efficiency, yield, and the purity of the final peptide.[2] This document provides a comprehensive overview of the most effective coupling reagents for Fmoc-3-pyridylalanine, presents detailed experimental protocols, and offers a comparative analysis to guide researchers in making informed decisions for their synthesis strategies.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions.[2] While Fmoc-3-pyridylalanine is compatible with standard coupling reagents, its specific chemical nature may benefit from more robust activation methods to ensure high coupling efficiency.[1] The primary classes of reagents used in Fmoc-based SPPS are uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents have become exceedingly popular due to their high reactivity and the low incidence of side reactions.[3] They function by converting the protected amino acid into a highly reactive active ester.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard, especially for challenging sequences or sterically hindered amino acids.[4] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate, leading to faster, more complete coupling and a reduced risk of racemization compared to its HOBt-based counterpart, HBTU.[5][6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a highly effective reagent, though the active OBt-ester it forms is generally less reactive than the OAt-ester from HATU.[6] This can result in slower reaction times and a slightly higher potential for side reactions in difficult couplings.[6]
-
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent. To enhance its efficiency and suppress side reactions like racemization, it is almost always used with a nucleophilic additive.[8]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to the traditional additive HOBt (1-hydroxybenzotriazole).[7] The DIC/Oxyma combination provides excellent reactivity and chiral stability, in some cases performing as well as or better than HOAt-based methods.[7] This combination is particularly useful when base-free conditions are desired to minimize racemization.[3]
-
Data Presentation: Comparison of Key Coupling Reagents
| Parameter | HATU | HBTU | DIC/Oxyma |
| Reagent Class | Aminium Salt | Aminium Salt | Carbodiimide + Additive |
| Mechanism | Forms highly reactive OAt active ester[5] | Forms OBt active ester[5] | Forms Oxyma active ester via O-acylisourea intermediate[7] |
| Relative Reactivity | Very High / Fast[5][6] | High, but generally lower than HATU[5] | Moderate / Slower than onium salts[2] |
| Racemization Risk | Lower risk[5][6] | Higher risk than HATU[5] | Low, especially with pre-activation for sensitive residues[3][9] |
| Base Required | Yes (e.g., DIPEA, Collidine)[3] | Yes (e.g., DIPEA, NMM)[3] | Optional, but small amounts can improve yield at high temps[10] |
| Key Advantages | Superior performance for difficult sequences, rapid synthesis, minimal epimerization.[5] | Effective for routine synthesis, well-established. | Cost-effective, soluble urea (B33335) byproduct, low allergenicity.[2][3][7] |
| Potential Disadvantages | Higher cost, potential for guanidinylation side reaction if pre-activation is omitted.[8] | Less efficient for sterically hindered couplings compared to HATU.[4] | Slower reaction rates, potential for dehydration of Asn/Gln side chains.[2] |
Visualized Workflows and Mechanisms
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The diagram below illustrates the fundamental iterative cycle of solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. oxymapure.com [oxymapure.com]
- 10. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Fmoc-3-Pal-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a non-natural amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a pyridyl moiety into peptide sequences.[1] The incorporation of this building block can enhance the pharmacological properties of peptides, such as aqueous solubility and stability, and can be used to modulate biological activity.[2][3] For instance, replacing phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the solubility of glucagon (B607659) analogues.[3] This document provides detailed protocols and application notes for the successful incorporation of this compound into peptide chains using standard Fmoc-based SPPS chemistry.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP |
| Storage | Store at 2-8°C |
General Workflow for Peptide Synthesis
The incorporation of this compound follows the standard cycle of Fmoc-SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Additives (e.g., HOBt, Oxyma Pure)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Protocol 1: Standard Coupling of this compound
This protocol is suitable for most sequences where steric hindrance is not a major concern.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time or proceed to the double coupling protocol (Protocol 2).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Double Coupling for Difficult Sequences
If incomplete coupling of this compound is observed, a double coupling strategy is recommended.
-
Perform the initial coupling as described in Protocol 1, steps 1-3.
-
After the initial 1-2 hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.
-
Add the fresh solution to the resin and continue coupling for another 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM as described in Protocol 1, step 5.
Protocol 3: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 4: Peptide Purification
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze for purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.[4]
Data Presentation: Coupling Efficiency
While specific quantitative data for this compound is limited in the literature, the following table provides representative coupling efficiencies for different reagents, based on outcomes for other sterically hindered or "difficult" amino acids. These values should be considered illustrative.
| Coupling Reagent | Additive | Base | Typical Coupling Time (hours) | Estimated Efficiency (%) | Notes |
| HBTU | HOBt | DIPEA | 1-2 | 95-98 | A standard and effective choice for many sequences. |
| HATU | - | DIPEA/NMM | 1-2 | >99 | Highly recommended for sterically hindered amino acids.[5] |
| DIC | Oxyma Pure | - | 2-4 | 90-97 | Good for minimizing racemization, but may require longer coupling times.[6] |
| PyBOP | - | DIPEA | 1-3 | 96-99 | Another potent phosphonium-based reagent suitable for difficult couplings. |
Troubleshooting and Side Reactions
-
Incomplete Coupling: The pyridyl side chain does not introduce significant steric hindrance compared to other bulky amino acids. However, if the preceding sequence is prone to aggregation, coupling efficiency may be reduced.[5] In such cases, using a more potent coupling reagent like HATU or performing a double coupling is advisable.[5]
-
Racemization: While not extensively reported for this compound, racemization is a potential side reaction for all amino acids during activation.[6][7] To minimize this risk, avoid extended pre-activation times and the use of strong, unhindered bases.[6][7] Using DIC with an additive like Oxyma Pure can also help suppress racemization.
-
Side Reactions during Cleavage: The pyridyl group is generally stable to standard TFA cleavage conditions. The use of scavengers like TIS is recommended to prevent side reactions with other sensitive residues in the peptide.
Application Example: Glucagon Signaling Pathway
Peptides incorporating 3-pyridylalanine have been used to create glucagon analogues with enhanced solubility.[2] Glucagon plays a critical role in regulating blood glucose levels by binding to its receptor (GCGR), a G-protein coupled receptor (GPCR), primarily in the liver. This initiates a signaling cascade that leads to gluconeogenesis and glycogenolysis.
Caption: Simplified glucagon signaling pathway in a hepatocyte.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of 3-Pyridylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as 3-pyridylalanine (3-Pal), into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. The pyridine (B92270) side chain of 3-Pal can influence peptide conformation, solubility, and receptor interactions. However, the unique chemical nature of the pyridyl group presents specific challenges during solid-phase peptide synthesis (SPPS), particularly during the repetitive Nα-Fmoc deprotection step.
Standard Fmoc deprotection is achieved by treatment with a secondary amine, most commonly piperidine (B6355638), which facilitates a β-elimination reaction to release the free N-terminus. This process also liberates dibenzofulvene (DBF), an electrophilic byproduct. The nucleophilic nitrogen of the 3-Pal pyridine ring is susceptible to Michael addition with DBF, leading to the formation of a stable, undesired peptide-DBF adduct. This irreversible side reaction can significantly reduce the yield of the target peptide and complicate purification.
These application notes provide a detailed overview of the potential side reactions associated with the Fmoc deprotection of 3-Pal-containing peptides and offer optimized protocols to mitigate these issues, ensuring high-purity peptide synthesis.
Potential Side Reaction: Dibenzofulvene Adduct Formation
The primary challenge during the Fmoc deprotection of 3-Pal-containing peptides is the alkylation of the pyridine ring by dibenzofulvene (DBF). The mechanism of this side reaction is analogous to the well-documented modification of tryptophan residues.
Mechanism:
-
Fmoc Deprotection: The piperidine base removes the acidic proton from the fluorenyl group, initiating the elimination of the Fmoc group and generating the free amine and DBF.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-Pal pyridine ring acts as a nucleophile, attacking the electrophilic DBF.
-
Adduct Formation: This results in the formation of a stable, positively charged pyridinium-DBF adduct, permanently modifying the peptide side chain.
This side reaction is often sequence-dependent and can be more pronounced in peptides where the 3-Pal residue is sterically accessible.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the comparative efficacy of different Fmoc deprotection conditions in minimizing DBF adduct formation with 3-Pal residues, based on typical outcomes for similarly sensitive residues.
| Deprotection Reagent | Concentration | Time (min) | Temperature (°C) | Expected Purity (%) | DBF Adduct Formation (%) | Notes |
| Piperidine | 20% in DMF | 2 x 10 | 25 | 70-85 | 15-30 | Standard conditions, significant side reaction expected. |
| Piperidine | 20% in DMF | 2 x 5 | 25 | 80-90 | 10-20 | Shorter reaction times can reduce side product formation. |
| Piperazine | 20% in DMF | 2 x 10 | 25 | 85-95 | 5-15 | Less nucleophilic than piperidine, often resulting in cleaner deprotection. |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 | 25 | 80-90 | 10-20 | Similar profile to piperidine. |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x 7 | 25 | >95 | <5 | DBU is a non-nucleophilic base that does not form adducts with DBF. Piperidine acts as a scavenger for DBF. |
| DBU/Piperazine | 2% DBU / 5% Piperazine in NMP | 2 x 5 | 25 | >95 | <5 | Highly effective combination for minimizing side reactions with sensitive residues. |
Experimental Protocols
Standard Fmoc Deprotection Protocol (Control)
This protocol uses standard conditions and is provided as a baseline for comparison.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for 10 minutes at room temperature.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed: Proceed to the amino acid coupling step.
Optimized Fmoc Deprotection Protocol for 3-Pal-Containing Peptides
This protocol is recommended to minimize the formation of DBF adducts.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Add the DBU/piperidine solution to the resin. Agitate for 7 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh DBU/piperidine solution. Agitate for 7 minutes at room temperature.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed: Proceed to the amino acid coupling step.
Mandatory Visualizations
Signaling Pathway of DBF Adduct Formation
Enhancing Peptide Solubility with Fmoc-3-Pal-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in the development of peptide-based therapeutics and research tools. Peptides with high hydrophobicity often exhibit aggregation, leading to challenges in synthesis, purification, and formulation, as well as diminished biological activity. A key strategy to overcome this limitation is the incorporation of hydrophilic amino acid derivatives into the peptide sequence. Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH), a derivative of alanine (B10760859) containing a hydrophilic pyridine (B92270) ring, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) to enhance the solubility of synthetic peptides.[1]
The introduction of the pyridyl group, a bioisostere for natural aromatic amino acids like phenylalanine and tyrosine, increases the polarity of the peptide without drastically altering its overall conformation and biological function.[1][2] This modification is particularly beneficial for hydrophobic and aggregation-prone sequences. This application note provides detailed protocols for the incorporation of this compound in SPPS and for the subsequent evaluation of peptide solubility, alongside quantitative data demonstrating its efficacy.
Data Presentation: Enhanced Solubility of Glucagon (B607659) Analogues
The incorporation of 3-pyridylalanine has been shown to significantly improve the aqueous solubility of glucagon analogues, which are notoriously prone to aggregation at physiological pH.[1] The following tables summarize the quantitative solubility data for native glucagon and its analogues containing 3-Pal substitutions.
Table 1: Solubility of Glucagon Analogues in Phosphate-Buffered Saline (PBS) at pH 7.4
| Peptide Sequence | Modifications | Solubility (mg/mL) | Fold Improvement vs. Native Glucagon |
| Native Glucagon | - | < 0.1 | - |
| Analogue 1 | [Aib16] | ~0.2 | ~2x |
| Analogue 2 | [3-Pal6, Aib16] | > 1.0 | > 10x |
| Analogue 3 | [3-Pal10, Aib16] | > 1.0 | > 10x |
| Analogue 4 | [3-Pal13, Aib16] | > 1.0 | > 10x |
| Analogue 5 | [3-Pal6,10,13, Aib16] | > 2.0 | > 20x |
Data extracted from Mroz, P. A., et al. (2016). J. Med. Chem.[1]
Table 2: Biophysical Properties of Glucagon Analogues
| Peptide | Isoelectric Point (pI) | Aggregation Propensity (ThT Assay) |
| Native Glucagon | 7.2 | High |
| Analogue 5 ([3-Pal6,10,13, Aib16]) | 7.8 | Low |
Data extracted from Mroz, P. A., et al. (2016). J. Med. Chem.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a generic peptide containing a 3-Pal residue. The synthesis of a glucagon analogue is used as a representative example.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Incorporation of this compound:
-
Follow the same procedure as for standard amino acid coupling (Step 3). Due to the pyridyl group, slightly longer coupling times (e.g., 2-4 hours) may be beneficial to ensure complete incorporation. A double coupling step can also be considered.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Turbidimetric Solubility Assay
This protocol describes a common method to determine the kinetic solubility of a peptide in an aqueous buffer.
Materials:
-
Lyophilized peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a Peptide Stock Solution: Dissolve the lyophilized peptide in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions in DMSO: Perform serial dilutions of the peptide stock solution in DMSO to create a range of concentrations.
-
Dilution into Aqueous Buffer:
-
Add a fixed volume of PBS (e.g., 198 µL) to each well of the 96-well plate.
-
Add a small volume of each DMSO-peptide dilution (e.g., 2 µL) to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Include a blank control with DMSO only added to PBS.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at 620 nm using a microplate reader. The absorbance is a measure of the solution's turbidity, which is caused by precipitated peptide.
-
Data Analysis:
-
Plot the absorbance at 620 nm against the peptide concentration.
-
The solubility limit is the concentration at which a significant increase in absorbance is observed, indicating the formation of a precipitate.
-
Visualizations
Glucagon Signaling Pathway
The primary application of the glucagon analogues mentioned in the data is the regulation of glucose homeostasis through the glucagon signaling pathway.
Caption: Glucagon signaling cascade leading to increased blood glucose levels.
Experimental Workflow for Solubility Enhancement
The logical flow for utilizing this compound to improve peptide solubility and verifying the outcome is depicted below.
Caption: Workflow for improving peptide solubility using this compound.
Conclusion
The incorporation of this compound is a highly effective and straightforward strategy to enhance the aqueous solubility of synthetic peptides, particularly those containing hydrophobic or aggregation-prone sequences. As demonstrated with glucagon analogues, this modification can lead to a dramatic improvement in solubility without compromising biological activity. The protocols provided herein offer a practical guide for researchers to implement this technique in their own peptide synthesis and characterization workflows, facilitating the development of novel peptide-based therapeutics and research reagents.
References
Application Notes: Fmoc-3-Pal-OH in the Synthesis of Advanced Glucagon Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon (B607659), a 29-amino acid peptide hormone, is a critical regulator of glucose homeostasis. However, its therapeutic application is hampered by poor aqueous solubility and a propensity for aggregation at physiological pH. Chemical modification of the native glucagon sequence presents a viable strategy to overcome these limitations. The incorporation of non-natural amino acids, such as Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH), has emerged as a powerful tool to enhance the biophysical properties of glucagon analogues, leading to next-generation therapeutics with improved stability and solubility. This document provides detailed application notes and protocols for the synthesis of a potent glucagon analogue incorporating 3-pyridylalanine, specifically Gcg[3-Pal6,10,13, Aib16].
Rationale for this compound Incorporation
The substitution of native aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) with 3-pyridylalanine (3-Pal) offers several advantages in the design of glucagon analogues:
-
Enhanced Hydrophilicity: The pyridine (B92270) ring of 3-Pal is more polar than the phenyl ring of Phe or Tyr, leading to a significant increase in the aqueous solubility of the resulting peptide.[1][2][3]
-
Preservation of Biological Activity: Despite the structural modification, the incorporation of 3-Pal at specific positions has been shown to maintain, and in some cases even enhance, the biological potency of glucagon analogues.[1][2][3]
-
Improved Biophysical Properties: Glucagon analogues containing 3-Pal exhibit superior biophysical characteristics, including reduced aggregation and increased stability in aqueous solutions.[1][2][3]
Featured Analogue: Gcg[3-Pal6,10,13, Aib16]
A prime example of the successful application of this compound is the synthesis of the glucagon analogue Gcg[3-Pal6,10,13, Aib16]. In this analogue, the native Phe at position 6 and Tyr at positions 10 and 13 are replaced by 3-Pal, and the Ser at position 16 is replaced by aminoisobutyric acid (Aib) to further stabilize the peptide's helical structure. This rationally designed analogue demonstrates significantly improved solubility and retains potent biological activity.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the Gcg[3-Pal6,10,13, Aib16] analogue, highlighting the benefits of 3-Pal incorporation.
| Parameter | Native Glucagon | Gcg[3-Pal6,10,13, Aib16] | Reference |
| Solubility (pH 7.4) | Poor | > 15 mg/mL | [2] |
| Purity (RP-HPLC) | N/A | ≥ 95% | [2] |
| In Vitro Bioactivity (EC50) | Picomolar range | Picomolar range | [2] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Gcg[3-Pal6,10,13, Aib16]
This protocol outlines the manual solid-phase synthesis of the Gcg[3-Pal6,10,13, Aib16] analogue using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound and Fmoc-Aib-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (General):
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 eq.) and HOBt (4 eq.) or HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound and Fmoc-Aib-OH: For the sterically hindered Fmoc-Aib-OH and potentially for this compound, a double coupling strategy is recommended to ensure complete reaction. After the initial 1-2 hour coupling, drain the reaction solution, and add a freshly prepared solution of the activated amino acid for a second coupling of 1-2 hours.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the Gcg[3-Pal6,10,13, Aib16] sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
II. Peptide Purification and Characterization
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical C18 reverse-phase HPLC columns
-
Lyophilizer
-
Mass spectrometer
Purification Protocol (Preparative RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.
-
Chromatography:
-
Column: Preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 70% Mobile Phase B over 60 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC of the crude product.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with ≥95% purity and lyophilize to obtain the final purified peptide as a white powder.
Characterization:
-
Purity Analysis (Analytical RP-HPLC):
-
Column: Analytical C8 or C18 column (e.g., 4.6 mm x 75 mm, 2.6 µm).
-
Mobile Phase A: 0.05% TFA in water.
-
Mobile Phase B: 0.05% TFA in acetonitrile.
-
Gradient: Linear gradient of 5% to 70% B over 15 minutes.
-
Detection: UV at 214 nm.
-
-
Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of the purified peptide using LC-MS or MALDI-TOF mass spectrometry.
III. In Vitro Bioactivity Assay
Principle: The biological activity of the glucagon analogue is determined by its ability to stimulate cAMP production in cells expressing the glucagon receptor.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Native glucagon standard.
-
Gcg[3-Pal6,10,13, Aib16] analogue.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Seeding: Seed the hGCGR-expressing HEK293 cells into 96-well plates and culture until confluent.
-
Peptide Preparation: Prepare serial dilutions of the native glucagon standard and the Gcg[3-Pal6,10,13, Aib16] analogue in assay buffer.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the peptide dilutions to the cells and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the peptide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each peptide.
-
Visualizations
Glucagon Signaling Pathway
Caption: Simplified overview of the glucagon signaling pathway.
SPPS Workflow for Glucagon Analogue Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of 3-Pal Incorporation to Improved Properties
Caption: How 3-Pal incorporation improves glucagon analogue properties.
References
Application Notes and Protocols for Loading Fmoc-3-Pal-OH onto 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chlorotrityl chloride (2-CTC) resin is a highly versatile solid support for Fmoc-based solid-phase peptide synthesis (SPPS). Its principal advantage lies in the acid-labile nature of the ester linkage formed with the first amino acid, allowing for the cleavage of the final peptide under exceptionally mild acidic conditions. This feature is particularly crucial for the synthesis of protected peptide fragments and peptides containing acid-sensitive residues, as it preserves the integrity of side-chain protecting groups.[1][2] The steric bulk of the 2-chlorotrityl group also effectively minimizes side reactions such as diketopiperazine formation.[2][3]
This document provides a detailed protocol for the efficient loading of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) onto 2-chlorotrityl chloride resin. The successful and quantifiable attachment of the first amino acid is a critical step that dictates the overall yield and purity of the synthesized peptide.
Principle of Loading
The loading process involves the esterification of the C-terminal carboxyl group of this compound with the chlorotrityl functional group on the polystyrene resin. This reaction is facilitated by a sterically hindered, non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent such as Dichloromethane (DCM).[1] The base deprotonates the carboxylic acid of the Fmoc-amino acid, and the resulting carboxylate anion performs a nucleophilic attack on the electrophilic trityl chloride, displacing the chloride ion and forming a covalent ester linkage.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Fmoc-3-(3-pyridyl)-L-alanine (this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous synthesis grade
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Methanol (B129727) (MeOH), anhydrous
-
Solid-phase synthesis reaction vessel
-
Shaker or mechanical agitator
Protocol 1: Loading of this compound onto 2-CTC Resin
-
Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin into a reaction vessel. Swell the resin in anhydrous DCM (approximately 10 mL per gram of resin) for 30-60 minutes at room temperature with gentle agitation.[4][5][6]
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.0 to 2.0 equivalents relative to the resin's theoretical loading capacity) in anhydrous DCM.[5] A minimum amount of DMF can be added if the amino acid does not fully dissolve in DCM.[6]
-
Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the this compound solution to the resin. Add DIPEA (2.0 to 4.0 equivalents relative to the amino acid) to the reaction vessel.[6][7] Agitate the mixture at room temperature for 1 to 4 hours.[8]
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (typically 0.8 mL per gram of resin) or a capping solution of DCM:MeOH:DIPEA (17:2:1) to the vessel and agitate for 30-60 minutes.[4][6][9] This step is crucial to prevent the formation of byproducts in subsequent steps.
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
-
DCM (3 times)
-
DMF (3 times)
-
Methanol (3 times)[1]
-
-
Drying: Dry the loaded resin under vacuum to a constant weight.[1]
Protocol 2: Quantification of Resin Loading (Fmoc-Cleavage UV Spectrophotometry)
It is essential to determine the actual loading of the first amino acid to accurately calculate reagent stoichiometry for subsequent synthesis steps.[5]
-
Sample Preparation: Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg) into a small vial.[5]
-
Fmoc Cleavage: Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution to the resin.[10] Agitate at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc protecting group.
-
Dilution: Take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at ~301 nm against a blank of the piperidine/DMF solution.[5]
-
Calculation of Loading: The loading (in mmol/g) can be calculated using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × path length × Resin Weight (mg))
-
ε (molar extinction coefficient): The typical value for the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹.[1]
-
Path length: Typically 1 cm.
-
Dilution Factor: (Final volume of diluted sample / Aliquot volume) × (Volume of piperidine solution)
-
Data Presentation
The following table summarizes typical quantitative parameters for the loading procedure.
| Parameter | Value | Unit | Notes |
| Resin Substitution | 1.0 - 1.6 | mmol/g | As specified by the manufacturer. |
| This compound | 1.0 - 2.0 | equivalents | Relative to theoretical resin loading. |
| DIPEA | 2.0 - 4.0 | equivalents | Relative to the amino acid. |
| Solvent Volume | 10 - 15 | mL/g resin | Anhydrous DCM is the preferred solvent.[11][12] |
| Reaction Time | 1 - 4 | hours | Can be extended for sterically hindered amino acids. |
| Capping Time | 30 - 60 | minutes | Crucial to prevent side reactions.[4] |
| Loading Efficiency | 0.4 - 1.2 | mmol/g | Varies depending on conditions and amino acid. |
| UV Wavelength | ~301 | nm | For quantification of the dibenzofulvene-piperidine adduct.[5] |
| Molar Extinction (ε) | ~7800 | M⁻¹cm⁻¹ | For the dibenzofulvene-piperidine adduct.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of loading this compound onto 2-chlorotrityl chloride resin.
Caption: Workflow for loading this compound onto 2-chlorotrityl chloride resin.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptideweb.com [peptideweb.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Resolution Purification of Synthetic Peptides Containing L-3-Pyridylalanine by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids, such as L-3-pyridylalanine (3-Pal), into peptide sequences is a powerful strategy in drug discovery for enhancing therapeutic properties like metabolic stability, binding affinity, and conformational rigidity. 3-Pal, an analogue of phenylalanine, introduces a basic pyridine (B92270) ring that can alter the peptide's hydrophobicity, charge state, and potential for hydrogen bonding. These unique physicochemical characteristics necessitate a well-defined purification strategy. This document provides a detailed methodology for the purification of synthetic peptides containing 3-Pal using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for this application.[1][2]
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity.[3] A crude peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with an increasing gradient of a nonpolar organic solvent (the mobile phase), such as acetonitrile (B52724) (ACN).[2][4] Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent.
The presence of 3-Pal introduces a key variable: mobile phase pH. The pyridine ring of 3-Pal has a pKa of approximately 5.4, meaning its protonation state is highly dependent on the pH of the mobile phase.
-
At low pH (e.g., ~2, using Trifluoroacetic Acid - TFA): The pyridine nitrogen is protonated, increasing the peptide's overall polarity and reducing its retention time.
-
At higher pH (approaching or exceeding the pKa): The pyridine ring is neutral, increasing the peptide's relative hydrophobicity and leading to a longer retention time.[5][6]
This pH-dependent behavior can be exploited to optimize selectivity and achieve high-purity separation from closely related impurities.[5] Trifluoroacetic acid (TFA) is the most common mobile phase additive for peptide purification as it serves as an ion-pairing agent.[4] It neutralizes basic side chains and protonates acidic ones, which minimizes secondary interactions with the column and results in sharper chromatographic peaks.[4]
Experimental Protocols
Materials and Equipment
| Category | Item | Specifications |
| HPLC System | Preparative HPLC System | Capable of binary gradient, with UV detector and fraction collector |
| Column | Preparative RP Column | e.g., C18, 5-10 µm particle size, 300 Å pore size, 21.2 x 250 mm |
| Analytical RP Column | e.g., C18, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm | |
| Reagents | Mobile Phase A (Aqueous) | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B (Organic) | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) | |
| Sample Solvent | Mobile Phase A or a minimal amount of DMSO/DMF followed by dilution in A | |
| Supplies | Syringe Filters | 0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane |
| Vials | Autosampler vials for analysis, conical tubes for fraction collection | |
| Equipment | Analytical Balance, pH Meter | |
| Vortex Mixer, Centrifuge | ||
| Lyophilizer (Freeze-Dryer) | For obtaining the final peptide powder |
Protocol: Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[3][7]
-
Dissolution: Accurately weigh the crude, lyophilized peptide. Dissolve it in a suitable solvent, starting with Mobile Phase A, at a concentration of 1-10 mg/mL. If solubility is poor, a minimal amount of a stronger organic solvent like DMSO can be used, followed by dilution with Mobile Phase A to at least 1 mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.[8] This step is crucial to protect the HPLC column from damage.[3]
Protocol: Preparative HPLC Purification
This protocol outlines a general strategy. The gradient must be optimized for each specific peptide.
-
System Preparation:
-
Install the preparative C18 column.
-
Purge the pump lines with fresh Mobile Phases A and B.
-
Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until the UV baseline is stable.[9]
-
-
Method Development (Scouting Gradient):
-
Inject a small amount of the prepared sample.
-
Run a fast, linear "scouting" gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution concentration of the target peptide.
-
-
Optimized Purification Gradient:
-
Based on the scouting run, design a shallower, optimized gradient around the target peptide's elution point. A gradient slope of 0.5-1.0% B per minute typically provides good resolution.[9]
-
Inject the bulk of the prepared sample.
-
Monitor the separation at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr, and to some extent, 3-Pal).[9]
-
-
Fraction Collection:
-
Use an automated fraction collector to collect peaks as they elute. Collect fractions in clearly labeled tubes.
-
-
Post-Purification:
-
Wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly retained components.
-
Store the column according to the manufacturer's instructions.
-
Protocol: Fraction Analysis and Processing
-
Purity Analysis: Analyze a small aliquot from each collected fraction using analytical RP-HPLC with a faster gradient to determine which fractions contain the target peptide at the desired purity level (typically >95%).
-
Pooling: Combine the fractions that meet the purity specification.
-
Solvent Removal & Lyophilization:
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen solution under high vacuum to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.[1] The TFA will remain as a counter-ion.
-
Data Presentation
The following tables represent typical data obtained during the purification of a hypothetical 15-amino acid peptide containing one 3-Pal residue.
Table 1: HPLC System and Operating Conditions
| Parameter | Analytical | Preparative |
|---|---|---|
| Instrument | Standard Analytical HPLC | Preparative HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å | C18, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |
| Column Temp. | 30 °C | Ambient |
| Injection Vol. | 10 µL | 1-5 mL |
Table 2: Gradient Profiles for Purification
| Method | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Purpose |
|---|---|---|---|---|
| Scouting | 0-30 | 5 → 95 | 20.0 | Determine approximate elution % |
| 30-35 | 95 | 20.0 | Column Wash | |
| 35-40 | 95 → 5 | 20.0 | Re-equilibration | |
| Optimized | 0-5 | 20 | 20.0 | Isocratic Hold |
| 5-45 | 20 → 40 | 20.0 | Shallow Elution Gradient (0.5%/min) | |
| 45-50 | 40 → 95 | 20.0 | Column Wash |
| | 50-55 | 95 → 20 | 20.0 | Re-equilibration |
Table 3: Purification Summary
| Sample | Purity (Analytical HPLC) | Recovery | Notes |
|---|---|---|---|
| Crude Peptide | ~65% | N/A | Contains multiple synthesis-related impurities. |
| Pooled Fractions | >98% | 60 mg (from 100 mg crude) | Fractions F12-F16 met the purity specification. |
| Final Lyophilized Product | >98% | 58 mg | White, fluffy solid. |
Visualizations
Caption: Workflow for the purification of synthetic peptides.
Caption: Influence of low pH on 3-pyridylalanine peptide retention.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. The influence of pH on retention and migration of peptides in systems with octadecyl silica-based adsorbent by high-performance thin-layer chromatography and pressurized planar electrochromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. HPLC Purification of Peptides [protocols.io]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 3-Pal Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate (3-Pal), is a critical regulator of protein trafficking, localization, stability, and function. The dynamic nature of this thioester linkage makes its analysis challenging. Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of S-palmitoylated proteins and peptides. However, the unique physicochemical properties of 3-Pal modified peptides, namely their hydrophobicity and the lability of the thioester bond, necessitate specialized analytical strategies.[1]
These application notes provide a comprehensive guide to the mass spectrometry-based analysis of 3-Pal modified peptides, covering sample preparation, enrichment strategies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The protocols detailed herein are designed to provide a robust framework for researchers in basic science and drug development to confidently identify and quantify S-palmitoylation.
Key Challenges in the Analysis of 3-Pal Modified Peptides
Direct detection of S-palmitoylation by conventional LC-MS methods is challenging due to several factors:
-
Lability of the Thioester Bond: The thioester linkage is susceptible to cleavage under standard sample preparation conditions, particularly with the use of certain reducing agents like dithiothreitol (B142953) (DTT) and basic pH.[2][3][4]
-
Increased Hydrophobicity: The addition of the 16-carbon palmitoyl (B13399708) group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility, aggregation, and strong retention on standard C18 reversed-phase columns.[5][6] This can result in poor chromatographic peak shape and reduced ionization efficiency.
-
Low Abundance: S-palmitoylated proteins are often of low abundance, requiring sensitive enrichment techniques for their detection.[6]
-
Gas-Phase Fragmentation: During tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can lead to the facile neutral loss of the palmitoyl group, resulting in limited peptide backbone fragmentation and ambiguous site localization.[4][6]
Experimental Protocols
To address these challenges, the following protocols have been optimized for the analysis of 3-Pal modified peptides.
Protocol 1: Enrichment of S-Palmitoylated Proteins using Acyl-Resin Assisted Capture (Acyl-RAC)
This method enriches proteins that are S-palmitoylated.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).
-
Thiopropyl Sepharose 6B resin.[1]
-
Hydroxylamine (B1172632) (HAM) solution: 0.5 M hydroxylamine (pH 7.4).[1]
-
Tris-HCl (pH 7.4) for negative control.[1]
-
Reducing agent for elution: 50 mM DTT or TCEP.[1]
Procedure:
-
Cell Lysis: Lyse cells or tissues in Lysis Buffer.
-
Blocking of Free Thiols: Add Blocking Buffer to the lysate and incubate for 30 minutes at 40-50°C to block all free cysteine residues.[1]
-
Protein Precipitation: Precipitate proteins using acetone (B3395972) or chloroform/methanol to remove excess NEM.[1]
-
Resuspension: Resuspend the protein pellet in a suitable buffer.[1]
-
Thioester Cleavage and Capture:
-
Divide the sample into two aliquots.
-
To one aliquot, add the hydroxylamine solution to cleave the palmitoyl thioester bonds.
-
To the other aliquot (negative control), add Tris-HCl.
-
Incubate both samples with Thiopropyl Sepharose 6B resin for 2-4 hours at room temperature to capture the newly exposed thiols.[1]
-
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.[1]
-
Elution: Elute the captured proteins from the resin using a buffer containing a reducing agent (e.g., 50 mM DTT or TCEP).[1]
-
Downstream Analysis: The eluted proteins can be subjected to in-solution or in-gel digestion for LC-MS/MS analysis.[1]
Protocol 2: In-Solution Digestion of 3-Pal Modified Peptides
This protocol is optimized to minimize the loss of the palmitoyl group during digestion.
Materials:
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl (pH 7.4).
-
Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation Agent: 20 mM Iodoacetamide (IAA).
-
Trypsin (MS-grade).
-
Quenching Solution: 20 mM DTT.
Procedure:
-
Denaturation: Resuspend the protein pellet in Denaturation Buffer.
-
Reduction: Add TCEP and incubate for 30 minutes at room temperature. Note: Avoid using DTT as it can promote depalmitoylation.[2][3][4]
-
Alkylation: Add IAA and incubate for 20 minutes in the dark at room temperature.
-
Quenching: Add DTT to quench the excess IAA.
-
Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
Protocol 3: LC-MS/MS Analysis of 3-Pal Modified Peptides
This protocol uses a modified chromatographic method to improve the separation and detection of hydrophobic palmitoylated peptides.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase column suitable for hydrophobic peptides (e.g., C4 or a C18 with a wider pore size).[5][7]
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 80% acetonitrile, 0.1% formic acid in water.[6]
-
Gradient: A shallow gradient with a high organic phase is recommended. For example, a linear gradient from 10% to 60% B over 60 minutes, followed by a steeper gradient to 95% B.[6]
-
Flow Rate: 200-300 nL/min for nano-LC.
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA).
-
MS1 Scan: High resolution (e.g., 60,000) over a mass range of m/z 350-1800.
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD) are preferred over CID.[4][6] HCD can provide sequence information from fragment ions resulting from neutral loss, while ETD preserves the labile modification.[4][6]
Data Presentation
Table 1: Summary of Recommended LC-MS/MS Parameters for 3-Pal Peptide Analysis
| Parameter | Recommendation | Rationale |
| LC Column | C4 or wide-pore C18 | Better retention and peak shape for hydrophobic peptides.[5][7] |
| Mobile Phase B | High organic (e.g., 80% ACN) | To effectively elute highly hydrophobic peptides.[6] |
| Gradient | Shallow, extended gradient | To improve separation of isomeric and closely eluting peptides. |
| Fragmentation | HCD or ETD | To preserve the labile palmitoyl group and obtain sequence information.[4][6] |
| Reducing Agent | TCEP | To prevent artificial depalmitoylation during sample preparation.[2][3][4] |
| Buffer pH | Neutral (pH 7.4) | To maintain the stability of the thioester bond.[2][3] |
Table 2: Quantitative Data from a Hypothetical Acyl-RAC Experiment
This table illustrates how to present quantitative data from a label-free quantification experiment comparing hydroxylamine-treated (+HAM) and control (-HAM) samples.
| Protein Accession | Gene Name | Peptide Sequence | Log2 Fold Change (+HAM/-HAM) | p-value | Identified Palmitoylation Site(s) |
| P63000 | GNAI1 | CGLFPGESK | 5.8 | <0.001 | Cys3 |
| P04049 | ANXA2 | MPSCGENK | 4.2 | <0.005 | Cys8 |
| Q02224 | FLOT1 | VCTKGLSK | 3.9 | <0.01 | Cys4 |
| P62826 | GNB1 | ICLGVTDD | Not Enriched | >0.05 | None |
Signaling Pathway Visualization
S-palmitoylation plays a crucial role in various signaling pathways by regulating the membrane association and trafficking of signaling proteins. A prominent example is the Ras signaling pathway.
Conclusion
The successful mass spectrometric analysis of 3-Pal modified peptides relies on a specialized workflow that accounts for the unique chemical properties of this modification. By employing appropriate enrichment strategies, optimized digestion conditions, and tailored LC-MS/MS methods, researchers can confidently identify and quantify S-palmitoylation, paving the way for a deeper understanding of its role in health and disease. The protocols and guidelines presented here provide a solid foundation for the robust and reproducible analysis of this critical post-translational modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-3-Pal-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-3-Pal-OH (N-α-Fmoc-3-(3-pyridyl)-L-alanine) in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation applications. The incorporation of the 3-pyridylalanine (3-Pal) residue introduces a versatile functional handle into peptides, enabling novel strategies for peptide modification, labeling, and the construction of complex bioconjugates.
Introduction
This compound is a derivative of the non-proteinogenic amino acid 3-pyridylalanine, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in standard Fmoc-based solid-phase peptide synthesis. The key feature of the 3-Pal residue is its pyridyl side chain, which offers unique opportunities for post-synthetic modification due to the nucleophilic nature of the pyridine (B92270) nitrogen. This allows for the development of peptides with enhanced properties and functionalities for a wide range of applications in research and drug development.
One of the primary advantages of incorporating 3-Pal into a peptide sequence is the ability to perform chemoselective N-alkylation of the pyridyl nitrogen. This reaction, termed N-alkylation of Pyridyl-alanine (NAP), provides a stable and robust method for peptide conjugation under mild conditions.[1][2][3][4] This approach is orthogonal to many other bioconjugation techniques, offering the potential for dual-labeling strategies in combination with other reactive handles like cysteine.[1][3][4] Furthermore, the pyridyl moiety can act as a ligand for metal coordination, opening possibilities for the creation of metallopeptides with catalytic or imaging applications.
Key Applications
-
Chemoselective Peptide Conjugation: The pyridyl group of 3-Pal can be selectively N-alkylated to conjugate a wide variety of molecules, including other peptides, small molecule drugs, and imaging agents.[1][3][4]
-
Enhanced Solubility: The incorporation of 3-pyridylalanine has been shown to increase the aqueous solubility of peptides.[5][6]
-
Dual Labeling: The unique reactivity of the pyridyl group allows for orthogonal labeling strategies in peptides that also contain other reactive amino acids, such as cysteine.[1][3][4]
-
Development of Novel Therapeutics: The ability to create complex peptide conjugates through 3-Pal modification can lead to therapeutics with improved targeting, stability, and efficacy. For example, conjugating a p53-derived peptide to an RGD peptide via the NAP method has been shown to enhance its antiproliferative activity.[1][3][4]
-
Metallopeptide Synthesis: The pyridyl side chain can coordinate with metal ions, enabling the synthesis of peptides with novel structural and functional properties for catalysis or imaging.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc-SPPS of 3-Pal containing peptides
References
- 1. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal 3-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides featuring a C-terminal 3-pyridylalanine residue. This modification can enhance the pharmacological properties of peptides, such as aqueous solubility and receptor binding affinity. The following sections detail the necessary protocols, potential challenges, and expected outcomes, supported by quantitative data and visual workflows to aid in experimental design and execution.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The incorporation of non-canonical amino acids, such as 3-pyridylalanine (3-Pal), offers a powerful strategy to modulate the physicochemical and biological characteristics of peptides. Placing 3-Pal at the C-terminus can influence the peptide's overall charge, polarity, and conformational preferences, which are critical for its therapeutic efficacy.
This document outlines the key steps in the Fmoc/tBu-based solid-phase synthesis of peptides with a C-terminal 3-pyridylalanine, from resin loading to final purification.
Data Presentation: Synthesis Parameters and Expected Outcomes
The following tables summarize typical quantitative data for the synthesis of a model peptide with a C-terminal 3-pyridylalanine. It is important to note that actual results may vary depending on the specific peptide sequence, scale of synthesis, and laboratory conditions. These tables are intended to serve as a guideline for experimental planning and as a template for recording user-generated data.
Table 1: Loading Efficiency of Fmoc-L-(3-pyridyl)alanine on Various Resins
| Resin Type | Loading Method | Loading Reagents | Typical Loading (mmol/g) |
| Wang Resin | DIC/DMAP | Fmoc-L-3-Pal-OH, DIC, DMAP | 0.3 - 0.7 |
| 2-Chlorotrityl Chloride Resin | DIPEA | Fmoc-L-3-Pal-OH, DIPEA | 0.4 - 0.9 |
Table 2: Coupling Efficiency of Fmoc-Protected Amino Acids
| Coupling Step | Coupling Reagent | Activation Time | Coupling Time | Typical Coupling Efficiency (%) |
| Fmoc-L-3-Pal-OH to Resin | HBTU/HOBt/DIPEA | 2 min | 1-2 hours | > 95% |
| Standard Amino Acid Coupling | HBTU/HOBt/DIPEA | 2 min | 30-60 min | > 99% |
| Bulky Amino Acid Coupling | HATU/HOAt/DIPEA | 2 min | 2-4 hours | > 98% |
Table 3: Yield and Purity of a Model Peptide (e.g., H-Gly-Phe-Ala-3-Pal-OH)
| Parameter | Expected Value |
| Crude Peptide Yield (%) | 60 - 80% |
| Crude Peptide Purity (by HPLC) | 50 - 70% |
| Purified Peptide Yield (%) | 20 - 40% |
| Final Purity (by HPLC) | > 95% |
Experimental Protocols
The following are detailed protocols for the key stages of the solid-phase synthesis of a peptide with a C-terminal 3-pyridylalanine.
Resin Selection and Loading of Fmoc-L-(3-pyridyl)alanine
Objective: To covalently attach the first amino acid, Fmoc-L-(3-pyridyl)alanine, to a suitable solid support.
Materials:
-
Wang resin or 2-Chlorotrityl chloride resin
-
Fmoc-L-(3-pyridyl)alanine (Fmoc-L-3-Pal-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Protocol for Loading on 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin (1 eq) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-3-Pal-OH (1.5 eq) in DCM (or a minimal amount of DMF to aid dissolution, then dilute with DCM).
-
Add DIPEA (3.0 eq) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed amount of resin by treatment with a 20% piperidine in DMF solution.
Iterative Peptide Chain Elongation
Objective: To sequentially add Fmoc-protected amino acids to the growing peptide chain.
Materials:
-
Fmoc-L-3-Pal-loaded resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
Protocol for a Single Coupling Cycle:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 20-30 minutes.[1]
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the peptide sequence.
Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Protocol:
-
Wash the fully synthesized peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For peptides containing other sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[3]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2][4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Objective: To purify the crude peptide and verify its identity and purity.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
TFA
-
Preparative and analytical C18 reverse-phase HPLC columns
Protocol:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA, or a small amount of ACN/water).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column.
-
Employ a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-65% ACN over 30-40 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical reverse-phase HPLC with a C18 column and a suitable gradient.[5]
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[5]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a peptide with C-terminal 3-pyridylalanine.
Key Chemical Transformations
Caption: Key chemical transformations in the Fmoc-based SPPS of a C-terminal 3-pyridylalanine peptide.
References
Application Notes: Chemoselective Conjugation of Pyridyl-alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoselective N-alkylation of peptides containing pyridyl-alanine (Pal). This method, known as NAP (N-alkylation of Pyridyl-alanine), offers a robust strategy for the late-stage functionalization of peptides in both solution and solid phases.[1][2][3] The ability to selectively modify the pyridyl nitrogen of Pal residues allows for the introduction of various functionalities, including fluorophores, targeting ligands, and therapeutic payloads, without interfering with other amino acid side chains.
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. Pyridyl-alanine, a non-canonical amino acid, presents a unique handle for chemoselective conjugation due to the nucleophilicity of its pyridyl nitrogen. The NAP method leverages this reactivity to form stable N-alkylated pyridinium (B92312) salts under mild conditions.[1][2] This technique is compatible with standard solid-phase peptide synthesis (SPPS) and can be performed on fully deprotected peptides in solution.[1][3] A key advantage of this methodology is its orthogonality with other common bioconjugation strategies, such as those targeting cysteine residues, enabling the potential for dual labeling of a single peptide chain.[1][2]
Principle of the Method
The core of the NAP conjugation strategy is the reaction between the pyridine (B92270) ring of a Pal residue within a peptide and an alkylating agent, typically an alkyl halide (e.g., iodoacetamide (B48618) derivatives). The reaction proceeds via a standard SN2 mechanism, where the pyridyl nitrogen acts as the nucleophile, displacing the halide and forming a stable C-N bond. This results in a positively charged N-alkylated pyridinium conjugate. The reaction is highly selective for the Pal residue, leaving other nucleophilic side chains such as lysine, histidine, or methionine largely unmodified under the optimized reaction conditions.
Experimental Workflows
The following diagrams illustrate the general workflows for both solution-phase and solid-phase NAP conjugation.
Caption: Solution-Phase N-Alkylation of Pyridyl-alanine (NAP) Workflow.
Caption: Solid-Phase N-Alkylation of Pyridyl-alanine (NAP) Workflow.
Protocols
Protocol 1: General Method for Solution-Phase NAP Conjugation
This protocol is adapted from the supplementary information provided by Dutta et al.[4]
1. Materials:
- Pal-containing peptide (lyophilized)
- Alkylating agent (e.g., iodoacetamide derivative)
- Sodium Carbonate (Na₂CO₃) buffer (50 mM, pH 10.5)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
- Thermomixer or heating block
2. Procedure:
- Prepare a 1 mM stock solution of the Pal-containing peptide in the 50 mM Na₂CO₃ buffer.
- Prepare a 10 mM stock solution of the alkylating agent in ACN.
- In a reaction vial, add 100 µL of the peptide stock solution (0.1 µmol, 1 equivalent).
- Add 10 µL of the alkylating agent stock solution (0.1 µmol, 1 equivalent) to the peptide solution. The final reaction volume will have a ratio of approximately 9:1 buffer to ACN.
- Incubate the reaction mixture at a temperature ranging from 25 °C to 65 °C. Reaction progress can be monitored over time.
- To monitor the reaction, take a 70 µL aliquot from the reaction mixture and quench it immediately with 70 µL of 0.1% TFA in water.
- Analyze the quenched sample by LC-MS to determine the extent of conjugation.
- Once the reaction is complete, purify the final conjugate product using semi-preparative RP-HPLC.
- Lyophilize the pure fractions to obtain the final product.
4. HPLC Purification Method Example:
- Column: Semi-preparative C18 column (e.g., 5 µm, 10 x 250 mm).
- Mobile Phase A: Water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Flow Rate: 4 mL/min.
- Gradient: An example gradient is 10% B for 2 min, then a linear gradient from 10% to 65% B over 26 min.[4]
Protocol 2: General Method for Solid-Phase NAP Conjugation
This protocol is performed on the peptide while it is still attached to the solid support after synthesis.
1. Materials:
- Pal-containing peptide synthesized on Rink Amide resin (with side-chain protecting groups intact, but N-terminal Fmoc group removed).
- Alkylating agent (e.g., iodoacetamide derivative).
- N,N-Diisopropylethylamine (DIPEA).
- N,N-Dimethylformamide (DMF).
- Dichloromethane (DCM).
- Solid-phase peptide synthesis (SPPS) vessel.
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
2. Procedure:
- Following standard Fmoc-SPPS of the Pal-containing peptide, perform the final N-terminal Fmoc deprotection.
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Prepare a solution of the alkylating agent (5 equivalents) and DIPEA (10 equivalents) in a minimal amount of DMF or a DMF/DCM mixture.
- Add this solution to the resin in the SPPS vessel.
- Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as determined by a test cleavage and LC-MS analysis.
- Once the on-resin conjugation is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x).
- Dry the resin under vacuum.
- Cleave the N-alkylated peptide from the resin and remove all side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
- Dissolve the crude peptide in a water/ACN mixture and purify by semi-preparative RP-HPLC as described in Protocol 1.
Quantitative Data Summary
The efficiency of the NAP conjugation is dependent on the specific peptide sequence, the alkylating agent, and the reaction conditions. The tables below summarize typical results for the conjugation of a model p53-derived peptide containing a Pal residue (PAL-p53) with an iodoacetamide (IA) derivative.
Table 1: Solution-Phase NAP Conjugation Efficiency
| Peptide | Alkylating Agent | Temperature (°C) | Time (h) | Conversion (%) |
| PAL-p53 | Iodoacetamide | 25 | 12 | >95 |
| PAL-p53 | Iodoacetamide | 45 | 4 | >95 |
| PAL-p53 | Iodoacetamide | 65 | 2 | >95 |
Data is generalized from optimization studies reported by Dutta et al. Conversion was determined by LC-MS analysis of the reaction mixture.[4]
Table 2: Solid-Phase vs. Solution-Phase Yield Comparison
| Conjugation Method | Peptide | Alkylating Agent | Isolated Yield (%) | Purity (%) |
| Solution-Phase | PAL-p53 | Biotin-IA | ~60 | >98 |
| Solid-Phase | PAL-p53 | Biotin-IA | ~75 | >98 |
Yields are post-HPLC purification. The solid-phase method can offer higher isolated yields and a more economical process due to the ability to use a larger excess of reagents that are easily washed away.[1][2]
Concluding Remarks
The N-alkylation of pyridyl-alanine containing peptides is a highly efficient and chemoselective method for producing well-defined peptide conjugates. The operational simplicity of both the solution-phase and solid-phase protocols makes this technique accessible for a wide range of applications, from the synthesis of peptide-drug conjugates to the preparation of labeled probes for biological studies. The stability of the resulting N-alkylated pyridinium linkage and the orthogonality to other conjugation chemistries further underscore its utility in the field of peptide and protein engineering.
References
Automated Solid-Phase Peptide Synthesis of Peptides Containing 3-Pyridylalanine
Application Note and Protocol for the Incorporation of Fmoc-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 3-Pyridylalanine (3-Pal), an isomer of phenylalanine containing a pyridine (B92270) ring, is of particular interest in drug design. Its unique electronic and structural characteristics can enhance binding affinity, improve aqueous solubility, and introduce novel biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially altering the peptide's interaction with its biological target. This document provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing 3-pyridylalanine, specifically focusing on the use of N-α-Fmoc-3-pyridyl-L-alanine (this compound).
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and purity during SPPS, especially when incorporating non-standard amino acids. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound based on their known reactivity and potential for side reactions. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Expected Purity (%) | Advantages & Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU | 20 - 60 | > 95% | Advantages: High reactivity, excellent for sterically hindered amino acids. Disadvantages: Higher cost, potential for guanidinylation side reactions. |
| HBTU | 30 - 90 | > 90% | Advantages: Widely used, good efficiency for standard couplings. Disadvantages: Less reactive than HATU/HCTU. | |
| Phosphonium Salts | PyBOP | 30 - 120 | > 95% | Advantages: Low risk of racemization, byproducts are non-carcinogenic. Disadvantages: Generally lower reactivity than uronium/aminium salts. |
| Carbodiimides | DIC/Oxyma | 60 - 180 | > 90% | Advantages: Cost-effective, simple byproducts. Disadvantages: Slower reaction kinetics, requires an additive to suppress racemization. |
Experimental Protocols
This section details the methodologies for the automated synthesis of a peptide containing 3-pyridylalanine using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminal modification).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (v/v).
-
Coupling Reagents: As specified in the synthesis cycle (e.g., HATU, DIC, Oxyma).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Automated Peptide Synthesis Cycle
This protocol is a general guideline for an automated peptide synthesizer and may require optimization based on the specific instrument and peptide sequence. The synthesis is described for a 0.1 mmol scale.
-
Resin Swelling:
-
Transfer the appropriate amount of resin to the reaction vessel.
-
Wash the resin with DMF for 30-60 minutes to ensure adequate swelling.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Reagent Preparation: Prepare a solution of this compound (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Activation and Coupling: For in-situ activation, add the amino acid and coupling reagent solution to the deprotected resin, followed by the addition of DIPEA. Allow the coupling reaction to proceed for 30-120 minutes at room temperature. For challenging couplings, a double coupling may be performed.
-
Monitoring: The completion of the coupling reaction can be monitored qualitatively using a Kaiser test on a small sample of resin. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation:
-
After the final deprotection and washing with DMF, wash the peptide-resin with DCM to remove residual DMF and dry the resin under vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Mandatory Visualization
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-3-Pal-OH
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing 3-Pyridylalanine (3-Pal). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges associated with the coupling of Fmoc-3-Pal-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors, primarily related to its structure and the conditions of the synthesis:
-
Steric Hindrance: The pyridyl ring of 3-Pal presents significant steric bulk, which can physically impede the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support. This is a common issue with many non-natural or bulky amino acids.
-
Suboptimal Activation: The choice of coupling reagent and activation conditions is critical. Standard carbodiimide (B86325) reagents like DIC alone may not be sufficiently reactive to overcome the steric barrier. More potent activating agents are often required.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin. This can mask the N-terminal amine, making it inaccessible to the incoming activated this compound.
-
Poor Solubility: While replacing aromatic amino acids with 3-Pal has been shown to increase the aqueous solubility of the final peptide, the solubility of the Fmoc-protected amino acid itself in SPPS solvents can be a limiting factor.[1][2] If this compound or its activated species is not fully dissolved, its effective concentration is lowered, leading to an incomplete reaction.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will leave the N-terminus blocked, preventing the coupling of this compound.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, high-reactivity onium salt-based reagents are highly recommended over standard carbodiimides.
-
Uronium/Aminium Salts (HATU, HCTU, HBTU): These reagents are known for their high reactivity and ability to facilitate rapid bond formation.[3][4][5] HATU and HCTU are generally considered more efficient and less prone to racemization than HBTU.[4]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective for sterically demanding couplings. A key advantage is the absence of the guanidinylation side reaction that can occur with uronium/aminium salts when used in excess.
-
Carbodiimides with Additives (DIC/OxymaPure®): While less potent, the combination of DIC with an additive like OxymaPure® is a cost-effective method that can be effective. The additive is crucial for enhancing the reaction rate and suppressing side reactions like racemization.[4]
Q3: What are the potential side reactions associated with this compound coupling and how can they be minimized?
The most significant potential side reaction is racemization (epimerization), where the L-stereocenter of the amino acid is converted to the D-isomer.
-
Mechanism: Racemization can occur during the activation step, particularly under basic conditions, via the abstraction of the alpha-proton to form a planar enolate intermediate.[6][7] While not as prone to racemization as residues like His or Cys, amino acids with electron-withdrawing side chains can be susceptible.[7] Studies on the closely related Fmoc-2-Pal-OH have shown that racemization can occur during coupling.[8]
-
Minimization Strategies:
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, non-hindered bases.
-
Pre-activation Time: Minimize the time the amino acid is in its highly reactive activated state before it is added to the resin.
-
Coupling Reagent: Use coupling reagents known to suppress racemization, such as those incorporating HOAt (like HATU) or OxymaPure®. The combination of DIC/OxymaPure® is also an excellent choice for minimizing racemization.[4]
-
Q4: How can I improve the solubility of this compound during the coupling step?
Ensuring complete dissolution of the amino acid and coupling reagents is critical for an efficient reaction.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is generally a better solvent for Fmoc-amino acids than N,N-Dimethylformamide (DMF) and may improve solubility and disrupt peptide aggregation.[9][10]
-
Sonication: If the reagent mixture is not fully dissolved, gentle sonication can help break up aggregates.
-
Co-solvents: In difficult cases, adding a small amount of Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can improve solubility. A product datasheet indicates that this compound is soluble in DMSO at up to 50 mg/mL.[11]
Data Presentation
Table 1: Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide | DMSO | High (up to 50 mg/mL)[11] | May require ultrasonication.[11] Often used as a co-solvent to disrupt aggregation. |
| N-Methyl-2-pyrrolidone | NMP | Generally Good | Considered a stronger solvent than DMF for many Fmoc-amino acids and for disrupting peptide aggregation.[9][10] |
| N,N-Dimethylformamide | DMF | Moderate | The most common SPPS solvent, but may be less effective for highly aggregating sequences or less soluble amino acids.[9][10] |
| Dichloromethane | DCM | Low to Moderate | Generally not a good primary solvent for Fmoc-amino acids due to lower polarity, but can be used as a co-solvent.[9] |
Table 2: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The following data is extrapolated from studies on other sterically hindered amino acids, such as Fmoc-DL-Phe-OH, and serves as a representative guide for selecting reagents for this compound. Actual results may vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Typical Coupling Time | Expected Purity (%) | Racemization Risk |
| HATU | Uronium/Aminium Salt | 30-120 minutes | >98 | Very Low |
| HCTU | Uronium/Aminium Salt | 30-120 minutes | >98 | Very Low |
| HBTU | Uronium/Aminium Salt | 30-120 minutes | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | Very Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | Low to Moderate |
(Data extrapolated from comparative studies on similar residues[4])
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
This protocol describes a standard manual procedure for coupling this compound to a resin-bound peptide.
1. Resin Preparation and Swelling:
- Place the peptide-resin (1.0 eq) in a suitable reaction vessel.
- Add sufficient DMF to cover the resin.
- Agitate gently for 30-60 minutes to ensure complete swelling of the resin beads.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in a minimal amount of DMF (or NMP for better solubility).
- Add a hindered base, such as DIPEA (6-10 eq), to the solution.
- Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, this time can be extended or a double coupling can be performed.
4. Reaction Monitoring (Kaiser Test):
- Remove a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then ethanol.
- Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin (B49086) in ethanol, phenol (B47542) in ethanol).
- Heat the sample at 100-120°C for 3-5 minutes.
- Interpretation:
- Blue beads: Positive result, indicating the presence of unreacted primary amines (incomplete coupling).
- Yellow/Colorless beads: Negative result, indicating complete coupling.
5. Post-Coupling Wash:
- If the Kaiser test is negative, drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
6. Double Coupling (if necessary):
- If the Kaiser test is positive, drain the initial coupling solution and wash the resin with DMF (3-5 times).
- Repeat step 3 (Amino Acid Activation and Coupling) with a fresh solution of activated this compound.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Activation and coupling mechanism of this compound using HATU.
Caption: Key factors contributing to poor this compound coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fmoc-3-pyridylalanine Coupling
Welcome to the technical support center for troubleshooting the coupling of Fmoc-3-pyridylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of Fmoc-3-pyridylalanine be challenging?
The coupling of Fmoc-3-pyridylalanine can be less efficient than that of simpler amino acids due to the steric hindrance posed by the pyridyl side chain. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, potentially leading to lower coupling yields and the formation of deletion sequences.[1]
Q2: What are the signs of incomplete coupling of Fmoc-3-pyridylalanine?
Incomplete coupling is often indicated by a positive Kaiser test after the coupling step, which detects the presence of unreacted primary amines on the resin beads.[2][3] Subsequent analysis of the crude peptide by HPLC and mass spectrometry may reveal the presence of deletion sequences (peptides lacking the intended 3-pyridylalanine residue).
Q3: Are there any specific side reactions associated with the pyridine (B92270) ring of Fmoc-3-pyridylalanine during SPPS?
While generally stable, the pyridine ring introduces the possibility of N-alkylation under certain conditions, as it is a nucleophilic aromatic heterocycle. A recent study has demonstrated the potential for chemoselective N-alkylation of pyridyl-alanine residues both in solution and on solid phase.[4] While this was presented as a method for peptide conjugation, it highlights a potential pathway for unintended side reactions if reactive alkylating agents are present. Additionally, racemization of pyridylalanine isomers has been observed, particularly with carbodiimide-based coupling methods.
Troubleshooting Guide: Low Coupling Yield of Fmoc-3-pyridylalanine
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when working with Fmoc-3-pyridylalanine.
| Problem | Potential Cause | Recommended Solution(s) |
| Low crude peptide yield with significant deletion sequences. | Incomplete Coupling: The steric hindrance of the 3-pyridylalanine side chain may be preventing the reaction from going to completion with standard protocols. | 1. Switch to a more potent coupling reagent: Use uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP. These are generally more effective for hindered amino acids.[5] 2. Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-3-pyridylalanine.[2][6] 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2] 4. Increase reagent excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[2] |
| Positive Kaiser test after coupling. | Incomplete Fmoc Deprotection of the Previous Residue: The N-terminal amine is not fully available for coupling. | 1. Ensure complete Fmoc removal: Use fresh 20% piperidine (B6355638) in DMF and consider extending the deprotection time or performing a second deprotection step.[3] 2. Monitor deprotection: Use a colorimetric test to confirm the absence of the Fmoc group before proceeding with coupling. |
| Presence of unexpected side products. | Racemization: The chiral integrity of the 3-pyridylalanine may be compromised during activation. N-alkylation of the pyridine ring: The pyridine nitrogen may react with other components in the synthesis. | 1. For racemization: Avoid prolonged pre-activation times. Using a weaker base like 2,4,6-collidine instead of DIPEA can also minimize racemization. The combination of DIC with an additive like OxymaPure® is often recommended to suppress racemization.[7] 2. For N-alkylation: Ensure all reagents and solvents are free from contaminants that could act as alkylating agents. |
| Poor resin swelling. | Limited Reagent Accessibility: The resin is not adequately swollen, preventing reagents from reaching the reaction sites. | 1. Properly swell the resin: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[8] |
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | 30-60 min | Highly efficient for hindered amino acids; low racemization.[5] | Higher cost; potential for guanidinylation side reaction.[5][9] |
| HBTU | Uronium/Aminium Salt | High | 45-90 min | Widely used and effective for many couplings.[5] | Less reactive than HATU; potential for guanidinylation.[5][9] |
| HCTU | Uronium/Aminium Salt | Very High | 30-60 min | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts.[5] |
| PyBOP | Phosphonium Salt | High | 45-90 min | Byproducts are non-carcinogenic; no guanidinylation side reaction.[5] | |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate | 60-180 min | Cost-effective; OxymaPure® is a safer alternative to HOBt.[7] | Slower reaction rates compared to onium salts. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-pyridylalanine using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-3-pyridylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow or colorless beads) indicates complete coupling.[2]
-
If the Kaiser test is positive (blue beads), proceed to Protocol 2 for double coupling.
-
Once the coupling is complete, wash the resin with DMF (3-5 times).
-
Protocol 2: Double Coupling of Fmoc-3-pyridylalanine
This procedure should be performed if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[6]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-3-pyridylalanine as described in Protocol 1, step 3.
-
Second Coupling:
-
Add the newly prepared activated amino acid solution to the washed resin.
-
Allow the reaction to proceed for an additional 1-2 hours at room temperature.[6]
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
-
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Preventing racemization of Fmoc-3-Pal-OH during activation
Welcome to the technical support center for the activation of Fmoc-3-Pal-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and ensure the stereochemical integrity of their peptides.
Troubleshooting Guide: Preventing Racemization of this compound
High levels of the D-isomer of 3-pyridylalanine (3-Pal) detected in your final peptide can compromise its biological activity and create purification challenges. This guide will help you identify and address the potential causes of racemization during the activation and coupling of Fmoc-L-3-Pal-OH.
Issue: Significant Racemization of this compound Detected
| Potential Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent | Solution: The choice of coupling reagent is critical in preventing racemization. Carbodiimide (B86325) reagents like DIC, when used alone, are known to promote the formation of a racemization-prone oxazolone (B7731731) intermediate. Recommendation: • Use Additives: Always use carbodiimide reagents (e.g., DIC) in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][2][3] • Switch to Onium Salts: Consider using aminium/uronium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) based coupling reagents, which are generally associated with lower levels of racemization.[4][5] HATU, in particular, is known for its high reactivity and efficiency, which can lead to shorter coupling times and reduced risk of racemization. |
| Inappropriate Base Selection and Concentration | Solution: The type and amount of base used during coupling significantly influence the rate of racemization. Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, leading to loss of stereochemical integrity. Recommendation: • Choose a Weaker or Sterically Hindered Base: Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[3] • Control Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base will increase the risk of racemization. |
| Elevated Coupling Temperature | Solution: Higher reaction temperatures accelerate the rate of racemization.[3] Recommendation: • Maintain Low Temperatures: Perform the coupling reaction at room temperature or below (e.g., 0°C), especially for this sensitive amino acid. • Microwave Synthesis: If using microwave-assisted peptide synthesis, lower the coupling temperature to 50°C or below for the this compound coupling step.[3] |
| Prolonged Activation Time | Solution: Allowing the activated this compound to sit for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization. Recommendation: • Minimize Pre-activation: Add the activated amino acid to the resin immediately after preparation. |
| Solvent Polarity | Solution: The polarity of the solvent can influence the rate of racemization. Recommendation: • Consider Less Polar Solvents: Where solubility allows, using a less polar solvent may help to reduce the rate of racemization. However, ensure that the chosen solvent provides adequate swelling of the resin and solubility of the reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A1: The primary mechanism of racemization for Nα-urethane protected amino acids, including this compound, during activation is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. This cyclic intermediate has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
Q2: Are pyridylalanine (Pal) residues particularly prone to racemization?
A2: Yes, there is evidence to suggest that pyridylalanine residues can be susceptible to racemization. For instance, racemization has been observed during the coupling of Fmoc-2-Pal-OH, which was accompanied by a distinct color change in the reaction solution.[2] While this observation was for the 2-isomer, it is prudent to assume that this compound may also have an increased propensity for racemization compared to standard aliphatic amino acids.
Q3: Which coupling reagent and additive combination is recommended for this compound?
A3: For minimizing racemization, a combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is a highly recommended and cost-effective choice.[4][5] Aminium/uronium reagents such as HATU and HCTU also offer excellent performance with low levels of racemization, albeit at a higher cost.[4]
Q4: How can I quantitatively assess the level of racemization for 3-Pal in my synthesized peptide?
A4: To determine the extent of racemization, the synthesized peptide must be hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then analyzed using a chiral analytical technique. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase are the most common methods for separating and quantifying the D- and L-enantiomers.
Data Presentation
The following table summarizes the qualitative impact of different coupling reagents on the potential for racemization. While specific quantitative data for this compound is limited, this table provides a general guideline based on data for other racemization-prone amino acids like phenylalanine.
Table 1: Qualitative Comparison of Common Coupling Reagents and their Propensity for Inducing Racemization
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Low to Moderate | Highly efficient and fast coupling. Racemization can be further suppressed by using a sterically hindered base. |
| Phosphonium Salts | PyBOP, PyAOP | Low | Generally provide clean and rapid couplings with low levels of racemization. |
| Carbodiimides (without additives) | DIC, DCC | High | Significant racemization can occur. Use with an additive is essential. |
| Carbodiimides with Additives | DIC/HOBt, DIC/Oxyma | Low | Additives form active esters that are less prone to racemization. DIC/Oxyma is often considered superior in suppressing racemization. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle with Minimized Racemization for this compound
This protocol outlines a standard procedure for coupling this compound in solid-phase peptide synthesis (SPPS) with a focus on minimizing epimerization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and an additive (e.g., Oxyma, 3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid/additive solution.
-
Immediately add the activation mixture to the deprotected resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for addressing high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-3-Pal-OH and positive Kaiser test results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its coupling be challenging?
This compound is the N-α-Fmoc protected form of 3-(3'-pyridyl)-L-alanine.[1] Its coupling in SPPS can be difficult due to a combination of factors:
-
Steric Hindrance: The pyridyl ring in the side chain of 3-Pal-OH presents significant steric bulk, which can physically impede the activated amino acid from efficiently approaching the N-terminus of the growing peptide chain on the solid support.
-
Electronic Effects: The pyridine (B92270) ring's electronic properties can influence the reactivity of the carboxyl group during activation and coupling.
-
Peptide Aggregation: Sequences containing bulky and aromatic residues like 3-Pal-OH can be prone to aggregation on the solid support, which can mask the reactive N-terminus and lead to incomplete coupling.[2]
Q2: What does a positive Kaiser test indicate after a coupling step?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[3][4]
-
Positive Result (Intense Blue Color): Indicates the presence of unreacted primary amines, signifying an incomplete or failed coupling reaction.[5]
-
Negative Result (Yellow/Colorless): Suggests that the coupling reaction is complete, as the primary amines have been acylated.[5]
It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline, which may give a reddish-brown or ambiguous result.[4][5]
Q3: Can the Kaiser test give false positive results?
Yes, false positives can occur under certain conditions:
-
Overheating: Excessive heating during the test can cause the thermal degradation of protecting groups, leading to the exposure of primary amines and a false positive result.[4][5]
-
Reagent Contamination: Inefficient washing of the resin after coupling can leave residual reagents that may interfere with the test.
-
Resin Degradation: Certain types of resins can be more susceptible to damage, potentially exposing amine groups.
Troubleshooting Guide: Incomplete Coupling of this compound
If you observe a positive Kaiser test after the coupling of this compound, follow this systematic troubleshooting workflow:
References
Technical Support Center: Aggregation Issues in Peptides Containing 3-Pyridylalanine (3-Pal)
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting aggregation issues encountered when working with peptides incorporating the non-natural amino acid 3-pyridylalanine (3-Pal).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing 3-pyridylalanine have a tendency to aggregate?
A1: The aggregation of 3-Pal-containing peptides is influenced by the physicochemical properties of the pyridyl side chain. Key factors include:
-
Aromatic Interactions: The pyridine (B92270) ring, like other aromatic residues (e.g., Phe, Tyr, Trp), can participate in π-π stacking interactions between peptide chains. These interactions are a primary driver for self-assembly and aggregation.[1]
-
pH-Dependent Solubility: The nitrogen atom in the pyridine ring has a pKa of approximately 5.4. At a pH below this value, the side chain becomes protonated and positively charged. This charge can increase solubility due to electrostatic repulsion between peptide molecules. Conversely, at a neutral or basic pH (>5.4), the side chain is uncharged, increasing its hydrophobicity and the likelihood of aggregation.
-
Hydrophobicity: While sometimes incorporated to enhance aqueous solubility compared to native hormones like glucagon (B607659), the 3-Pal side chain still possesses hydrophobic character that can contribute to aggregation, especially in sequences with other hydrophobic residues.[2][3]
Q2: What are the initial signs that my 3-Pal peptide is aggregating?
A2: Aggregation can manifest in several ways. Initial signs include:
-
Visual Cloudiness or Precipitation: The most obvious sign is the solution turning cloudy, hazy, or forming visible particulate matter.[4]
-
Difficulty in Dissolving: The lyophilized peptide powder may not dissolve completely in the chosen solvent, even with vortexing or sonication.[5]
-
Gel Formation: Peptides with a high capacity for hydrogen bonding can form gels, particularly at high concentrations.[6]
-
Loss of Activity: A decrease in the peptide's biological or enzymatic activity can indicate that aggregation is sequestering the active, monomeric form.[7]
-
Inconsistent Experimental Results: High variability between experimental replicates can sometimes be traced back to inconsistent amounts of soluble peptide.
Q3: Can the position of the 3-Pal residue in the peptide sequence affect aggregation?
A3: Yes. The location of amino acids can significantly impact aggregation propensity. Placing aromatic residues, like 3-Pal, towards the C-terminus of a peptide chain has been shown to increase aggregation in some short peptides.[1] The surrounding amino acids also play a crucial role; flanking the 3-Pal residue with charged or "gatekeeper" residues (like Pro, Arg, Lys) can help mitigate aggregation by disrupting hydrophobic patches or preventing the formation of intermolecular β-sheets.[8]
Q4: Is 3-pyridylalanine always problematic? Are there cases where it improves solubility?
A4: No, it is not always problematic. In certain contexts, the incorporation of 3-Pal (and its isomer 4-Pal) has been strategically used to enhance the aqueous solubility and stability of peptides, such as glucagon analogues, particularly at neutral pH.[2][3][9] The benefit is context-dependent and relates to the overall sequence, the peptide's isoelectric point (pI), and the intended formulation pH. The key is that the pyridyl group offers a hydrophilic element compared to other large aromatic side chains, especially when the pH allows for its protonation.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common aggregation issues with 3-Pal peptides.
Problem 1: Lyophilized peptide powder will not dissolve.
Your peptide is visible as a precipitate or the solution is cloudy immediately after attempting to reconstitute it.
Logical Troubleshooting Workflow
This workflow guides the user through a series of steps to achieve peptide solubilization.
Detailed Steps & Explanations
-
Start with a Small Sample: Before dissolving the entire batch, always test the solubility on a small aliquot (e.g., <1 mg).[10] This prevents the loss of valuable peptide if an inappropriate solvent is chosen.
-
Calculate Peptide Properties: Determine if your peptide is acidic, basic, or neutral by calculating its net charge at pH 7.[5][10]
-
Assign +1 for each basic residue (K, R, H, N-terminus).
-
Assign -1 for each acidic residue (D, E, C-terminus).
-
The 3-Pal side chain is neutral at pH 7.
-
-
Choose an Initial Solvent:
-
Basic Peptides (Net Charge > 0): Attempt to dissolve in sterile water. If that fails, use an acidic solvent like 10% aqueous acetic acid or 0.1% TFA, then slowly add this stock solution to your aqueous buffer.[10][11]
-
Acidic Peptides (Net Charge < 0): Try sterile water first. If unsuccessful, use a basic solvent like 0.1M ammonium (B1175870) bicarbonate (NH₄HCO₃), then dilute as needed.[10]
-
Neutral/Hydrophobic Peptides (Net Charge ≈ 0): These are often the most difficult. Start by dissolving the peptide in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile.[6][11] Then, slowly add the organic stock solution to your vigorously stirring aqueous buffer. Caution: DMSO can oxidize Met and Cys residues; use DMF as an alternative in those cases.[11]
-
-
Aid Dissolution: Use brief periods of sonication in an ice bath to help break up aggregates and aid dissolution.[10] Avoid excessive warming, which can promote aggregation.[10]
Problem 2: Peptide dissolves initially but aggregates over time or upon buffer change.
Your peptide solution appears clear at first but becomes cloudy after storage, temperature change, or dilution into a final assay buffer.
Influencing Factors and Mitigation Strategies
| Factor | Issue | Recommended Solution |
| pH | The final buffer pH is near the peptide's isoelectric point (pI) or above the pKa of the 3-Pal side chain (~5.4), neutralizing its charge and reducing solubility. | Adjust the buffer pH to be at least 1-2 units away from the peptide's pI.[4] For 3-Pal peptides, using a buffer with a pH < 5.0 can help maintain a positive charge on the side chain, increasing electrostatic repulsion and solubility. |
| Concentration | The peptide concentration is too high, exceeding its solubility limit and favoring intermolecular interactions.[8][12] | Work with the lowest feasible peptide concentration. If a high concentration is necessary, prepare a highly concentrated stock in an optimal solvent (e.g., DMSO or acidic water) and perform the final dilution immediately before use. |
| Ionic Strength | The salt concentration of the buffer is suboptimal, either failing to screen charges effectively or promoting "salting out". | Experiment with different salt concentrations (e.g., varying NaCl from 50 mM to 300 mM).[4] In some cases, adding chaotropic salts like guanidinium (B1211019) HCl at low, non-denaturing concentrations can disrupt aggregation. |
| Temperature | Storing the peptide at 4°C or room temperature for extended periods, or subjecting it to freeze-thaw cycles, can promote aggregation. | Aliquot peptide stock solutions and store them at -20°C or -80°C.[4] Add a cryoprotectant like 10-25% glycerol (B35011) to stocks to reduce aggregation during freezing.[4] |
| Additives | The buffer lacks components that can stabilize the peptide's native conformation or increase its solubility. | Consider including solubility-enhancing excipients. Arginine (50-100 mM) is known to act as an aggregation suppressor.[13] Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) or non-detergent sulfobetaines can also be effective.[4][7] |
Key Experimental Protocols
Protocol 1: General Peptide Solubilization Test
This protocol provides a step-by-step method for systematically testing peptide solubility.
-
Preparation: Aliquot ~0.5-1.0 mg of lyophilized peptide into several separate microcentrifuge tubes. Allow tubes to warm to room temperature before opening.[10]
-
Initial Solvent Test (Water): To the first tube, add a calculated volume of sterile, deionized water to reach a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. Observe for dissolution.
-
pH Modification:
-
If not soluble in water and the peptide is basic, add 10% acetic acid dropwise to a new tube before adding water.
-
If not soluble and the peptide is acidic, use 0.1 M ammonium bicarbonate for dissolution.
-
-
Organic Solvent Test: If aqueous solutions fail, use a new tube and add a small, precise volume of DMSO (e.g., 20 µL). Vortex thoroughly. If it dissolves, slowly add your desired aqueous buffer to this stock solution.
-
Sonication: If any preparation contains visible particulates, sonicate the tube in a cold water bath for 3-5 minutes, vortexing intermittently.[10]
-
Centrifugation: Spin the tube at >10,000 x g for 5 minutes. A clear supernatant indicates the peptide is dissolved, while a pellet indicates insolubility.
-
Documentation: Record the solvent system that successfully dissolves the peptide for future reference.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a widely used method to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.[14][15] ThT fluorescence increases significantly upon binding to these structures.
Materials
-
Thioflavin T (ThT) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile dH₂O. Mix well and filter through a 0.2 µm syringe filter to remove any particulates. Store in the dark.[14][16]
-
Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution into PBS (pH 7.4) to a final concentration of 20-25 µM.[16][17]
-
Set Up Plate: In a black 96-well plate, add your peptide samples. This may involve diluting a concentrated stock into an aggregation-promoting buffer. Include negative controls (buffer only) and positive controls if available.
-
Initiate Assay: Add the ThT working solution to each well. The final volume in each well might be 100-200 µL.[17]
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C.[16][17]
-
Set the reader to measure fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[14][16]
-
For kinetic studies, program the reader to take measurements at regular intervals (e.g., every 15-30 minutes) over several hours or days. Shaking between reads can be used to accelerate aggregation.[16]
-
-
Data Analysis: Subtract the background fluorescence of the buffer-only wells from the peptide sample wells. Plot the change in fluorescence intensity over time. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of nucleated amyloid fibril formation.[18]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biobasic.com [biobasic.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. peptide.com [peptide.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Fmoc-3-Pal-OH Coupling
Welcome to the technical support center for optimizing the coupling of Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this unique amino acid into peptide sequences.
Troubleshooting Guide
Encountering difficulties with this compound coupling is not uncommon due to the specific properties of its pyridyl side chain. The following table outlines common issues, their probable causes, and recommended solutions to streamline your synthesis process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) | 1. Suboptimal Solvent System: Poor solvation of the peptide-resin or aggregation of the growing peptide chain. 2. Steric Hindrance: The pyridyl side chain can present steric challenges. 3. Inadequate Reagent Activity: Standard coupling reagents may not be sufficiently potent. 4. Insufficient Reaction Time: Coupling kinetics may be slow. | 1. Solvent Optimization: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[1][2] Consider using a solvent mixture such as NMP/DCM or adding chaotropic salts like LiCl to disrupt aggregation.[3] 2. Use Potent Coupling Reagents: Employ uronium/aminium or phosphonium (B103445) salt-based reagents like HATU, HBTU, HCTU, or PyBOP.[3][4] 3. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and coupling reagents.[5] 4. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight.[1][5] 5. Perform a Double Coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound.[3][6][7] |
| Peptide Aggregation | 1. Hydrophobic Interactions & Hydrogen Bonding: The growing peptide chain can form secondary structures, limiting reagent access. 2. Poor Resin Swelling: Inadequate solvent penetration into the resin beads. | 1. Solvent Modification: Utilize NMP or a mixture of DMF with "magic mixture" (DMSO/DCM/DCE/NMP with Ar-OH) to disrupt secondary structures. 2. Chaotropic Agents: Add chaotropic salts such as LiCl to the coupling reaction. 3. Microwave-Assisted Synthesis: Employ microwave energy to break up aggregates and accelerate coupling.[4] |
| Side Reactions Involving the Pyridine (B92270) Ring | 1. Quaternization of Pyridine Nitrogen: The basic nitrogen of the pyridine ring can potentially react under certain conditions. 2. Modification during Cleavage: The pyridine ring may be susceptible to modification by scavengers or strong acids during final cleavage. | 1. Use of Additives: When using carbodiimides like DIC, the addition of Oxyma Pure or HOBt is crucial to enhance reaction rates and suppress side reactions.[3][8] 2. Careful Selection of Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for peptides containing a pyridylalanine residue. |
| Racemization | 1. Prolonged Activation Time: The activated amino acid is susceptible to epimerization if left for too long before coupling. 2. Choice of Base: Certain bases can promote racemization. | 1. In-situ Activation: Add the coupling reagent to the resin immediately after the amino acid and base.[3] 2. Use a Weaker Base: For racemization-prone couplings, consider using a weaker base like sym-collidine instead of DIPEA.[8][9] 3. Minimize Pre-activation Time: Reduce the time between activation of the amino acid and its addition to the resin.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The challenges associated with this compound can arise from the steric hindrance presented by its pyridyl side chain. Furthermore, the basicity of the pyridine nitrogen can potentially lead to undesirable side reactions if not properly managed. Like many non-standard amino acids, it can also contribute to peptide aggregation, leading to incomplete reactions.
Q2: Which solvent system is generally recommended for this compound coupling?
A2: While N,N-Dimethylformamide (DMF) is a common solvent in SPPS, for challenging couplings like those involving this compound, N-Methyl-2-pyrrolidone (NMP) is often preferred due to its superior solvating properties, which can help to disrupt peptide aggregation and improve reaction kinetics.[1][2] In particularly difficult cases, a mixture of solvents or the addition of chaotropic salts may be beneficial.
Q3: What are the most effective coupling reagents for this compound?
A3: For sterically hindered or otherwise challenging amino acids, potent uronium/aminium or phosphonium salt-based reagents are highly recommended. These include HATU, HCTU, and PyBOP, which are known to be more effective than standard carbodiimide (B86325) reagents like DCC or DIC alone.[3][4] If using a carbodiimide, it is essential to include an additive such as Oxyma Pure or HOBt to enhance efficiency and minimize side reactions.[3][8]
Q4: Is a double coupling strategy necessary for this compound?
A4: A double coupling is a highly effective strategy to ensure the complete incorporation of this compound, especially in long or aggregation-prone peptide sequences.[3][6][7] After the first coupling, a thorough wash followed by a second coupling with fresh reagents can significantly improve the yield of the desired peptide. Monitoring the reaction with a qualitative method like the Kaiser test after the first coupling can help determine if a second coupling is necessary.
Q5: Can the pyridine side chain of this compound cause any specific side reactions?
A5: The lone pair of electrons on the pyridine nitrogen makes it a potential nucleophile. While generally stable under standard coupling conditions, care should be taken to avoid prolonged exposure to harsh acidic or basic conditions that could lead to modification. The choice of protecting groups on other amino acids and the final cleavage cocktail should be considered to prevent unwanted reactions with the pyridine ring.
Data Presentation
Table 1: Qualitative Comparison of Solvent Systems for Difficult Couplings
| Solvent System | Key Characteristics | Impact on Coupling Efficiency for Difficult Amino Acids |
| DMF (N,N-Dimethylformamide) | Standard, widely used polar aprotic solvent. | Moderate; may be insufficient for severe peptide aggregation. |
| NMP (N-Methyl-2-pyrrolidone) | More polar and better solvating properties than DMF. | High; often improves coupling yields by disrupting aggregation.[1][2] |
| DCM (Dichloromethane) | Good for swelling polystyrene-based resins, but less effective at solvating the growing peptide chain. | Low; not generally recommended as the primary solvent for difficult couplings in Fmoc chemistry. |
| DMF/DCM Mixtures | Combines the resin-swelling properties of DCM with the solvating power of DMF. | Moderate to High; can be effective for some sequences. |
| NMP/DCM Mixtures | Offers excellent solvation and resin swelling. | High; often a good choice for very difficult sequences. |
| Solvents with Additives (e.g., LiCl, "Magic Mixture") | Additives disrupt hydrogen bonding and secondary structures. | Very High; can overcome severe aggregation issues. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a robust method for the incorporation of this compound using HATU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[3]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.
-
If the Kaiser test is negative (beads remain colorless or yellowish), the coupling is complete. Proceed to the washing step.
-
If the Kaiser test is positive (blue beads), a second coupling is recommended (see Protocol 2).
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).
-
Protocol 2: Double Coupling Strategy for this compound
This protocol is recommended for particularly challenging sequences to ensure maximum incorporation.
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add the freshly activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
Final Wash and Monitoring: Drain the reaction solution and wash the resin as described in Protocol 1, step 4. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
Mandatory Visualization
Troubleshooting Workflow for this compound Coupling
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of this compound.
Caption: A step-by-step workflow for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Double Coupling Strategy for Hindered Amino Acids like 3-Pal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing a double coupling strategy for the efficient incorporation of sterically hindered amino acids, such as 3-(3-pyridyl)-L-alanine (3-Pal), during Solid-Phase Peptide Synthesis (SPPS). Hindered amino acids can pose significant challenges to peptide chain elongation, leading to incomplete reactions and the accumulation of deletion sequences. The double coupling strategy is a robust method to drive these difficult coupling reactions to completion, ensuring higher purity of the final peptide product.
Troubleshooting Guide
This guide addresses common issues encountered when coupling hindered amino acids like 3-Pal.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test (blue or purple beads) after a single coupling of 3-Pal. | Incomplete acylation of the N-terminal amine due to steric hindrance from the pyridyl side chain of 3-Pal. | 1. Perform a double coupling: Immediately follow the first coupling with a second coupling step using a fresh solution of activated Fmoc-3-Pal-OH. 2. Use a more potent coupling reagent: Switch to an aminium/uronium salt like HATU or HBTU, which are known to be more effective for hindered amino acids. 3. Increase reaction time: Extend the coupling time for the initial coupling reaction (e.g., from 1-2 hours to 4 hours or overnight). |
| Low yield of the target peptide containing 3-Pal, with mass spectrometry data showing significant deletion sequences at the 3-Pal position. | Inefficient coupling of 3-Pal during synthesis, leading to a large portion of peptide chains lacking this residue. | 1. Implement a routine double coupling for 3-Pal: Proactively perform a double coupling for this residue in all syntheses. 2. Optimize coupling reagent stoichiometry: Ensure an adequate excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents). |
| HPLC analysis of the crude peptide shows a broad peak or multiple, difficult-to-separate peaks around the target peptide's retention time. | A mix of the desired peptide and deletion sequences resulting from incomplete coupling of 3-Pal. | 1. Employ a double coupling strategy during resynthesis: This will improve the homogeneity of the crude product, simplifying purification. 2. Consider a different coupling reagent: If using a carbodiimide-based reagent, switching to a phosphonium (B103445) or aminium salt may improve the outcome. |
| The resin beads clump together or swell poorly after the addition of 3-Pal. | Peptide aggregation on the solid support, which can be exacerbated by the presence of certain amino acid sequences and can hinder reagent access to the reactive sites. | 1. Incorporate a double coupling: This can help to push the reaction to completion despite aggregation. 2. Use a high-swelling resin: Resins like ChemMatrix® can improve solvation of the growing peptide chain. 3. Consider microwave-assisted peptide synthesis: Microwave energy can help to disrupt aggregation and enhance coupling efficiency.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a double coupling strategy in SPPS?
A1: A double coupling strategy involves repeating the amino acid coupling step twice in a single cycle of solid-phase peptide synthesis. After the first coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added to the resin to react with any remaining unreacted N-terminal amines. This is particularly useful for incorporating sterically hindered amino acids that may not couple completely in a single step.
Q2: Why is 3-(3-pyridyl)-L-alanine (3-Pal) considered a hindered amino acid?
A2: 3-Pal possesses a bulky pyridyl group on its side chain. This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down or preventing the completion of the amide bond formation.
Q3: When should I consider using a double coupling strategy?
A3: A double coupling strategy is recommended in the following scenarios:
-
When incorporating known sterically hindered amino acids like 3-Pal, N-methylated amino acids, or β-branched amino acids (e.g., Val, Ile).
-
If a qualitative monitoring test, such as the Kaiser test, indicates incomplete coupling after a single coupling attempt.[3]
-
When synthesizing long or "difficult" peptide sequences that are prone to aggregation.
-
If previous syntheses of a particular peptide have resulted in low yields or high levels of deletion impurities at a specific position.
Q4: What is the Kaiser test and how does it inform the need for a double coupling?
A4: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[3] After a coupling step, a small sample of the resin is tested. A yellow or colorless result indicates that the coupling is complete (no free amines). A blue or purple color indicates the presence of unreacted amines, signifying an incomplete coupling. A positive Kaiser test after the first coupling of a hindered amino acid is a strong indicator that a second coupling is necessary.
Q5: Are there alternatives to double coupling for hindered amino acids?
A5: Yes, several alternative or complementary strategies can be employed:
-
Use of High-Potency Coupling Reagents: Reagents like HATU, HBTU, and PyBOP are more reactive than standard carbodiimide (B86325) reagents (like DIC) and can improve coupling efficiency for hindered residues.[4]
-
Extended Coupling Times: Increasing the duration of the coupling reaction can allow more time for the sterically hindered reaction to proceed to completion.
-
Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions and help overcome the activation energy barrier associated with steric hindrance.[1][2]
-
Higher Reagent Concentration: Increasing the concentration of the activated amino acid can also help drive the reaction forward.
Data Presentation
The following tables provide a qualitative and illustrative quantitative comparison of different coupling strategies for hindered amino acids.
Table 1: Qualitative Comparison of Coupling Strategies for Hindered Amino Acids
| Strategy | Relative Cost | Time per Cycle | General Purity Outcome | Key Advantage |
| Single Coupling (Standard) | Low | Standard | May be low for hindered residues | Fast and cost-effective for non-hindered amino acids. |
| Single Coupling (Extended Time) | Low | Long | Can improve purity over standard single coupling. | Simple to implement without additional reagent cost. |
| Double Coupling | High | Long | Generally results in higher purity. | Effectively drives difficult couplings to completion.[2] |
| Single Coupling with High-Potency Reagent (e.g., HATU) | Very High | Standard | High | Can achieve high purity without the need for a second coupling step. |
Table 2: Illustrative HPLC Purity Comparison for a Hindered Peptide Sequence (Octa-Arginine)
| Coupling Strategy | Crude Peptide Purity (Illustrative %) |
| Single Coupling (5 min) | ~85% |
| Single Coupling (Extended, 20 min) | ~80% |
| Double Coupling (2 x 5 min) | >95% |
Note: This data is illustrative and based on the synthesis of octa-arginine, a known challenging sequence.[2] Actual results will vary depending on the specific peptide sequence, resin, and reagents used.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain prior to the coupling step.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Drain: Drain the DMF from the reaction vessel.
-
Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Drain: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 2: Double Coupling of this compound using HATU
This protocol provides a detailed methodology for the double coupling of the hindered amino acid this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-(3-pyridyl)-L-alanine (this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
First Coupling:
-
Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow/colorless), the coupling is complete, and you may proceed to the next deprotection step. If the test is positive (blue/purple), proceed with the second coupling.
-
Drain and Wash: Drain the coupling solution from the reaction vessel and wash the resin with DMF (3 times).
Second Coupling:
-
Prepare Fresh Amino Acid Solution: Repeat step 1 to prepare a fresh solution of activated this compound.
-
Activation: Repeat step 2 to activate the fresh amino acid solution.
-
Second Coupling Reaction: Add the newly activated amino acid solution to the same peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for another 1-2 hours.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Monitoring (Optional): Perform a final Kaiser test to confirm the completion of the coupling.
The peptide-resin is now ready for the next deprotection and coupling cycle.
Visualizations
Logical Workflow for Handling a Hindered Amino Acid Coupling
Caption: Decision workflow for employing a double coupling strategy based on Kaiser test results.
Conceptual Representation of Double Coupling Strategy
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to aspartimide formation, particularly in peptide sequences containing the non-natural amino acid 3-pyridylalanine (3-Pal).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS), especially when using Fmoc chemistry.[1][2] It is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp. This process forms a five-membered succinimide (B58015) ring intermediate, known as an aspartimide.[2]
This side reaction is problematic for several reasons:
-
Product Heterogeneity: The aspartimide intermediate can be hydrolyzed to form the desired α-aspartyl peptide as well as an isomeric β-aspartyl peptide, which is often challenging to separate.[2]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, which leads to the formation of D-Asp and D-isoAsp residues.
-
Byproduct Formation: The aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine), resulting in the formation of piperidide adducts.[3]
-
Reduced Yield: All of these side reactions contribute to a lower overall yield of the target peptide.[3]
-
Altered Biological Activity: The presence of β-isomers and racemized forms can significantly alter the three-dimensional structure and biological activity of the final peptide product.
Q2: How does the amino acid sequence, specifically the presence of 3-pyridylalanine (3-Pal) C-terminal to Asp, influence aspartimide formation?
The rate of aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid. Residues with small, sterically unhindered side chains, such as Glycine (Gly), dramatically increase the rate of this side reaction.[1] Other residues known to promote aspartimide formation include asparagine (Asn), aspartic acid (Asp), and serine (Ser).[2][3]
Q3: What are the primary factors that influence the rate of aspartimide formation?
Several factors during peptide synthesis can influence the rate of aspartimide formation:
-
Sequence: As discussed, the identity of the amino acid C-terminal to Asp is a critical factor.
-
Asp Side-Chain Protecting Group: The choice of protecting group for the Asp side chain can have a significant impact. Bulky protecting groups can sterically hinder the formation of the aspartimide ring.[1]
-
Deprotection Conditions: The base used for Fmoc deprotection, its concentration, and the duration of the deprotection steps are crucial. Prolonged exposure to strong bases like piperidine (B6355638) increases the risk of aspartimide formation.[4]
-
Temperature: Higher temperatures during synthesis and deprotection can accelerate the rate of aspartimide formation.
-
Solvent: The polarity of the solvent can also play a role, with higher polarity solvents sometimes leading to increased aspartimide formation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant peak broadening or shoulder on the main peak in HPLC. | Formation of β-aspartyl peptides or racemized products that co-elute or elute very close to the desired peptide. | 1. Optimize Deprotection: Reduce piperidine concentration (e.g., to 10%) or the deprotection time. 2. Use a Bulky Protecting Group: Employ a more sterically hindered protecting group for the Asp side chain, such as Asp(OMpe)-OH or Asp(OBno)-OH. 3. Lower Temperature: Perform the synthesis and deprotection steps at a lower temperature. |
| Presence of unexpected peaks with the same mass as the target peptide in LC-MS. | Isomeric byproducts such as β-aspartyl peptides have been formed. | 1. Modify the Sequence: If possible, substitute the amino acid following Asp with a more sterically hindered one. 2. Backbone Protection: Utilize a backbone protecting group on the amide nitrogen of the residue following Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, to completely prevent aspartimide formation.[1] |
| Low overall yield of the purified peptide. | A significant portion of the peptide has been converted to various byproducts due to aspartimide formation. | 1. Incorporate Dipeptides: Use a pre-formed Fmoc-Asp(OR)-Xaa-OH dipeptide building block to bypass the critical amide bond formation step on the solid support. 2. Change Deprotection Reagent: Consider using a weaker base for Fmoc removal, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, or adding an acidic additive like formic acid to the piperidine solution.[3] |
| Multiple byproduct peaks observed in the crude HPLC profile. | A combination of aspartimide formation, subsequent hydrolysis, racemization, and piperidide addition has occurred. | 1. Systematic Optimization: Methodically evaluate each of the contributing factors (sequence, protecting group, deprotection conditions, temperature) to identify the primary cause. 2. Employ Cyanosulfurylides: For particularly challenging sequences, consider using cyanosulfurylide (CSY) as a protecting group for the aspartic acid side chain, which has been shown to completely suppress aspartimide formation.[5] |
Quantitative Data Summary
The following table summarizes the impact of different Asp side-chain protecting groups on aspartimide formation in a model peptide (VKDGYI). The data is based on treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
| Asp Protecting Group | % Aspartimide Formation (per cycle) | % D-Aspartate Formation | Reference |
| Fmoc-Asp(OtBu)-OH | High (not specified) | High (not specified) | |
| Fmoc-Asp(OMpe)-OH | Moderate (not specified) | Moderate (not specified) | |
| Fmoc-Asp(OBno)-OH | 0.1% | Low | [6] |
Key Experimental Protocols
Protocol 1: Detection and Quantification of Aspartimide Formation by HPLC and LC-MS
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis:
-
Column: Use a high-resolution reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is recommended to achieve good separation of the main peptide from its byproducts.
-
Detection: Monitor the elution profile at 220 nm. The aspartimide intermediate, if present, will typically elute earlier than the target peptide. The β-aspartyl isomer often elutes very close to the α-aspartyl peptide, sometimes as a shoulder on the main peak.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Monitor the mass-to-charge ratio (m/z) of the eluting peaks.
-
The target peptide, the β-aspartyl isomer, and any racemized forms will have the same molecular weight. The aspartimide intermediate will have a mass corresponding to the loss of a water molecule from the peptide. Piperidide adducts will show an increase in mass corresponding to the addition of a piperidine molecule.
-
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for mitigating aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-3-Pal-OH Coupling and Byproduct Removal
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH) in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during and after the coupling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The bulky nature of the pyridyl group can hinder the coupling reaction. 2. Aggregation: Peptides containing 3-Pal may be prone to aggregation on the resin, blocking reactive sites. 3. Suboptimal Activation: The activation of this compound may be insufficient. | 1. Double Couple: Perform a second coupling step with fresh reagents. 2. Use Potent Coupling Reagents: Employ reagents like HATU, HBTU, or COMU known for their effectiveness with sterically hindered amino acids. 3. Increase Reaction Time/Temperature: Extend the coupling time or cautiously increase the temperature to disrupt aggregation. 4. Change Solvent: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to improve solvation. |
| Presence of Deletion Peptides in Final Product | 1. Incomplete Coupling: Failure of this compound to couple to the growing peptide chain. | 1. Capping: After the coupling step, cap any unreacted amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles. This will result in truncated peptides that are easier to separate during purification. |
| Formation of Piperidine (B6355638) Adducts | 1. Reaction with Dibenzofulvene: During Fmoc deprotection with piperidine, the dibenzofulvene byproduct can react with the peptide. | 1. Thorough Washing: Ensure extensive washing of the resin after the Fmoc deprotection step to completely remove the fulvene-piperidine adduct.[1] |
| Double Addition of 3-Pal | 1. Premature Fmoc Deprotection: The basicity of the pyridine (B92270) side chain may lead to premature removal of the Fmoc group on the newly coupled 3-Pal residue, allowing for a second coupling.[2] | 1. Use a Weaker Base for Activation: If using a base like DIPEA for activation, consider switching to a less basic one like N-methylmorpholine (NMM). 2. Minimize Pre-activation Time: Reduce the time the activated amino acid is in solution before adding it to the resin. |
| Aggregation/Precipitation During Purification | 1. Hydrophobicity/Charge of the Peptide: The physicochemical properties of the 3-Pal containing peptide can lead to poor solubility in the purification mobile phase. | 1. Optimize HPLC Conditions: Use a shallower gradient and consider alternative ion-pairing agents. 2. Add Solubility Enhancers: Add small amounts of acetonitrile (B52724) or isopropanol (B130326) to the sample before injection. 3. Orthogonal Purification: Employ a secondary purification method like ion-exchange chromatography if RP-HPLC is insufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed after this compound coupling?
A1: The most common byproducts are deletion peptides resulting from incomplete coupling, and piperidine adducts formed during the Fmoc deprotection step. Additionally, due to the basic nature of the pyridine ring, there is a potential for double addition of the 3-Pal residue.
Q2: How can I detect these byproducts?
A2: Byproducts are typically detected by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). In the HPLC chromatogram, byproducts will appear as extra peaks, often eluting close to the main product peak. MS can then be used to identify the mass of these impurities and deduce their structure (e.g., a mass difference corresponding to a missing 3-Pal residue for a deletion peptide).
Q3: What is the recommended general procedure for removing byproducts after synthesis of a 3-Pal containing peptide?
A3: The standard method for purifying the crude peptide and removing byproducts is RP-HPLC.[3] This technique separates the desired peptide from impurities based on their hydrophobicity.
Q4: Are there any specific considerations for the RP-HPLC purification of peptides containing 3-pyridylalanine?
A4: Yes, peptides containing the relatively polar 3-Pal residue may have different retention characteristics compared to peptides with more hydrophobic aromatic residues like phenylalanine. It is often necessary to optimize the gradient elution profile to achieve good separation. A shallower gradient can improve the resolution between the desired peptide and closely eluting impurities.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is a general procedure for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification by Reverse-Phase HPLC
This is a general protocol for the purification of a crude peptide containing 3-pyridylalanine.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 100 Å | Standard stationary phase for peptide purification. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used for elution. |
| Gradient | 5-60% B over 40 min | A shallow gradient is often required for good separation of closely eluting impurities. This may need to be optimized based on the specific peptide. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |
| Detection | 220 nm | Wavelength for detecting the peptide backbone. |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or isopropanol can be added.
-
Injection: Inject the dissolved sample onto the equilibrated HPLC column.
-
Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to determine which fractions contain the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Workflow for the purification of 3-Pal containing peptides.
Caption: Decision tree for addressing incomplete coupling reactions.
References
Technical Support Center: The Critical Role of Fmoc-Amino Acid Purity in Peptide Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals understand and mitigate the challenges associated with Fmoc-amino acid purity in peptide synthesis. The quality of your starting materials is paramount to achieving high-purity, high-yield peptides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your peptide synthesis endeavors.
Troubleshooting Guide: Common Peptide Synthesis Issues Linked to Fmoc-Amino Acid Purity
This guide addresses frequent problems encountered during solid-phase peptide synthesis (SPPS) that can be traced back to the purity of the Fmoc-amino acid building blocks.
| Observed Problem | Potential Cause Related to Fmoc-Amino Acid Purity | Recommended Solution & Investigation |
| Low Yield of Target Peptide & Presence of Shorter Sequences (Truncation) | Acetic Acid Contamination: Trace amounts of acetic acid in the Fmoc-amino acid reagent can act as a capping agent, terminating peptide chain elongation.[1][2][3][4] This is particularly problematic due to its low molecular weight and high reactivity.[1][4] | Action: Utilize Fmoc-amino acids with a specified low acetate (B1210297) content (e.g., ≤0.02%).[1][4] Investigation: If truncation is persistent, consider analyzing the Fmoc-amino acid lot for acetate content using specialized analytical methods, as it is not readily detectable by standard RP-HPLC.[1][2][3] |
| Presence of Peaks with +[Amino Acid Mass] (Insertion Peptides) | Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These impurities, formed during the synthesis of the Fmoc-amino acid, will be incorporated into the peptide chain, resulting in the insertion of an extra amino acid residue.[1][2][5] Free Amino Acid (H-Xaa-OH): Unprotected amino acid in the reagent vial can lead to double incorporation.[1][5] | Action: Source Fmoc-amino acids with a guaranteed low dipeptide and free amino acid content (e.g., ≤0.1% and ≤0.2% respectively).[1] Investigation: Analyze the Fmoc-amino acid by high-resolution HPLC to resolve and quantify dipeptide impurities.[1] A quantitative GC-based method can be used to determine the level of free amino acid.[1] |
| Presence of Deletion Sequence Peaks (-[Amino Acid Mass]) | Poor Quality of Fmoc-Amino Acid: Although less direct, poor overall purity can affect coupling efficiency, leading to incomplete reactions and deletion sequences.[1] This can be exacerbated by on-resin aggregation.[1] | Action: Ensure the use of high-purity Fmoc-amino acids (≥99%). For difficult couplings, consider double coupling or using a more potent activation agent.[1] Investigation: Review the purity certificate of the Fmoc-amino acid. If the problem persists with a specific amino acid, try a lot from a different vendor. |
| Diastereomeric Impurities Detected in Chiral HPLC | Enantiomeric Impurities (D-amino acids): The presence of the D-enantiomer in the L-amino acid starting material will lead to its incorporation into the peptide, creating a diastereomer that can be difficult to purify and may have altered biological activity.[1][6] | Action: Use Fmoc-amino acids with high enantiomeric purity (≥99.8%).[1][6] Investigation: Analyze the enantiomeric purity of the Fmoc-amino acid raw material using chiral HPLC or GC-MS.[1][6] |
| Unexpected Hydrophilic Impurities | β-Alanine Adducts: Impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH can arise during the synthesis of Fmoc-amino acids, particularly when using Fmoc-OSu.[1][2] These can be incorporated into the peptide chain. | Action: Purchase Fmoc-amino acids from suppliers who screen for and limit these specific impurities.[1] Investigation: High-resolution LC-MS of the crude peptide can help identify the mass corresponding to a β-alanine insertion.[1] |
Data Summaries
The purity of Fmoc-amino acids has a direct and cumulative effect on the overall yield and purity of the final peptide.[1][4]
Theoretical Impact of Step-Wise Efficiency on Final Peptide Purity
Small differences in stepwise yield, which are influenced by the purity of the reagents, lead to dramatic differences in the final product.[1][4] This table illustrates the theoretical maximum purity of a 40-mer peptide based on the efficiency of each deprotection and coupling cycle.
| Step-wise Efficiency (%) | Theoretical Purity of a 40-mer Peptide (%) |
| 98.0 | 44.6 |
| 99.0 | 66.9 |
| 99.5 | 81.8 |
| 99.8 | 92.3 |
Impact of Enantiomeric Purity on Final Peptide Purity
The presence of even small amounts of the incorrect enantiomer can significantly reduce the purity of the final peptide.
| L-Content of Fmoc-Amino Acid (%) | Theoretical Purity of a 20-mer Peptide (%) | Theoretical Purity of a 40-mer Peptide (%) | Theoretical Purity of a 60-mer Peptide (%) |
| 99.5 | 90 | 82 | 74 |
| 99.8 | 96 | 92 | 89 |
Data adapted from supplier technical literature.
Experimental Impact of Fmoc-Amino Acid Purification on Glucagon Synthesis
This table presents data from a study on the synthesis of Glucagon (a 29-amino acid peptide), comparing the use of unpurified versus purified Fmoc-amino acids.
| Material Used | Initial Impurity Level in Fmoc-Amino Acids | Final Crude Peptide Purity (HPLC) | Increase in Purity |
| Commercial (Unpurified) Fmoc-Amino Acids | ~26% | 53.49% | N/A |
| Purified Fmoc-Amino Acids | ~10% | 68.08% | >15% |
Data from a study on the synthesis of Glucagon.[7]
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Peptide
Objective: To demonstrate the impact of Fmoc-amino acid purity on the final crude peptide quality by synthesizing a model peptide using two different grades of Fmoc-amino acids: high purity (>99.5%) and a lower purity or "spiked" sample.[1]
Materials:
-
Resin: Rink Amide resin (100 mg, loading capacity e.g., 0.5 mmol/g)
-
High-Purity Fmoc-Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH (all ≥99.5% purity)
-
Lower-Purity Fmoc-Amino Acids: A second set of the same amino acids with lower purity (e.g., 98%) or a high-purity set intentionally "spiked" with known impurities (e.g., 1% Fmoc-Gly-Gly-OH in the Fmoc-Gly-OH, or 0.1% acetic acid in one of the amino acids).[1]
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure: Two parallel syntheses will be performed.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 2 mL of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).[1]
-
Amino Acid Coupling (Cycle for Leu): In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-L-Leu-OH, 3 equivalents to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the amino acid. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.[1]
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (e.g., Phe, Ala, Gly).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Precipitation: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (2 mL) and react for 2-3 hours. Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Analyze the crude peptide from both syntheses by RP-HPLC and LC-MS.
Protocol 2: Purity Assessment of Fmoc-Amino Acids by RP-HPLC
Objective: To determine the purity of an Fmoc-amino acid sample by reverse-phase high-performance liquid chromatography.
Materials:
-
Fmoc-amino acid sample
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
HPLC System: A standard HPLC system with a UV detector and a C18 column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-amino acid in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Gradient: A typical gradient would be from 30% to 90% B over 20 minutes.
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for peptide synthesis failures.
Caption: Workflow for Fmoc-amino acid purity validation.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted purity level for Fmoc-amino acids used in SPPS? A1: For routine peptide synthesis, a purity of ≥99% determined by HPLC is recommended.[1] For the synthesis of longer peptides or for GMP manufacturing, higher purity (e.g., ≥99.5%) and more stringent specifications on specific impurities are often required.[1]
Q2: How can trace amounts of acetic acid have such a significant impact on my peptide synthesis? A2: Acetic acid has a very low molecular weight (60 g/mol ). Therefore, even a small percentage by weight (e.g., 0.1%) can represent a significant molar percentage of impurity. During the coupling step, this highly reactive acetic acid can compete with the incoming Fmoc-amino acid and cap the growing peptide chain, preventing further elongation and leading to truncated sequences.
Q3: My supplier provides an HPLC purity of >99%. Why am I still seeing insertion peptides? A3: A standard RP-HPLC analysis may not separate all types of impurities. Dipeptide impurities (Fmoc-Xaa-Xaa-OH), which have similar properties to the single amino acid derivative, can co-elute and be hidden under the main peak. These dipeptides will then be incorporated into your peptide, causing insertions.[8] It is crucial to source materials from suppliers who use optimized HPLC methods and reference standards to specifically quantify these types of impurities.[8]
Q4: Can I purify my Fmoc-amino acids myself if I suspect they are low quality? A4: While recrystallization can be employed to improve the purity of Fmoc-amino acids, it may not be practical or effective for removing all types of critical impurities.[7] It is generally more reliable and efficient to source high-quality starting materials from a reputable supplier who provides a detailed certificate of analysis.[1]
Q5: Does the purity of Fmoc-amino acids matter for short peptides? A5: Yes. While the cumulative effect of impurities is more pronounced in longer peptides, even for short sequences, impurities can lead to a complex crude product mixture.[2] This complicates purification, reduces the overall yield of the desired peptide, and can compromise the final product's integrity.[9] High-quality starting materials lead to cleaner crude products, simplifying downstream processing regardless of peptide length.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. ajpamc.com [ajpamc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Minimizing Diketopiperazine Formation in Pro-3-Pal Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize diketopiperazine (DKP) formation during the synthesis of peptide sequences containing Proline followed by 3-Palmitoyl-L-lysine (Pro-3-Pal).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern for Pro-3-Pal sequences?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly for sequences with a secondary amino acid like proline at the penultimate position from the N-terminus.[1] It involves an intramolecular cyclization of the N-terminal dipeptide, leading to the formation of a stable six-membered ring and cleavage of the peptide from the resin. This results in a significant reduction in the yield of the desired full-length peptide. For a Pro-3-Pal sequence, the free N-terminal amine of the 3-Palmitoyl-L-lysine residue can attack the amide bond preceding the proline, leading to the formation of a DKP and truncation of the peptide chain.
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly increase the likelihood of DKP formation:
-
Peptide Sequence: Peptides with a penultimate proline or other N-substituted amino acids are highly susceptible to DKP formation.[1][2] The cyclic structure of proline facilitates the necessary cis-amide bond conformation for cyclization.
-
Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine (B6355638) in DMF, generate a free N-terminal amine that acts as the nucleophile for the intramolecular cyclization.[1] Prolonged exposure to these basic conditions can increase DKP formation.
-
Solvent: While DMF is a standard solvent in SPPS, alternative solvents may influence the rate of DKP formation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.[1]
-
Resin Type: The linker and steric environment of the resin can play a role. For instance, peptides attached to a Wang resin via an ester linkage are more prone to cleavage upon DKP formation.[1]
Q3: How does the 3-Palmitoyl-L-lysine residue in a Pro-3-Pal sequence specifically influence DKP formation?
A3: While direct studies on the Pro-3-Pal sequence are limited, we can infer the potential impact based on existing research. The 3-Palmitoyl-L-lysine residue introduces a bulky and highly lipophilic side chain at the N-terminus. Studies on other Xaa-Pro sequences have shown that the nature of the N-terminal amino acid significantly affects the rate of DKP formation. Generally, polar and charged amino acids tend to accelerate DKP formation, whereas nonpolar amino acids have a slower rate of formation.[3][4] The large, nonpolar palmitoyl (B13399708) group may sterically hinder the necessary conformation for cyclization, potentially slowing down the rate of DKP formation. However, its lipophilicity might also influence aggregation and the local reaction environment, which could have complex effects.
Troubleshooting Guides
Issue: Significant loss of product yield after coupling Proline in a Pro-3-Pal sequence.
This is a strong indicator of DKP formation. The N-terminal 3-Palmitoyl-L-lysine has cyclized with the adjacent proline, leading to the cleavage of your peptide from the resin.
Solution 1: Modified Fmoc-Deprotection Protocol
Standard Fmoc deprotection using 20% piperidine in DMF can be too harsh for DKP-prone sequences. A milder deprotection cocktail can significantly reduce DKP formation.
Experimental Protocol: Modified Fmoc Deprotection
-
Reagents:
-
Deprotection solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) (v/v/w)
-
NMP for washing
-
-
Procedure:
-
Swell the resin-bound peptide in NMP.
-
Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5-7 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-7 minutes.
-
Thoroughly wash the resin with NMP.
-
Immediately proceed with the coupling of the next amino acid.
-
dot
Caption: Troubleshooting workflow for DKP formation during deprotection.
Solution 2: Dipeptide Coupling Strategy
The most effective way to completely prevent DKP formation at the Pro-3-Pal junction is to synthesize the dipeptide Fmoc-3-Palmitoyl-L-lysyl-L-proline-OH separately and then couple it as a single unit to the resin-bound peptide. This strategy bypasses the formation of the DKP-susceptible dipeptide intermediate on the solid support.
Experimental Protocol: Dipeptide Coupling
-
Synthesize the Dipeptide: Synthesize Fmoc-3-Palmitoyl-L-lysyl-L-proline-OH using solution-phase chemistry.
-
Activate the Dipeptide: In a separate vessel, dissolve the purified Fmoc-dipeptide-OH (1.5-2 eq.), a coupling reagent (e.g., HATU, 1.5-2 eq.), and a base (e.g., DIPEA, 3-4 eq.) in a suitable solvent like DMF. Allow the pre-activation to proceed for a few minutes.
-
Couple to Resin: Add the activated dipeptide solution to the deprotected resin-bound peptide.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a Kaiser test.
-
Wash: Thoroughly wash the resin with DMF and DCM.
dot
Caption: Comparison of stepwise synthesis versus the dipeptide coupling strategy.
Data on Diketopiperazine Formation
The following tables provide quantitative data on factors influencing DKP formation.
Table 1: Influence of N-Terminal Amino Acid (Xaa) on DKP Formation Half-Life in Xaa-Pro Sequences
| N-Terminal Amino Acid (Xaa) | Side Chain Property | Dissociation Half-Life at 75°C (min) |
| Glycine (Gly) | Nonpolar | 276 |
| Valine (Val) | Nonpolar, Bulky | 127 |
| Tryptophan (Trp) | Nonpolar, Aromatic | ~127 |
| Phenylalanine (Phe) | Nonpolar, Aromatic | ~70 |
| Tyrosine (Tyr) | Polar, Aromatic | ~60 |
| Lysine (Lys) | Charged, Polar | ~50 |
| Serine (Ser) | Polar | ~50 |
| Glutamic Acid (Glu) | Charged, Polar | ~46 |
Data adapted from a study on model peptides.[3][4] This table illustrates that peptides with nonpolar N-terminal residues are generally more stable against DKP formation.
Table 2: Effect of Fmoc-Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 20% (v/v) piperidine | Toluene | 11.7 |
| 5% (w/v) piperazine | DMF | < 4 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
Data adapted from a study on a DKP-prone sequence.[2] This data highlights the significant reduction in DKP formation when using alternative deprotection reagents to the standard piperidine in DMF.
Signaling Pathways and Experimental Workflows
Mechanism of Diketopiperazine Formation
The diagram below illustrates the intramolecular cyclization mechanism leading to DKP formation and peptide cleavage from the resin.
dot
Caption: Mechanism of diketopiperazine (DKP) formation.
This technical support guide provides a starting point for addressing DKP formation in Pro-3-Pal sequences. Given the unique nature of the 3-Palmitoyl-L-lysine residue, careful optimization of the synthetic strategy is crucial for maximizing the yield of the desired lipopeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - figshare - Figshare [figshare.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-3-Pal-OH Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass signals during solid-phase peptide synthesis (SPPS) utilizing Fmoc-3-Pal-OH (Fmoc-3-(3-pyridyl)-L-alanine).
Troubleshooting Guide: Unexpected Mass in Peptides Containing 3-Pyridylalanine
Problem: Mass spectrometry (MS) analysis of a crude peptide synthesized with this compound reveals a significant peak with a higher mass than the expected target peptide.
Initial Assessment
Question: What are the first steps to diagnose the unexpected mass?
Answer:
-
Verify the Expected Mass: Double-check the theoretical mass calculation for your target peptide, ensuring you have accounted for the correct amino acid residues, protecting groups, and terminal modifications (e.g., C-terminal amide).
-
Analyze the Isotopic Pattern: Examine the isotopic distribution of the unexpected peak. A well-defined isotopic pattern suggests a distinct, single species rather than a mixture of unresolved impurities.
-
Characterize by HPLC-MS: Perform a thorough analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will help to separate the unexpected mass from the target peptide and other impurities, providing a cleaner mass spectrum for identification.[1][2][3][4]
Identifying the Source of the Unexpected Mass
The nucleophilic nature of the pyridine (B92270) ring in the 3-Pal side chain makes it susceptible to modification by electrophilic species, particularly the carbocations generated during the final trifluoroacetic acid (TFA) cleavage and deprotection step. These carbocations originate from side-chain protecting groups (e.g., t-Butyl, Trityl) and scavengers (e.g., Triisopropylsilane - TIPS).
Question: What are the likely chemical modifications causing the unexpected mass increase?
Answer: The most probable cause is the alkylation of the 3-pyridylalanine side chain by carbocations generated from protecting groups or scavengers in the cleavage cocktail. Common culprits include:
-
t-Butylation (+57.07 Da): Addition of a tert-butyl group.
-
Tritylation (+243.34 Da): Addition of a trityl group.
-
Triisopropylsilylation (+157.33 Da): Addition of a triisopropylsilyl group.
Other potential sources of mass addition include standard SPPS side reactions, which are not specific to 3-Pal but should be considered:
-
Incomplete protecting group removal: Failure to remove a side-chain protecting group from another residue in the sequence.
-
Adducts from other scavengers: Modifications from other scavengers in the cleavage cocktail.
-
Double insertion of an amino acid: A failure in the capping step leading to the addition of an extra amino acid.
The following table summarizes the potential mass additions that may be observed.
Data Presentation
Table 1: Common Unexpected Mass Additions in Peptide Synthesis with this compound
| Modification/Adduct | Source | Monoisotopic Mass Addition (Δm/z) |
| t-Butylation | t-Butyl cation (from Boc, tBu protecting groups) | +57.07 Da |
| Tritylation | Trityl cation (from Trt protecting groups on His, Asn, Gln, Cys) | +243.34 Da |
| Triisopropylsilylation | Triisopropylsilyl cation (from TIPS scavenger) | +157.33 Da |
| Incomplete Deprotection (Example: Pbf) | Residual Pbf protecting group on Arginine | +252.12 Da |
| Incomplete Deprotection (Example: Boc) | Residual Boc protecting group on Trp, Lys | +100.05 Da |
| TFA Adduct | Trifluoroacetic acid from cleavage or HPLC mobile phase | +97.98 Da (as TFA ester) or +114.02 Da (as trifluoroacetyl amide) |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Impurity Identification
This protocol outlines a general method for analyzing the crude peptide to identify the unexpected mass.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A broad m/z range (e.g., 300-2000 m/z) to detect the expected peptide and potential adducts.
-
Data Acquisition: Acquire full scan MS data. If possible, set up data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most intense ions, including the unexpected mass.
-
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Localization of the Modification
This protocol describes how to use MS/MS to pinpoint the location of the unexpected mass addition.
-
Sample Infusion/LC-MS/MS:
-
The purified impurity or the crude mixture can be analyzed. For complex mixtures, LC-MS/MS is preferred.
-
Set the mass spectrometer to isolate the precursor ion corresponding to the unexpected mass.
-
-
Fragmentation:
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the isolated precursor ion.
-
Optimize the collision energy to achieve a rich fragmentation spectrum.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the b- and y-ion series.
-
A mass shift in the fragment ions containing the 3-Pal residue corresponding to the mass addition will confirm that the modification is on this residue. For example, if a +57.07 Da modification is present on the 3-Pal residue, all b-ions C-terminal to the 3-Pal and all y-ions N-terminal to the 3-Pal will show this mass increase.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting unexpected mass in this compound peptide synthesis.
References
Technical Support Center: Utilizing 3-Picolylamine (3-Pal) in Solid-Phase Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of resins for solid-phase synthesis involving 3-picolylamine (3-Pal). It addresses potential side reactions and offers troubleshooting solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3-picolylamine (3-Pal) and what are its primary reactive sites?
3-Picolylamine, also known as 3-(aminomethyl)pyridine, is a heterocyclic organic compound.[1][2] It possesses two primary reactive sites: the primary amine (-CH₂NH₂) and the nitrogen atom within the pyridine (B92270) ring. The primary amine is a strong nucleophile, readily participating in reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated, alkylated, or acylated, which can influence the reactivity of the entire molecule.[3][4]
Q2: Which types of resins are commonly used for solid-phase synthesis with primary amines like 3-Pal?
Resins commonly employed for solid-phase synthesis with primary amines include:
-
Chloromethylated Polystyrene Resins (Merrifield Resin): These are widely used due to their affordability and good swelling properties in common organic solvents.[5] The primary amine of 3-Pal can displace the chloride on the resin to form a stable secondary amine linkage.
-
Wang Resin: While primarily used for the immobilization of carboxylic acids, its linker can be modified to attach amines.
-
Rink Amide Resin: This resin is suitable for the synthesis of C-terminal amides and can be used to attach 3-Pal, leading to a product that can be cleaved to yield a primary amide.
-
PEG (Polyethylene Glycol) Grafted Resins: These resins offer improved solvation properties, particularly for longer or more hydrophobic molecules, which can reduce aggregation and improve reaction kinetics.[5]
Q3: What are the potential side reactions to consider when using 3-Pal in solid-phase synthesis?
Potential side reactions involving 3-Pal on a solid support include:
-
Overalkylation/Acylation: The pyridine nitrogen can compete with the primary amine for electrophiles, leading to the formation of a quaternary pyridinium (B92312) salt. This is more likely if the primary amine is protected or sterically hindered.
-
Reaction of the Pyridine Ring: While the pyridine ring is generally less reactive to electrophilic substitution than benzene, it can undergo nucleophilic substitution, particularly when activated by N-alkylation.[3][4]
-
Instability of the Linkage: The stability of the bond connecting 3-Pal to the resin is crucial. Linkages formed via the primary amine to a benzyl-type resin (like Merrifield) can be susceptible to cleavage under very strong acidic conditions, which might be used for final product release.[6][7]
Q4: How does the choice of resin affect the loading capacity of 3-Pal?
The loading capacity is influenced by the type of resin and its degree of functionalization. Polystyrene resins generally offer a higher loading capacity compared to PEG-grafted resins due to the lower density of functional groups on the latter.[5] However, for complex syntheses, the improved reaction environment of PEG resins may be more critical than achieving the highest possible loading.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no loading of 3-Pal onto the resin. | 1. Incomplete reaction between 3-Pal and the resin. 2. Steric hindrance. 3. Inappropriate solvent for resin swelling. | 1. Increase reaction time and/or temperature. Use a non-nucleophilic base (e.g., DIEA) to scavenge HCl produced during reaction with chloromethylated resins. 2. Consider a resin with a longer linker to reduce steric hindrance. 3. Ensure the solvent used (e.g., DMF, DCM for polystyrene) is appropriate for swelling the chosen resin. |
| Formation of an unexpected byproduct with a higher molecular weight. | Overalkylation of the pyridine nitrogen by the resin or other electrophiles in the reaction mixture. | 1. Use a molar excess of 3-Pal relative to the reactive sites on the resin to favor mono-alkylation. 2. If possible, perform the reaction at a lower temperature to reduce the rate of the secondary reaction. |
| Premature cleavage of the product from the resin. | The linkage between 3-Pal and the resin is unstable to the reaction conditions (e.g., strong acid or base). | 1. Choose a resin with a more robust linker. For example, if using a highly acid-labile linker, switch to one that requires stronger acid for cleavage. 2. If the pyridine nitrogen is quaternized, the resulting pyridinium salt may be more labile. |
| Difficulty cleaving the final product from the resin. | The cleavage conditions are not strong enough to break the bond between the linker and the product. | 1. For Merrifield-type resins, strong acids like HF, TFMSA, or TMSOTf are typically required for cleavage.[6][7] Ensure the appropriate cleavage cocktail and conditions are used. 2. For other resins, consult the manufacturer's protocol for recommended cleavage conditions. |
| Discoloration of the resin during the reaction. | Potential side reactions involving the pyridine ring or impurities in the reagents. | 1. Ensure all reagents and solvents are of high purity. 2. Perform a small-scale test reaction to identify the source of the discoloration. |
Resin Selection and Compatibility
The choice of resin is critical for a successful synthesis. The following table provides a qualitative comparison of common resin types for use with 3-Pal.
| Resin Type | Linkage Chemistry with 3-Pal | Advantages | Disadvantages | Recommended for |
| Merrifield (Chloromethylated Polystyrene) | Nucleophilic displacement of chloride by the primary amine. | High loading capacity, cost-effective, good swelling in organic solvents.[5] | Hydrophobic nature may lead to aggregation of some molecules.[5] Cleavage requires strong acids.[6][7] | General purpose solid-phase synthesis of small molecules and peptides. |
| Wang Resin (modified) | Requires modification of the linker to attach an amine. | Versatile for attaching carboxylic acids and, with modification, other functional groups. | Attachment of 3-Pal is not direct and requires additional synthetic steps. | Not the primary choice for direct attachment of 3-Pal, but can be used if the synthetic strategy requires it. |
| Rink Amide Resin | Attachment via the primary amine to the linker. | Allows for the synthesis of C-terminal amides. Cleavage under milder acidic conditions than Merrifield resin. | Lower loading capacity than Merrifield resin. | Synthesis of molecules where a terminal primary amide is desired. |
| PEG-grafted Resins (e.g., TentaGel) | Similar to polystyrene resins, depending on the core. | Improved solvation, reduced aggregation, compatibility with a wider range of solvents.[5] | Higher cost, lower loading capacity, potentially slower filtration.[5] | Synthesis of long or hydrophobic molecules that are prone to aggregation on polystyrene supports. |
Experimental Protocols
Protocol 1: Attachment of 3-Pal to Merrifield Resin
-
Swell Merrifield resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Add a solution of 3-picolylamine (3 eq., 3.0 mmol, 0.324 g) and N,N-diisopropylethylamine (DIEA; 3 eq., 3.0 mmol, 0.52 mL) in DMF (5 mL) to the swollen resin.
-
Heat the reaction mixture at 60 °C for 16-24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM; 3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of 3-Pal on the resin using a method such as picric acid titration or elemental analysis.
Protocol 2: Cleavage of a Product from a 3-Pal-Functionalized Merrifield Resin
Caution: This protocol involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Place the dried peptide-resin (100 mg) in a suitable reaction vessel.
-
Add a scavenger mixture to the resin. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the cleaved product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for solid-phase synthesis using 3-Pal.
Caption: Potential side reactions of resin-bound 3-Pal.
Caption: Decision tree for selecting the appropriate resin for 3-Pal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Stability of Fmoc-3-Pal-OH in different coupling reagents
Welcome to the technical support center for Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in solid-phase peptide synthesis (SPPS) with various coupling reagents. Here you will find troubleshooting guides and frequently asked questions to ensure successful incorporation of this amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges associated with the coupling of this compound are:
-
Racemization: The pyridine (B92270) ring in the side chain of 3-pyridylalanine can facilitate the abstraction of the alpha-proton during the activation step, which can lead to racemization. This is particularly a concern with strong bases and extended pre-activation times.[1][2]
-
Incomplete Coupling: While not as sterically hindered as some other amino acids, difficult sequences or peptide aggregation can lead to incomplete coupling reactions.[3]
-
Side Reactions with Uronium/Aminium Reagents: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, there is a potential for guanidinylation of the N-terminal amine of the peptide chain, which acts as a capping group and prevents further elongation.[4][5]
Q2: Which coupling reagents are recommended for this compound?
A range of coupling reagents can be used for this compound, with the choice often depending on the specific requirements of the synthesis, such as the need to minimize racemization or couple a difficult sequence. Common choices include:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and efficient, making them suitable for most applications. HATU is generally considered superior to HBTU as it can lead to faster reactions and lower levels of racemization.[4][5]
-
Phosphonium (B103445) Salts (e.g., PyBOP): PyBOP is another highly efficient reagent that is known for its low propensity for racemization and the absence of the guanidinylation side reaction.[4]
-
Carbodiimides with Additives (e.g., DIC/OxymaPure®): This is a cost-effective option that, with the use of additives like OxymaPure®, can effectively suppress racemization and provide good coupling efficiency.[4]
Q3: How does the stability of this compound vary with different coupling reagents?
The stability of the activated this compound is influenced by the type of active ester formed and the reaction conditions (e.g., presence of base, temperature, and time). Generally, phosphonium salt-based reagents like PyBOP are considered to form stable active esters with a low risk of side reactions.[4] Uronium/aminium reagents are also effective, but care must be taken to avoid prolonged pre-activation times to minimize the risk of racemization and other side reactions.[1][2]
Troubleshooting Guide
Issue: Low coupling efficiency or incomplete reaction (Positive Kaiser Test)
-
Possible Cause 1: Steric Hindrance/Difficult Sequence: The peptide sequence may be sterically hindered or prone to aggregation, making the N-terminus inaccessible.
-
Solution:
-
Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3]
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.
-
Switch to a More Potent Reagent: If using DIC/Oxyma, consider switching to HATU or PyBOP for subsequent attempts.[1]
-
-
-
Possible Cause 2: Suboptimal Activation: The activation of this compound may be inefficient.
-
Solution:
-
Check Reagent Quality: Ensure that the coupling reagents and solvents are fresh and anhydrous.
-
Optimize Pre-activation Time: For uronium/aminium reagents, a short pre-activation time (1-2 minutes) is generally recommended.[4]
-
-
Issue: Suspected Racemization
-
Possible Cause 1: Base-Mediated Epimerization: The base used in the coupling reaction (e.g., DIPEA) can promote racemization, especially with prolonged exposure.[1][2]
-
Solution:
-
Use a Weaker Base: Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation.
-
Choose a Reagent with Low Racemization Potential: PyBOP or DIC in combination with an additive like OxymaPure® are known to minimize racemization.[4]
-
-
-
Possible Cause 2: Over-activation: Allowing the activated this compound to stand for too long before coupling increases the risk of racemization.
-
Solution: Prepare the activated amino acid solution immediately before it is needed for the coupling reaction.
-
Data Presentation
The following table provides a comparative summary of the expected performance of common coupling reagents for the incorporation of this compound.
| Coupling Reagent | Reagent Class | Relative Reactivity | Coupling Time (Typical) | Potential for Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | 30-60 min | Low to Moderate | Highly efficient; may be more expensive. Potential for guanidinylation if used in large excess.[4][5] |
| HBTU | Uronium/Aminium Salt | High | 45-90 min | Moderate | Widely used and effective; slightly less reactive than HATU. Potential for guanidinylation.[4][5] |
| PyBOP | Phosphonium Salt | High | 45-90 min | Low | Good balance of reactivity and stability; no guanidinylation side reaction.[4] |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate | 60-180 min | Very Low | Cost-effective; slower kinetics. The additive is crucial for suppressing racemization.[4] |
Disclaimer: The data in this table are representative values based on general knowledge of peptide synthesis. Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound
This protocol outlines a standard procedure for coupling this compound during SPPS.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.[4]
-
-
Amino Acid Activation and Coupling:
-
For HATU/HBTU: In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes before adding to the resin.
-
For PyBOP: In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin immediately.
-
For DIC/OxymaPure®: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF. Add this solution to the resin, followed by the addition of DIC (3 eq.).
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours (or longer for DIC/OxymaPure®).
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using the Kaiser test.[3]
-
A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF.
-
Protocol 2: HPLC Analysis for Stability and Purity Assessment
This protocol can be used to assess the stability of this compound in a coupling solution over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
In separate vials, prepare the activation mixtures as described in Protocol 1 (e.g., with HATU, HBTU, PyBOP, and DIC/OxymaPure®) using the this compound stock solution.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each activation mixture.
-
Quench the reaction by diluting the aliquot in a solution of 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., a linear gradient from 10% to 90% B over 20 minutes).
-
Detection: Monitor at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Analysis: Compare the peak area of the intact this compound at different time points to determine its stability in each coupling reagent solution. The appearance of new peaks may indicate degradation or side reactions.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Fmoc-3-Pal-OH and Fmoc-4-Pal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides. Among these, pyridylalanine (Pal) derivatives have garnered significant interest due to their ability to enhance aqueous solubility and introduce unique conformational constraints. This guide provides an objective comparison of two isomeric forms, Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH) and Fmoc-4-pyridyl-L-alanine (Fmoc-4-Pal-OH), offering insights into their respective performance in peptide synthesis.
Introduction to Fmoc-Pyridylalanine Derivatives
This compound and Fmoc-4-Pal-OH are N-α-Fmoc protected derivatives of L-alanine bearing a pyridyl group at the β-carbon. The key distinction lies in the position of the nitrogen atom within the pyridine (B92270) ring, which influences the electronic properties, steric hindrance, and hydrogen bonding capacity of the side chain. These differences can, in turn, affect coupling kinetics, potential for racemization, and the final properties of the synthesized peptide.
| Property | This compound | Fmoc-4-Pal-OH |
| Synonym | N-Fmoc-3-(3-pyridyl)-L-alanine | N-Fmoc-3-(4-pyridyl)-L-alanine |
| CAS Number | 175453-07-3 | 169555-95-7 |
| Molecular Formula | C23H20N2O4 | C23H20N2O4 |
| Molecular Weight | 388.42 g/mol | 388.42 g/mol |
| Key Feature | Nitrogen at the meta-position of the pyridyl ring | Nitrogen at the para-position of the pyridyl ring |
Performance in Peptide Synthesis: A Comparative Overview
While direct, head-to-head comparative studies are not extensively available in peer-reviewed literature, we can infer potential performance differences based on fundamental chemical principles and existing data on related amino acid derivatives. The choice between this compound and Fmoc-4-Pal-OH will ultimately depend on the specific peptide sequence and the desired final characteristics.
| Performance Metric | This compound | Fmoc-4-Pal-OH | Rationale and Considerations |
| Coupling Efficiency | Potentially slightly slower kinetics in certain contexts. | Generally expected to have efficient coupling. | The nitrogen at the 3-position may exert a mild electron-withdrawing effect, and its proximity to the backbone could introduce minor steric hindrance compared to the 4-position. However, with modern coupling reagents, this difference is likely negligible in most cases. |
| Racemization Risk | Low, typical for Fmoc-protected amino acids. | Low, typical for Fmoc-protected amino acids. | Racemization during coupling is a concern for all amino acids, influenced by the coupling method and sequence.[1] The pyridyl side chain is not among those known to be highly susceptible to racemization. The use of carbodiimide (B86325) activators with additives like OxymaPure® is recommended to minimize this risk. |
| Impact on Peptide Solubility | Enhances aqueous solubility.[2] | Enhances aqueous solubility. | Both isomers introduce a hydrophilic pyridyl group, which can disrupt aggregation and improve solubility, a significant advantage for hydrophobic peptides.[3] |
| Influence on Peptide Conformation | Can induce specific turns and secondary structures. | May lead to different conformational preferences compared to the 3-isomer. | The position of the nitrogen atom affects the side chain's dipole moment and hydrogen bonding potential, which can influence local and global peptide conformation. This can be a valuable tool for structure-activity relationship (SAR) studies. |
Experimental Protocols
To empirically determine the optimal choice for a specific application, researchers can perform comparative coupling experiments. Below are detailed, generalized protocols for solid-phase peptide synthesis that can be adapted for both this compound and Fmoc-4-Pal-OH.
Standard Coupling Protocol using HBTU/DIPEA
This protocol is a widely used and generally efficient method for standard peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound or Fmoc-4-Pal-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, a second coupling (double coupling) may be performed.
-
Once complete, wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Low-Racemization Coupling Protocol using DIC/OxymaPure®
This protocol is recommended for sequences where racemization is a significant concern.
1. Resin Swelling and Fmoc Deprotection:
-
Follow steps 1 and 2 from the HBTU/DIPEA protocol.
2. Amino Acid Coupling:
-
In a separate vial, dissolve this compound or Fmoc-4-Pal-OH (3.0 eq.) and OxymaPure® (3.0 eq.) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Add diisopropylcarbodiimide (DIC) (3.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
3. Monitoring and Washing:
-
Follow step 4 from the HBTU/DIPEA protocol.
4. Chain Elongation:
-
Follow step 5 from the HBTU/DIPEA protocol.
Visualizing the Synthesis Workflow and Structures
To further clarify the process and the chemical differences, the following diagrams are provided.
Caption: Chemical structures of this compound and Fmoc-4-Pal-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Both this compound and Fmoc-4-Pal-OH are valuable reagents for introducing pyridylalanine into synthetic peptides, primarily to enhance aqueous solubility and explore conformational space. The choice between the two isomers should be guided by the specific goals of the research. For routine applications aimed at improving solubility, both derivatives are likely to perform well. However, for projects focused on fine-tuning receptor binding or enzymatic stability, the subtle differences in the electronic and steric properties between the 3- and 4-pyridyl isomers may be leveraged to optimize peptide activity. It is recommended to perform small-scale test syntheses to evaluate the performance of each derivative within the context of the target peptide sequence.
References
A Comparative Guide to Palmitoylated Peptides in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Palmitoylated peptides, short amino acid chains covalently linked to palmitic acid, have garnered significant attention in dermatological and cosmetic research. The addition of the lipid moiety enhances their stability and ability to penetrate the skin barrier, allowing them to interact with cellular targets and modulate various physiological processes. This guide provides an objective comparison of three prominent classes of these lipopeptides, colloquially referred to by the number of amino acids in their peptide chain: Palmitoyl Tripeptide-1 ("3-Pal"), Palmitoyl Tetrapeptide-7 ("4-Pal"), and Palmitoyl Pentapeptide-4 ("5-Pal"). This comparison is based on their mechanisms of action, supported by experimental data, to assist researchers in selecting appropriate candidates for their studies.
Overview of Compared Peptides
-
Palmitoyl Tripeptide-1 (Pal-GHK): A synthetic peptide comprised of glycine, histidine, and lysine (B10760008) linked to palmitic acid.[1] It is a fragment of the alpha chain of type I collagen, suggesting its role as a signaling molecule in extracellular matrix (ECM) repair.[2]
-
Palmitoyl Tetrapeptide-7 (Pal-GQPR): A synthetic peptide containing four amino acids—glycine, glutamine, proline, and arginine—attached to palmitic acid.[3] It is a fragment of immunoglobulin G and is primarily known for its anti-inflammatory properties.[4]
-
Palmitoyl Pentapeptide-4 (Pal-KTTKS): A synthetic peptide with five amino acids—lysine, threonine, threonine, lysine, and serine—conjugated with palmitic acid.[5] Also known as Matrixyl, it is one of the most well-researched peptides for its collagen-boosting effects.[6][7]
Comparative Analysis of Physicochemical Properties
| Property | Palmitoyl Tripeptide-1 (Pal-GHK) | Palmitoyl Tetrapeptide-7 (Pal-GQPR) | Palmitoyl Pentapeptide-4 (Pal-KTTKS) |
| Amino Acid Sequence | Gly-His-Lys | Gly-Gln-Pro-Arg | Lys-Thr-Thr-Lys-Ser |
| Primary Function | Extracellular Matrix (ECM) Synthesis | Anti-inflammatory | Extracellular Matrix (ECM) Synthesis |
| Mechanism of Action | Stimulates collagen and fibronectin production | Reduces Interleukin-6 (IL-6) secretion | Stimulates collagen and elastin (B1584352) production |
| Molecular Weight | ~578.8 g/mol | ~694.9 g/mol [3] | ~802.1 g/mol |
Mechanism of Action and Signaling Pathways
The biological activity of these palmitoylated peptides is primarily attributed to their ability to mimic natural signaling molecules, thereby influencing cellular communication and behavior. Their distinct amino acid sequences determine their specific targets and downstream effects.
Palmitoyl Tripeptide-1 and Palmitoyl Pentapeptide-4: Stimulators of ECM Synthesis
Both Palmitoyl Tripeptide-1 and Palmitoyl Pentapeptide-4 are considered "matrikines," peptide fragments of ECM proteins that can regulate cell activity.[8] They are believed to function by signaling fibroblasts to increase the synthesis of key ECM components, most notably collagen. This action is largely mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[9] When collagen is degraded, these peptide fragments are naturally produced, signaling to the skin that it needs to produce more collagen.[2] The topical application of these synthetic peptides is thought to mimic this natural feedback loop.[10]
The TGF-β signaling pathway is a crucial regulator of ECM homeostasis in the skin.[11][12] It induces the synthesis of type I procollagen (B1174764) and inhibits the expression of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[11][13]
Palmitoyl Tetrapeptide-7: An Anti-inflammatory Modulator
Palmitoyl Tetrapeptide-7 exerts its effects by modulating cytokine signaling, particularly by reducing the production of Interleukin-6 (IL-6).[3][4] IL-6 is a pro-inflammatory cytokine that can accelerate the degradation of the ECM by upregulating MMPs.[14][15] By suppressing IL-6 expression, Palmitoyl Tetrapeptide-7 helps to preserve the structural integrity of the skin and prevent the premature breakdown of collagen and other matrix proteins.[4] This mechanism is particularly relevant in the context of "inflammaging," a chronic, low-grade inflammation associated with the aging process.
Quantitative Experimental Data
The following tables summarize in vitro and in vivo data on the efficacy of these peptides. It is important to note that direct comparative studies are limited, and experimental conditions can vary.
Table 1: In Vitro Efficacy on Extracellular Matrix Components
| Peptide | Assay | Cell Type | Concentration | Result |
| Palmitoyl Tripeptide-1 | Collagen I Synthesis | Human Dermal Fibroblasts | 3% (as Matrixyl 3000) | Significant increase in collagen synthesis |
| Palmitoyl Tetrapeptide-7 | IL-6 Inhibition | Human Keratinocytes | Dose-dependent | Up to 40% reduction in IL-6 production[3] |
| Palmitoyl Pentapeptide-4 | Collagen I & III Synthesis | Human Dermal Fibroblasts | 4-8 ppm | Significant increase in collagen I and III synthesis |
Note: Matrixyl 3000 is a commercial peptide complex containing both Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7.[2]
Table 2: In Vivo Efficacy on Skin Parameters (as part of Matrixyl 3000)
| Parameter | Duration of Study | Concentration | Result |
| Deep Wrinkle Surface Area | 2 months | 3% | 39.4% reduction[2] |
| Main Wrinkle Density | 2 months | 3% | 32.9% reduction[2] |
| Skin Elasticity | 2 months | 3% | 5.5% improvement[2] |
| Skin Tone | 2 months | 3% | 15.5% improvement[2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Collagen Synthesis Assay (ELISA)
This protocol outlines a method to quantify the effect of palmitoylated peptides on collagen production by human dermal fibroblasts (HDFs).
-
Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Peptide Treatment: Seed HDFs in 24-well plates. Upon reaching 70-80% confluency, replace the growth medium with serum-free DMEM containing the test peptide at various concentrations (e.g., 1-10 µM). Include a vehicle control (serum-free DMEM with the same solvent concentration used for the peptide).
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen synthesis and secretion into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification of Pro-Collagen Type I: Use a commercial Human Pro-Collagen Type I ELISA kit. Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of pro-collagen type I based on the standard curve and express the results as a percentage change relative to the vehicle control.[9][16]
References
- 1. avenalab.com [avenalab.com]
- 2. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]
- 3. avenalab.com [avenalab.com]
- 4. Palmitoyl Tetrapeptide-7 | Rigin™ former Palmitoyl Tetrapeptide-3 | Cosmetic Ingredients Guide [ci.guide]
- 5. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]
- 6. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 7. The best peptides for skin to suit all budgets! - Honest Voice [honest.scot]
- 8. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. TGFβ signaling in photoaging and UV-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of IL-6 in Skin Fibrosis and Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential Role of IL-6 Signaling Pathway in Keloid Pathogenesis [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
Confirming Fmoc-3-Pal-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of unnatural amino acids is a critical checkpoint. Fmoc-3-pyridylalanine (Fmoc-3-Pal-OH), an analogue of phenylalanine, is utilized to modify peptide properties such as solubility and biological activity.[1] Verifying its precise incorporation into a peptide sequence is essential for the integrity of subsequent research and the viability of peptide-based therapeutics. This guide provides an objective comparison of analytical HPLC with other key techniques for confirming the successful coupling of this compound.
Primary Confirmation Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique in peptide analysis, separating molecules based on their hydrophobicity.[2] The incorporation of the relatively hydrophobic pyridylalanine residue results in a predictable shift in the peptide's retention time compared to its unmodified counterpart, providing strong evidence of successful coupling.
Expected Outcome with HPLC Analysis
Successful incorporation of this compound will lead to an increase in the hydrophobicity of the peptide. This change typically results in a longer retention time on a reverse-phase HPLC column compared to a peptide sequence lacking this amino acid or a failed coupling product. The chromatogram of the crude product should ideally show a major peak corresponding to the desired 3-Pal-containing peptide, well-resolved from any starting materials or deletion sequences.[3][4]
The purity of the peptide can be assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.[5] Peptide bonds absorb strongly around 210-220 nm, which is a standard wavelength for monitoring peptide purity.[6] Additionally, the aromatic pyridyl ring of 3-Pal allows for detection at wavelengths around 260-280 nm.
Alternative Confirmation Methodologies
While HPLC is excellent for assessing purity and indicating successful synthesis, it is often used in conjunction with other methods for unambiguous confirmation. Mass spectrometry and Amino Acid Analysis are two such vital orthogonal techniques.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for peptide analysis, providing a direct measurement of the molecular weight of the synthesized peptide with high accuracy and sensitivity.[7] This "gold standard" technique offers definitive confirmation of this compound incorporation by verifying that the experimental mass of the peptide matches its theoretical mass.
Further fragmentation analysis using tandem mass spectrometry (MS/MS) can even pinpoint the exact location of the 3-Pal residue within the peptide sequence, providing the highest level of structural confirmation.[8][9]
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide.[8] The process involves hydrolyzing the peptide into its individual amino acid constituents, which are then separated, identified, and quantified.[8]
By comparing the observed amino acid ratios to the expected ratios, AAA can confirm the presence of 3-pyridylalanine and verify the overall composition of the peptide. However, this method is destructive and does not provide information about the peptide sequence.[8]
Comparative Analysis of Confirmation Techniques
The choice of analytical method depends on the required level of certainty, available equipment, and the nature of the desired information. Each technique offers distinct advantages and limitations.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Information Provided | Purity of the crude peptide; retention time shift indicates incorporation. | Exact molecular weight of the peptide; sequence confirmation with MS/MS.[7][9] | Quantitative amino acid composition and stoichiometry. |
| Sample Preparation | Cleavage from resin, precipitation, dissolution. | Cleavage from resin, precipitation, dissolution in a suitable solvent.[8] | Complete hydrolysis of the peptide into individual amino acids.[8] |
| Sensitivity | Low (μg-mg range). | High (fmol-pmol range). | Moderate (pmol-nmol range). |
| Destructive? | No, the sample can be collected post-analysis. | Yes, the sample is consumed. | Yes, the peptide is hydrolyzed.[8] |
| Key Advantage | Excellent for assessing overall purity and monitoring the success of the full synthesis. | Provides definitive "gold standard" confirmation of mass and sequence. | Provides accurate quantification of peptide content and composition. |
| Key Limitation | Retention time shifts are indicative, not absolute proof of incorporation. Co-elution is possible. | Can be sensitive to salts and impurities; may not quantify purity as effectively as HPLC. | Does not provide sequence information; susceptible to errors during hydrolysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
I. Analytical RP-HPLC Protocol
This protocol is suitable for analyzing the crude or purified peptide to assess purity and confirm incorporation via retention time shift.
-
Sample Preparation:
-
Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[6]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6]
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in H₂O.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Gradient: A typical scouting gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.[2]
-
Detection: Set the UV detector to monitor at 220 nm (for the peptide backbone) and a secondary wavelength such as 265 nm for the pyridyl ring.[6]
-
-
Data Analysis:
-
Compare the chromatogram of the peptide containing 3-Pal-OH with a control peptide (if available). A successful incorporation will show a peak with a different retention time.
-
Calculate the purity of the peptide by determining the percentage of the main peak area relative to the total peak area.
-
II. Mass Spectrometry Protocol
This protocol outlines the general steps to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare the crude peptide as described in the HPLC sample preparation (Step 1).
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a solvent suitable for MS, such as 50% acetonitrile/water with 0.1% formic acid.
-
-
MS Analysis:
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Mode: Acquire data in positive ion mode.
-
Analysis: Determine the molecular mass from the resulting mass spectrum. The observed mass should correspond to the theoretical mass of the peptide with the incorporated 3-Pal-OH residue. For higher confidence, perform MS/MS fragmentation to confirm the peptide sequence.[8]
-
III. Amino Acid Analysis Protocol
This protocol provides a general workflow for determining the amino acid composition of the peptide.
-
Hydrolysis:
-
Place a precisely weighed amount of the peptide sample into a hydrolysis tube.
-
Add 6 M HCl to the tube.[8] For peptides containing sensitive residues, scavenger reagents like phenol (B47542) may be included.
-
Seal the tube under vacuum and heat at approximately 110°C for 24 hours to hydrolyze the peptide bonds.[8]
-
-
Analysis:
-
Remove the acid from the hydrolyzed sample by vacuum.
-
Redissolve the amino acid mixture in a suitable buffer.
-
Separate and quantify the amino acids using an amino acid analyzer or by a chromatographic method (e.g., HPLC or GC) following derivatization.[8]
-
-
Data Interpretation:
-
Calculate the molar ratios of the detected amino acids. The results should confirm the presence of 3-pyridylalanine in the correct stoichiometry relative to the other amino acids in the sequence.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental and logical workflows for confirming this compound incorporation.
Caption: Workflow for synthesis and analytical confirmation of this compound incorporation.
Caption: Logical relationship between analytical methods and the information they provide.
References
- 1. peptide.com [peptide.com]
- 2. agilent.com [agilent.com]
- 3. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Characterization of 3-Pyridylalanine-Containing Peptides by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery, enabling the enhancement of properties such as potency, stability, and solubility. 3-pyridylalanine (3-Pal), an isomer of phenylalanine containing a nitrogen atom in the aromatic ring, is a versatile surrogate for natural aromatic amino acids.[1] Its inclusion can improve the biophysical characteristics of peptide drug candidates.[1][2] However, the presence of this non-canonical residue necessitates robust analytical methods for complete structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed atomic-level characterization of peptides in solution, providing insights that are often inaccessible by other methods.[3] This guide compares the use of NMR for analyzing 3-pyridylalanine-containing peptides with other common analytical techniques, providing experimental guidelines and data to support its unique advantages.
I. Peptide Characterization: NMR vs. Alternative Methods
While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for assessing purity and confirming molecular weight, they can be insufficient for unambiguous structure elucidation, especially when dealing with isomers or subtle modifications. NMR spectroscopy provides comprehensive structural information, including three-dimensional conformation, which is critical for understanding a peptide's biological function.[4][5]
A key advantage of NMR is its ability to distinguish between isomers and identify modifications that do not change the overall mass. For instance, in a stability study of a pyridylalanine-containing peptide, an impurity was detected by HPLC that had the same mass as the parent peptide. MS analysis was unable to identify the modification. However, NMR analysis immediately revealed that the pyridyl nitrogen had reacted, based on significant changes in the chemical shifts of the aromatic pyridyl signals.[3]
Table 1: Comparison of Analytical Techniques for 3-Pal-Containing Peptides
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | 3D structure, conformation, dynamics, sequence-specific interactions, post-translational modifications.[6] | Molecular weight, elemental composition, peptide sequence (MS/MS). | Purity, quantity, separation of components. |
| Sample State | Solution (near-physiological conditions).[6] | Solid or solution, ionized into gas phase. | Solution. |
| Destructive? | No.[3] | Yes. | No (sample can be collected post-analysis). |
| Key Strength | Unambiguous determination of atomic connectivity and 3D structure.[4] | High sensitivity for detecting minute quantities and confirming mass. | Excellent for assessing purity and quantifying components in a mixture. |
| Limitation for 3-Pal Peptides | Lower sensitivity, requires higher sample concentration (~0.1-1 mM).[6][7] | Cannot distinguish between structural or positional isomers with the same mass.[3] | Co-elution of impurities with similar retention times can occur. |
| Typical Application | Elucidating solution structure, studying ligand binding, analyzing conformational changes. | Verifying synthesis, identifying modifications, sequencing. | Routine purity checks, quality control, purification.[8] |
The following diagram illustrates the complementary roles of these techniques in a typical characterization workflow.
Figure 1. Complementary workflow for peptide characterization.
II. NMR Characterization Protocol for 3-Pal Peptides
Determining the structure of a peptide by NMR is a multi-step process that involves sample preparation, data acquisition, and structure calculation.[6]
Experimental Protocol
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.[9][10]
-
Cleave the peptide from the resin and deprotect it using a standard cleavage cocktail (e.g., 95% TFA).[9]
-
Purify the crude peptide using semi-preparative HPLC to >95% purity as determined by analytical HPLC.[9]
-
Confirm the mass of the purified product via MS (e.g., ESI-MS or MALDI-TOF).[10]
-
-
NMR Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer to a final concentration of 0.5-1.0 mM.[6] The buffer should maintain a stable pH (typically between 4-6 to slow amide proton exchange) and may consist of 90% H₂O / 10% D₂O for observation of labile amide protons.[6]
-
Add a chemical shift reference standard, such as DSS or TSP, if required.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[11]
-
1D ¹H Spectrum: Provides an initial overview of the sample, checks for purity and proper folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing crucial distance restraints for 3D structure calculation. This is the primary experiment for determining tertiary structure.[6]
-
2D COSY (Correlation Spectroscopy): Identifies protons on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This requires a ¹³C-labeled sample for optimal sensitivity but can be run on natural abundance samples.
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment: a process of assigning every NMR signal to a specific proton in the peptide sequence using the TOCSY and NOESY spectra.[6]
-
Convert NOESY cross-peak intensities into upper-limit distance restraints.
-
Use molecular dynamics software (e.g., CYANA, CNS, Xplor-NIH) to calculate a family of 3D structures that satisfy the experimental distance restraints.[12]
-
The general workflow for NMR structure determination is visualized below.
Figure 2. General workflow for peptide structure determination by NMR.
III. Interpreting NMR Data for 3-Pyridylalanine
The 3-pyridylalanine residue provides unique spectral signatures. The protons on the pyridyl ring typically resonate in the aromatic region of the ¹H spectrum (δ 7.0–9.0 ppm), distinct from the signals of natural aromatic residues like Phe, Tyr, and Trp. Their precise chemical shifts are highly sensitive to the local electronic environment, pH, and interactions within the folded peptide, making them excellent probes of structure and binding.
Table 2: Approximate ¹H and ¹³C Chemical Shift Ranges for 3-Pyridylalanine Residue
| Atom | Type | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Notes |
| Backbone | ||||
| NH | Amide Proton | 8.0 - 8.5 | N/A | Highly dependent on hydrogen bonding and solvent exposure. |
| Hα | Alpha Proton | 4.0 - 5.0 | 50 - 60 | |
| Cα | Alpha Carbon | N/A | 50 - 60 | |
| C' | Carbonyl Carbon | N/A | 170 - 175 | |
| Side Chain | ||||
| Hβ | Beta Protons | 2.8 - 3.5 | 35 - 45 | Diastereotopic protons, may appear as two distinct signals. |
| Cβ | Beta Carbon | N/A | 35 - 45 | |
| Cγ | Pyridyl C3 | N/A | 135 - 140 | Point of attachment to Cβ. |
| H2 | Pyridyl H2 | 8.5 - 8.8 | 148 - 152 | |
| H4 | Pyridyl H4 | 7.8 - 8.2 | 135 - 140 | |
| H5 | Pyridyl H5 | 7.2 - 7.5 | 123 - 128 | |
| H6 | Pyridyl H6 | 8.4 - 8.7 | 147 - 151 |
Note: Chemical shifts are approximate and can vary significantly based on peptide sequence, solvent, pH, temperature, and tertiary structure.
References
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. books.rsc.org [books.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. mr.copernicus.org [mr.copernicus.org]
A Researcher's Guide to Comparing the Biological Activity of Palmitoyl-Modified Peptides
For researchers and drug development professionals, understanding the functional impact of palmitoylation on peptide activity is crucial. This guide provides an objective comparison of key biological assays used to evaluate and contrast the activity of palmitoyl-modified (Pal-modified) peptides. Detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways are presented to facilitate experimental design and data interpretation.
Comparing Biological Assays for Pal-Modified Peptides
The selection of an appropriate assay depends on the specific question being addressed—whether it is the direct enzymatic modification, the identification of palmitoylated peptides, or the downstream cellular consequences. The following table summarizes key assays and the types of quantitative data they provide.
| Assay Type | Principle | Measures | Typical Quantitative Output | Throughput | Key Advantages | Limitations |
| In Vitro Palmitoylation Assay | Enzymatic transfer of a palmitoyl (B13399708) group from palmitoyl-CoA to a fluorescently-labeled synthetic peptide substrate by Palmitoyl Acyltransferases (PATs) in cell lysates.[1][2] | Direct PAT activity towards a specific peptide sequence. | pmol of palmitoylated peptide/min/mg protein; % conversion to palmitoylated form. | High | Quantitative, suitable for enzyme kinetics and inhibitor screening.[1] | Does not reflect cellular context (e.g., endogenous substrate competition, subcellular localization). |
| Acyl-Biotin Exchange (ABE) | Chemical method involving: 1) Blocking free thiols, 2) Cleaving thioester-linked palmitoyl groups with hydroxylamine (B1172632), 3) Labeling newly exposed thiols with biotin (B1667282), followed by streptavidin-based detection.[3][4] | Presence and relative abundance of palmitoylated peptides in a complex sample. | Fold-change in palmitoylation level (relative quantification by Western blot or Mass Spectrometry). | Medium | Detects endogenous palmitoylation in cells/tissues; no metabolic labeling required.[4] | Can be complex; potential for incomplete reactions; semi-quantitative by Western blot.[5] |
| Metabolic Labeling with "Click" Chemistry | Cells are incubated with a palmitic acid analog containing a "clickable" chemical group (e.g., an alkyne). The modified peptides are then tagged with a reporter molecule (e.g., fluorescent azide) via click chemistry for detection.[6] | De novo palmitoylation of peptides within living cells. | Fluorescence intensity (in-gel or flow cytometry); enrichment for mass spectrometry.[6][7] | Medium-High | Allows for dynamic pulse-chase analysis of palmitoylation turnover in live cells.[6] | Requires cell uptake of the analog; may not perfectly mimic endogenous palmitate. |
| Cell Viability / Cytotoxicity Assays | Measures the effect of the Pal-modified peptide on cell health. Common methods include MTT (metabolic activity), XTT (metabolic activity), and LDH (membrane integrity).[8][9] | Overall cellular health and cytotoxic effects. | IC50 / EC50 values; % cell viability relative to control.[10] | High | Simple, high-throughput assessment of functional biological impact.[9] | Indirect measure of peptide activity; does not reveal the specific mechanism of action. |
| Signaling Pathway Activation Assays | Measures the phosphorylation state or level of key downstream proteins in a specific signaling cascade (e.g., MAPK, PI3K/Akt) via Western blot or ELISA after cell treatment with the peptide.[11] | Peptide's ability to modulate a specific cellular signaling pathway. | Fold-change in protein phosphorylation (e.g., p-ERK/total ERK ratio) relative to control. | Low-Medium | Provides mechanistic insight into the peptide's function.[11] | Requires prior knowledge of the relevant pathway; can be labor-intensive. |
| Skin Permeation & Stability Assay | Measures the amount of peptide that permeates through skin models (e.g., Franz diffusion cells) and its stability in the presence of skin enzymes.[12][13] | Bioavailability and stability in a relevant biological matrix. | Amount of peptide (µg/cm²) in different skin layers; % degradation over time.[14] | Low | Directly assesses a key property for dermatological applications. | Specific to topical delivery; results can vary with the skin model used. |
Comparative Data for Pal-Modified Peptides
Palmitoylation is known to enhance the stability and skin permeability of cosmetic peptides like KTTKS and GHK.[12][14][15] This modification increases the lipophilicity of the peptide, which can improve its interaction with cell membranes.[16]
| Peptide | Modification | Parameter Measured | Result | Reference |
| KTTKS | None | Skin Retention (24h) | Not Detected | [14] |
| Pal-KTTKS | N-terminal Palmitoylation | Skin Retention (24h) | 4.2 µg/cm² (Stratum Corneum), 2.8 µg/cm² (Epidermis), 0.3 µg/cm² (Dermis) | [14] |
| GHK | None | Cumulative Skin Permeation (24h) | 2.53% | [12] |
| Pal-GHK | N-terminal Palmitoylation | Cumulative Skin Permeation (24h) | 4.61% | [12] |
| KTTKS | None | Stability in Skin Homogenate (8h) | ~10% Remaining | [13] |
| Pal-KTTKS | N-terminal Palmitoylation | Stability in Skin Homogenate (8h) | ~60% Remaining | [13] |
Experimental Protocols
In Vitro Palmitoylation Assay Using Fluorescent Peptides
This protocol is adapted from methods used to characterize Palmitoyl Acyltransferase (PAT) activity.[1][2]
Objective: To quantify the enzymatic palmitoylation of a fluorescently-labeled peptide by PATs in a cell lysate.
Materials:
-
Fluorescently-labeled peptide substrate (e.g., Myr-GC(NBD)-COOH).
-
Palmitoyl-CoA solution (2 µM final concentration).
-
Cell membrane fraction containing PATs.
-
Acylation Buffer (50 mM Citrate, 50 mM Phosphate, 50 mM Tris, 50 mM CAPS, pH 7.2).
-
Stop Solution (600 µL of potassium carbonate-buffered dichloromethane).
-
Extraction Solution (600 µL of 50% methanol).
-
Reversed-phase HPLC system with a fluorescence detector.
Procedure:
-
Prepare Cell Lysate: Isolate the membrane fraction from cells of interest by homogenization and ultracentrifugation. Resuspend the pellet in lysis buffer.[1]
-
Reaction Setup: In a microcentrifuge tube, mix the cell membrane protein sample (e.g., 50 µg), acylation buffer, and any test inhibitors to a volume of 97 µL. Incubate at 37°C for 10 minutes.[1]
-
Add Peptide: Add 1 µL of the fluorescent peptide substrate (final concentration ~10 µM) and incubate for 8 minutes at 37°C.[1]
-
Initiate Reaction: Start the reaction by adding 2 µL of palmitoyl-CoA. Vortex gently and incubate for 7.5 minutes at 37°C in a shaking incubator.[1]
-
Stop and Extract: Stop the reaction by adding 600 µL of the stop solution. Add 600 µL of 50% methanol (B129727) to extract the peptide.[1]
-
Analysis: Separate the palmitoylated product from the substrate using reversed-phase HPLC. Quantify the amount of product based on the fluorescence signal. The activity is calculated from the ratio of the palmitoylated product peak to the total peptide peaks.[1]
Acyl-Biotin Exchange (ABE) Protocol
This protocol outlines the core steps for detecting protein S-palmitoylation.[3][4][17]
Objective: To specifically label previously palmitoylated cysteines on a peptide with biotin for detection.
Materials:
-
Cell or tissue lysate.
-
Lysis Buffer containing protease inhibitors and 25 mM N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) solution (0.7 M, pH 7.4).
-
Thiol-reactive biotin reagent (e.g., Biotin-BMCC or Biotin-HPDP).
-
Streptavidin-agarose beads.
-
Wash buffers and SDS-PAGE reagents.
Procedure:
-
Block Free Thiols: Lyse cells in a buffer containing 25 mM NEM to irreversibly block all free cysteine thiol groups. Incubate for 1 hour at room temperature.[17][18]
-
Cleave Palmitoyl Thioesters: Precipitate proteins (e.g., with chloroform/methanol) to remove excess NEM. Resuspend the protein pellet and treat with 0.7 M hydroxylamine (HAM) at room temperature to specifically cleave the thioester bond between palmitate and cysteine, exposing the thiol group. As a negative control, treat a parallel sample with Tris buffer instead of HAM.[3][18]
-
Label Exposed Thiols: Label the newly available thiol groups by incubating the sample with a thiol-reactive biotin reagent (e.g., 1 mM Biotin-HPDP).[5]
-
Affinity Purification & Detection: Capture the biotinylated peptides/proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-biotinylated proteins. Elute the captured proteins and analyze by Western blotting using an antibody against the peptide of interest. The signal in the HAM-treated lane, absent in the control lane, confirms palmitoylation.[3]
Cell Viability (MTT) Assay
This protocol is a common method for assessing the cytotoxic or cytostatic effects of peptides on cultured cells.[8][9][19]
Objective: To determine the effect of a Pal-modified peptide on the metabolic activity of a cell population as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate.
-
Pal-modified peptide stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 10,000 cells/well) and allow them to adhere overnight.[10]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the Pal-modified peptide. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
Add MTT Reagent: Add 10 µL of MTT stock solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[8][19]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow: Acyl-Biotin Exchange (ABE)
Caption: Workflow of the Acyl-Biotin Exchange (ABE) assay for detecting protein palmitoylation.
Signaling Pathway: EGFR Activation and Palmitoylation
Caption: Palmitoylation of EGFR by DHHC20 shifts signaling from MAPK to PI3K/Akt pathways.
Signaling Pathway: Dynamic Palmitoylation of Ras Proteins
Caption: The dynamic cycle of Ras palmitoylation and depalmitoylation regulates its localization and activity.
References
- 1. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylated Protein Assay Kit (Red) (ab273279) is not available | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. lifetein.com [lifetein.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Palmitic Acid Conjugation on Physicochemical Properties of Peptide KTTKS: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophilicity of Phenylalanine, Tyrosine, and 3-Pyridylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, modulating hydrophilicity is a critical aspect of optimizing drug-like properties, including solubility, bioavailability, and pharmacokinetic profiles. The substitution of natural aromatic amino acids with non-natural counterparts is a common strategy to achieve these enhancements. This guide provides an objective comparison of the hydrophilicity of peptides containing Phenylalanine (Phe), Tyrosine (Tyr), and the non-natural amino acid 3-Pyridylalanine (3-Pal), supported by established experimental principles and data from the scientific literature.
Executive Summary
Hydrophilicity is a key determinant of a peptide's behavior in an aqueous environment. The comparison of peptides containing Phenylalanine (Phe), Tyrosine (Tyr), and 3-Pyridylalanine (3-Pal) reveals a distinct hierarchy in their hydrophilic character. Experimental evidence, primarily from reversed-phase high-performance liquid chromatography (RP-HPLC), and observations from solubility studies of peptide analogs, consistently indicate that 3-Pal confers the most hydrophilic character, followed by Tyr, with Phe being the most hydrophobic of the three. This difference is attributed to the presence of a polar hydroxyl group in Tyr and a nitrogen atom in the aromatic ring of 3-Pal, which can engage in hydrogen bonding with water.
Quantitative Hydrophilicity Comparison
Quantitative Structure-Retention Relationship (QSRR) models, which predict peptide retention times, consistently assign a higher hydrophobicity contribution to Phenylalanine than to Tyrosine. The introduction of 3-Pyridylalanine into peptides has been qualitatively shown to enhance aqueous solubility, a direct consequence of increased hydrophilicity.[1][2]
| Amino Acid | Structure | Key Feature | Relative Hydrophilicity | Supporting Evidence |
| Phenylalanine (Phe) | Benzene ring | Non-polar, aromatic | Least Hydrophilic (Most Hydrophobic) | Longer retention times in RP-HPLC compared to Tyr-containing peptides. |
| Tyrosine (Tyr) | Phenol group | Polar hydroxyl (-OH) group capable of hydrogen bonding | Intermediate Hydrophilicity | Shorter retention times in RP-HPLC compared to Phe-containing peptides due to the polar -OH group. |
| 3-Pyridylalanine (3-Pal) | Pyridine ring | Nitrogen atom in the aromatic ring, capable of hydrogen bonding | Most Hydrophilic | Used as a surrogate for natural aromatic amino acids to enhance aqueous solubility of peptides like glucagon.[1][2] |
Experimental Protocol: Hydrophilicity Determination by RP-HPLC
The standard method for quantifying peptide hydrophilicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the relative hydrophilicity of peptides by measuring their retention times on a non-polar stationary phase.
Materials:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Peptide samples of interest (dissolved in Mobile Phase A).
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (typically a high percentage of Mobile Phase A) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the dissolved peptide sample onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.
-
UV Detection: Monitor the elution of the peptides by measuring the absorbance at a specific wavelength (commonly 214 nm or 280 nm).
-
Data Analysis: The time at which the peak maximum for each peptide elutes is its retention time. A shorter retention time indicates a more hydrophilic peptide.
Visualizing the Concepts
To further clarify the experimental workflow and the relationship between these amino acids, the following diagrams are provided.
Caption: Experimental workflow for comparing peptide hydrophilicity using RP-HPLC.
Caption: Logical relationship of hydrophilicity among Phe, Tyr, and 3-Pal.
Implications for Drug Development
The choice between Phenylalanine, Tyrosine, and 3-Pyridylalanine in a peptide sequence can have significant consequences for the therapeutic potential of the molecule.
-
Solubility Enhancement: Replacing a hydrophobic residue like Phenylalanine with the more hydrophilic 3-Pyridylalanine can markedly improve the aqueous solubility of a peptide. This is a critical consideration for developing stable, high-concentration formulations for subcutaneous or intravenous administration.[1][2]
-
Target Binding and Specificity: While enhancing hydrophilicity is often desirable, it is crucial to consider the impact on target binding. The aromatic rings of these amino acids can engage in π-π stacking and hydrophobic interactions within the binding pocket of a receptor. Altering the electronic properties and hydrogen bonding potential of the aromatic side chain can modulate binding affinity and specificity.
-
Pharmacokinetics: Increased hydrophilicity can influence a peptide's pharmacokinetic profile, potentially affecting its distribution in the body and its rate of clearance.
Conclusion
The strategic substitution of amino acids is a powerful tool in peptide drug design. Based on established chromatographic principles and qualitative evidence from the literature, the hydrophilicity of peptides containing Phenylalanine, Tyrosine, and 3-Pyridylalanine follows the order: 3-Pyridylalanine > Tyrosine > Phenylalanine . This understanding allows researchers to rationally design peptide analogs with tailored biophysical properties, ultimately leading to the development of more effective and clinically viable therapeutic agents.
References
Enhancing Peptide Durability: A Comparative Analysis of 3-Pyridylalanine Incorporation
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in the face of enzymatic degradation remains a critical obstacle. The rapid clearance of these promising molecules in vivo significantly curtails their therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of non-natural amino acids. This guide provides a comparative overview of the enzymatic stability of peptides containing 3-pyridylalanine versus those with natural amino acids, supported by the rationale behind this strategy and detailed experimental protocols for evaluation.
The introduction of non-natural amino acids, such as 3-pyridylalanine, into a peptide sequence can fundamentally alter its susceptibility to proteolysis. While direct quantitative comparisons of the enzymatic half-lives of peptides with and without 3-pyridylalanine are not extensively detailed in publicly available literature, the rationale for its use in enhancing peptide stability is well-established in medicinal chemistry. The unique structural and electronic properties of 3-pyridylalanine can disrupt the recognition sites for common proteases, thereby extending the peptide's circulation time and bioavailability.
The Rationale for Enhanced Stability
The enzymatic degradation of peptides is a highly specific process, relying on the recognition of particular amino acid residues and their surrounding sequence by proteases. For instance, trypsin typically cleaves after lysine (B10760008) and arginine residues, while chymotrypsin (B1334515) targets large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. The incorporation of 3-pyridylalanine, an isomer of phenylalanine, introduces a nitrogen atom into the aromatic ring. This modification can confer resistance to enzymatic degradation through several mechanisms:
-
Steric Hindrance: The pyridyl group can create a steric shield that hinders the access of the protease's active site to the adjacent peptide bonds.
-
Altered Electronic Properties: The nitrogen atom in the pyridyl ring alters the electronic distribution of the aromatic side chain, which can negatively impact the binding affinity of the peptide for the protease's specificity pocket.
-
Conformational Rigidity: The introduction of non-natural amino acids can induce conformational changes in the peptide backbone, potentially masking cleavage sites or promoting a more stable, less recognizable structure.
Studies on glucagon (B607659) analogs have shown that the incorporation of 3-pyridylalanine can lead to enhanced aqueous solubility and stability at neutral pH, resulting in superior biophysical characteristics suitable for medicinal applications[1][2][3]. Similarly, its use in GnRH antagonists has been explored, indicating its value in modifying peptide properties[4]. These examples underscore the potential of 3-pyridylalanine as a valuable tool in designing more robust peptide therapeutics.
Comparative Insights
| Feature | Peptides with Natural Aromatic Amino Acids (e.g., Phenylalanine) | Peptides with 3-Pyridylalanine |
| Susceptibility to Chymotrypsin | High, as phenylalanine is a primary recognition site. | Potentially reduced due to altered electronics and sterics of the pyridyl ring. |
| General Protease Recognition | Follows established patterns for various proteases. | May disrupt recognition motifs for a broader range of proteases. |
| Conformational Flexibility | Generally flexible, allowing for protease binding. | May adopt more rigid conformations that are less susceptible to enzymatic attack. |
| Overall In Vivo Half-Life | Often short, requiring frequent administration. | Expected to be longer, potentially allowing for less frequent dosing. |
Experimental Evaluation of Enzymatic Stability
To empirically determine the enzymatic stability of a peptide containing 3-pyridylalanine compared to its natural counterpart, a standardized in vitro stability assay can be employed.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the enzymatic stability of peptides.
Caption: Workflow for in vitro enzymatic stability assay of peptides.
Detailed Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol provides a framework for determining the half-life of a peptide in human serum.
I. Materials and Reagents:
-
Test Peptides:
-
Peptide with natural amino acid sequence (Control)
-
Peptide with 3-pyridylalanine substitution (Test)
-
-
Human Serum (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water
-
Mobile Phase A for HPLC: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B for HPLC: 0.1% (v/v) TFA in acetonitrile
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector
II. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the control and test peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).
-
Incubation Setup:
-
Pre-warm human serum and PBS to 37°C.
-
In separate microcentrifuge tubes, add 450 µL of human serum.
-
Spike each tube with 50 µL of the respective peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Gently vortex to mix.
-
-
Time-Course Incubation:
-
Incubate the tubes at 37°C in a water bath or incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately add the 50 µL aliquot to a new tube containing 50 µL of ice-cold 10% TCA solution to precipitate serum proteins and stop enzymatic activity.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
RP-HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Separate the peptide from serum components using a suitable gradient of Mobile Phase A and B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution of the intact peptide by UV absorbance at 214 nm or 280 nm.
-
Record the peak area corresponding to the intact peptide at each time point.
-
III. Data Analysis:
-
Quantification: The peak area of the intact peptide at time zero is considered 100%. Calculate the percentage of intact peptide remaining at each subsequent time point relative to the time zero sample.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase exponential decay model to calculate the half-life (t½) of the peptide.
Conclusion
The incorporation of 3-pyridylalanine represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. While direct quantitative comparisons from existing literature are limited, the underlying principles of steric hindrance, altered electronic properties, and conformational rigidity provide a strong rationale for its use. The detailed experimental protocol provided in this guide offers a robust method for researchers to quantitatively assess the stability of their own 3-pyridylalanine-containing peptides, thereby facilitating the development of more durable and effective peptide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of Substituted Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of various substituted piperazine (B1678402) analogs, with a primary focus on their interactions with sigma (σ) receptors. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Understanding the structure-activity relationships (SAR) of substituted piperazines is crucial for the rational design of selective and high-affinity ligands for therapeutic development.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a selection of substituted piperazine analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Substitution Pattern | Receptor | Ki (nM) | Selectivity (σ₁/σ₂) |
| Phenylacetamide Derivative 17b [1] | 3-substituted piperazine | σ₁ | 181 | Selective for σ₁ |
| p-Methoxybenzyl Substituted Piperazine 3d | Chiral (piperazin-2-yl)methanol derivative | σ₁ | 12.4 | High |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) [2] | N,N'-disubstituted piperazine | σ₁ | 2.7 | 38-fold for σ₁ |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) [2] | N,N'-disubstituted piperazine | σ₁ | 2.6 | 187-fold for σ₁ |
| 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) [3] | Phenylpiperazine derivative | σ₁ | 3.2 | - |
| (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (7c) | Hydroxyethyl substituted piperazine | σ₁ | 6.8 | - |
| Compound 11 (a piperidine (B6355638) derivative for comparison) [4] | N-substituted piperidine with a phenyl group | σ₁ | 4.41 | 15.4-fold for σ₁ |
| Compound 13 (a piperazine derivative) [4] | N-substituted piperazine with a tert-butylphenyl group | σ₁ | 51.8 | - |
| Compound 16 (a piperazine derivative) [4] | N-substituted piperazine with an acetylphenyl group | σ₁ | 37.8 | - |
Note: The selectivity is expressed as a ratio of Ki values (Ki(σ₂)/Ki(σ₁)). A higher value indicates greater selectivity for the σ₁ receptor. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay for sigma-1 receptors.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Materials:
-
Membrane Preparation: Guinea pig brain or rat liver membrane preparations, or cell lines expressing the sigma-1 receptor (e.g., human RPMI 8226 tumor cells).
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[5][6]
-
Assay Buffer: Tris buffer (50 mM, pH 8.0).[3]
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[3]
-
Test Compounds: Substituted piperazine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation (typically 100-200 µg of protein) with a fixed concentration of the radioligand (e.g., 2-3 nM --INVALID-LINK---pentazocine) and varying concentrations of the test compound.[2]
-
Total and Non-specific Binding: For determining total binding, the incubation mixture contains only the membrane preparation and the radioligand. For non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is added to saturate the receptors.
-
Equilibrium: The incubation is typically carried out at 37°C for 120 minutes to allow the binding to reach equilibrium.[6]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the study of receptor binding affinity.
References
- 1. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for Fmoc-3-Pal-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered or structurally unique amino acids like Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) presents a significant challenge. The bulky pyridyl side chain can impede the coupling reaction, leading to lower yields, incomplete reactions, and potential racemization. The choice of coupling reagent is therefore a critical parameter that can dictate the success of the synthesis. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by representative experimental data and detailed protocols to inform reagent selection and optimization.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions. Key performance indicators include coupling efficiency (yield), the purity of the resulting peptide, and the degree of racemization. While direct, quantitative head-to-head comparative data for this compound is not extensively available in the literature, the following table summarizes the general performance of widely used coupling reagents for sterically hindered amino acids, which serves as a valuable guide.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-60 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | ~95-98 | >95 | Very Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | ~90-95 | Low to Moderate |
Disclaimer: The data presented in this table is a compilation of representative values from various studies on sterically hindered amino acids and should be used as a general guide. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
In-Depth Analysis of Coupling Reagents
Aminium/Uronium Salts (HATU, HBTU): These reagents are renowned for their high reactivity and efficiency, which often translates to shorter coupling times and higher yields, particularly for difficult sequences.[1] HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), generally exhibits faster kinetics and a lower potential for racemization compared to HBTU, which utilizes 1-hydroxybenzotriazole (B26582) (HOBt).[1] The primary drawback of these reagents is their higher cost, which can be a consideration for large-scale synthesis. A potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in significant excess.[2]
Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that provides a good balance of reactivity and stability.[3] It is known for its low propensity for racemization and a key advantage over aminium/uronium salts is the absence of the guanidinylation side reaction. The byproducts of PyBOP are also considered less hazardous than those of its predecessor, BOP.[4]
Carbodiimides with Additives (DIC/Oxyma, DIC/HOBt): The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® or HOBt is a cost-effective and widely used method for peptide coupling.[5] While generally effective, these combinations can exhibit slower reaction kinetics compared to onium salts. The use of an additive is crucial to suppress racemization.[6] OxymaPure® has emerged as a superior alternative to HOBt, offering enhanced safety (as it is not explosive) and in many cases, improved performance in minimizing racemization.[6]
Experimental Protocols
The following are detailed, generalized protocols for the coupling of an Fmoc-protected amino acid on a solid support. These can be adapted for the specific use of this compound. Equivalents are relative to the loading capacity of the resin.
General Preparation for Coupling
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine (B6355638) in DMF. This is typically performed in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
Protocol 1: HATU Coupling
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered amino acids.
-
Activation: In a separate vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates complete coupling. Once complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 2: HBTU Coupling
A widely used and effective protocol for routine and challenging couplings.
-
Activation: In a separate vial, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated amino acid solution to the deprotected resin.[7]
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.[7]
-
Monitoring and Washing: Use the Kaiser test to confirm the completion of the coupling. Upon a negative result, wash the resin with DMF (3-5 times).[7]
Protocol 3: PyBOP Coupling
A robust protocol that avoids certain side reactions associated with aminium/uronium salts.
-
Activation: In a separate vial, dissolve the this compound (3-5 eq.) and PyBOP (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and mix briefly.[3]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.[3]
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[3]
-
Monitoring and Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).[3]
Protocol 4: DIC/Oxyma Coupling
A cost-effective and safe protocol with low racemization potential.
-
Solution Preparation: In a separate vial, dissolve this compound (1.5 to 2.0 eq.) and OxymaPure® (1.5 to 2.0 eq.) in DMF.[4]
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add DIC (1.5 to 2.0 eq.) to the reaction vessel.[4]
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction. After a negative test, wash the resin with DMF (3-5 times) and DCM (2-3 times).
Visualizing the Peptide Coupling Workflow
To better understand the process, the following diagrams illustrate the key stages of a typical solid-phase peptide synthesis cycle and the activation of the amino acid by different classes of coupling reagents.
Conclusion and Recommendations
The successful incorporation of the sterically hindered this compound into peptide sequences is highly dependent on the selection of an appropriate coupling reagent and the optimization of reaction conditions.
-
For the highest coupling efficiency and minimal risk of racemization, especially in challenging sequences, HATU is often the reagent of choice, despite its higher cost.
-
PyBOP and HBTU represent excellent, robust alternatives that provide high yields and are suitable for a wide range of applications.
-
For routine syntheses where cost is a significant factor, the DIC/Oxyma combination offers a safe and effective method, delivering high purity and very low levels of racemization.
Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, and budgetary constraints. It is recommended that researchers perform small-scale test couplings to determine the most effective reagent and conditions for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. oxymapure.com [oxymapure.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Purity Analysis of Crude Peptides Synthesized with Fmoc-3-Pyridyl-L-alanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 3-pyridyl-L-alanine (3-Pal) is a key strategy for optimizing peptide drug candidates. The use of N-α-Fmoc-3-pyridyl-L-alanine (Fmoc-3-Pal-OH) in solid-phase peptide synthesis (SPPS) can enhance properties such as aqueous solubility and stability.[1][2] However, ensuring the purity of the crude peptide is paramount for the reliability of subsequent research and the safety of potential therapeutics. This guide provides an objective comparison of the purity profile of crude peptides synthesized using this compound with alternative approaches, supported by experimental protocols and data analysis strategies.
Understanding Impurities in Peptide Synthesis
Solid-phase peptide synthesis, while highly efficient, is a multi-step process prone to the generation of various impurities. The overall purity of a crude synthetic peptide is influenced by the efficiency of each coupling and deprotection step. For a 20-amino acid peptide, a 99% coupling efficiency per cycle would theoretically result in a crude purity of over 82%.[3] However, this can be significantly impacted by the specific amino acid derivatives used.
Common impurities found in crude peptide products include:
-
Deletion Sequences: Resulting from incomplete coupling reactions.[4]
-
Insertion Sequences: Caused by the incomplete removal of excess activated amino acids.[4]
-
Truncated Peptides: Often capped with acetyl groups if unreacted amino groups are intentionally blocked.[3]
-
Incomplete Deprotection: Residual side-chain protecting groups remaining after cleavage.[4]
-
Side-Reaction Products: Such as aspartimide formation from Asp residues or oxidation of sensitive residues like Met and Trp.[5][6]
-
Diastereomers: Arising from the racemization of amino acids during activation and coupling.[5]
The introduction of unnatural amino acids like 3-pyridylalanine can present unique challenges, potentially leading to lower coupling efficiencies and specific side reactions.[4] For instance, racemization has been noted as a potential issue during the coupling of pyridylalanine isomers.[7]
Comparative Purity Analysis: this compound vs. Alternatives
The choice of incorporating a pyridylalanine isomer or another modified amino acid can impact the purity of the crude peptide. Below is a comparative summary of expected outcomes when using this compound versus its regioisomers (Fmoc-2-Pal-OH and Fmoc-4-Pal-OH) and a common strategy for enhancing solubility, the use of pseudoproline dipeptides.
Table 1: Comparative Purity Profile of Crude Peptides
| Feature | This compound | Fmoc-2-Pal-OH / Fmoc-4-Pal-OH | Pseudoproline Dipeptides |
| Primary Function | Enhance solubility, introduce aromatic/hydrophilic character.[1] | Enhance solubility, introduce aromatic/hydrophilic character.[2] | Disrupt secondary structures to prevent aggregation and improve solubility.[8] |
| Expected Crude Purity | Generally high, but can be sequence-dependent. | May be lower due to potential for racemization and steric hindrance, especially with 2-Pal.[7] | Can significantly increase purity for aggregation-prone sequences. |
| Common Impurities | Standard SPPS impurities (deletion, truncation). | Higher risk of diastereomeric impurities.[7] | Impurities related to the synthesis and stability of the pseudoproline moiety itself. |
| Analytical Challenges | Standard RP-HPLC and MS protocols are generally applicable. | Isomers may have slightly different retention times, aiding in detection of impurities. | The modified backbone can alter fragmentation patterns in MS. |
Experimental Protocols
Accurate purity analysis relies on robust and well-defined experimental protocols. The following sections detail the methodologies for peptide synthesis, and subsequent purity analysis using RP-HPLC and Mass Spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis with this compound
This protocol outlines a standard manual synthesis using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents), including this compound, with a suitable coupling reagent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. Repeat the coupling step if the test is positive (indicating free amines).
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Analysis of Crude Peptide Purity
This protocol provides a general method for analyzing the purity of the synthesized crude peptide.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724).
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide bond).[9]
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
-
-
-
Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[10]
Protocol 3: Mass Spectrometry Analysis for Identity Confirmation
This protocol is for confirming the molecular weight of the synthesized peptide.
-
System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The instrument should be calibrated with a standard.
-
-
Data Analysis: Compare the observed monoisotopic or average mass with the calculated theoretical mass of the target peptide to confirm its identity.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing this compound.
Caption: Workflow for SPPS of a 3-Pal containing peptide and its subsequent purity analysis.
Caption: Relationship between synthesis inputs and the composition of the crude peptide product.
Conclusion
The purity of a crude peptide synthesized with this compound is influenced by a combination of standard SPPS-related factors and challenges associated with the incorporation of an unnatural amino acid. A thorough purity analysis using a combination of RP-HPLC for quantification and mass spectrometry for identity confirmation is essential. While this compound is a valuable tool for enhancing peptide characteristics, researchers must be aware of the potential for decreased coupling efficiency and the introduction of unique impurities. By employing robust synthesis and analysis protocols, the quality and reliability of the final peptide product can be assured, paving the way for successful downstream applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. bachem.com [bachem.com]
Revolutionizing Peptide Therapeutics: The Structural Impact of 3-Pyridylalanine Substitution
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, offering a powerful tool to enhance therapeutic properties. Among these, 3-pyridylalanine (3-Pal), an aromatic amino acid containing a pyridine (B92270) ring, has emerged as a valuable substituent for improving the biophysical characteristics of peptides. This guide provides a comparative analysis of 3-Pal substituted peptides versus their native counterparts, supported by experimental data, to elucidate the structural and functional consequences of this modification for researchers, scientists, and drug development professionals.
The substitution of natural amino acids with synthetic counterparts like 3-Pal can dramatically alter a peptide's solubility, stability, and receptor binding affinity. The introduction of the nitrogen atom in the aromatic ring of 3-Pal can lead to favorable changes in hydrophilicity and electrostatic interactions, addressing common challenges in peptide drug formulation and efficacy.
Enhanced Biophysical Properties of a 3-Pal Substituted Glucagon (B607659) Analog
A key example of the benefits of 3-Pal substitution is seen in the development of glucagon analogs. Glucagon, a peptide hormone crucial for regulating blood glucose, suffers from poor aqueous solubility and a tendency to form amyloid-like fibrils, complicating its therapeutic use. A study by Mroz et al. demonstrated that substituting specific hydrophobic residues with 3-Pal in a glucagon analog significantly improves these properties.
| Property | Native Glucagon | Gcg[3-Pal6,10,13, Aib16] |
| Aqueous Solubility (mg/mL at pH 7.4) | < 0.1 | > 10 |
| Fibril Formation (ThT Fluorescence) | Rapid Aggregation | Significantly Reduced Aggregation |
| Glucagon Receptor (GCGR) Potency (EC50, nM) | 0.25 | 0.35 |
| GLP-1 Receptor (GLP-1R) Potency (EC50, nM) | > 1000 | > 1000 |
Table 1: Comparison of the biophysical and biological properties of native glucagon and a 3-Pal substituted analog. Data sourced from Mroz et al. (2016).
The data clearly indicates a dramatic increase in aqueous solubility for the 3-Pal substituted glucagon analog, a critical improvement for developing a stable, injectable formulation. Furthermore, the propensity for aggregation and fibril formation is substantially reduced, enhancing the shelf-life and safety of the potential therapeutic. Importantly, these significant improvements in biophysical characteristics are achieved while maintaining high potency and selectivity for the glucagon receptor.
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of 3-Pal-containing peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Amino Acid Coupling: Perform sequential coupling of Fmoc-protected amino acids, including Fmoc-3-Pal-OH, using a coupling agent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group at each step using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectrometer.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.
Glucagon Receptor Binding Assay
This assay determines the potency of glucagon analogs by measuring their ability to activate the glucagon receptor.
Protocol:
-
Cell Culture: Use a cell line engineered to express the human glucagon receptor (e.g., HEK293 cells).
-
Assay Procedure: Plate the cells and incubate with varying concentrations of the native glucagon and the 3-Pal substituted analog.
-
Signal Detection: Measure the downstream signaling response, typically the production of cyclic AMP (cAMP), using a suitable detection kit (e.g., a luciferase reporter gene assay).
-
Data Analysis: Plot the dose-response curves and calculate the EC50 values (the concentration required to elicit a half-maximal response) for each peptide.
Glucagon Signaling Pathway
The biological activity of glucagon and its analogs is mediated through the glucagon receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to an increase in blood glucose levels.
Conclusion
The substitution of natural
Solubility Showdown: Fmoc-3-Pal-OH vs. Fmoc-Phe-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the solubility of Fmoc-protected amino acids is a critical parameter dictating the efficiency of coupling reactions and the purity of the final peptide. Poor solubility can lead to incomplete reactions, aggregation, and the formation of deletion sequences, posing significant challenges for researchers and drug developers. This guide provides an objective comparison of the solubility characteristics of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) and Fmoc-L-phenylalanine (Fmoc-Phe-OH), supported by available experimental data and detailed protocols.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two amino acid derivatives is essential before delving into their solubility.
| Property | This compound | Fmoc-Phe-OH |
| Synonyms | N-Fmoc-3-(3-pyridyl)-L-alanine | N-α-Fmoc-L-phenylalanine |
| Molecular Formula | C₂₃H₂₀N₂O₄[1][2][3][4] | C₂₄H₂₁NO₄[5][6][7] |
| Molecular Weight | 388.42 g/mol [1][2][3][4][8] | 387.43 g/mol [6][9] |
| Side Chain | 3-pyridylmethyl (introduces a basic nitrogen) | Benzyl (B1604629) (hydrophobic) |
| Appearance | White to off-white solid[3][8] | White to light yellow crystalline powder[9] |
Solubility Comparison: A Tale of Two Side Chains
The primary structural difference between this compound and Fmoc-Phe-OH lies in their side chains. Fmoc-Phe-OH possesses a nonpolar, hydrophobic benzyl group, while this compound features a pyridylmethyl group. The nitrogen atom in the pyridine (B92270) ring of this compound can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which is expected to increase its polarity and solubility in polar or aqueous solvents compared to the hydrophobic side chain of Fmoc-Phe-OH.
Indeed, one study noted that replacing phenylalanine residues with 3-pyridylalanine increased the aqueous solubility of a glucagon (B607659) analog, lending support to this hypothesis.[2]
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions / Notes |
| This compound | DMSO | 50 mg/mL[6][8] | 128.73 mM[6][8] | Ultrasonic assistance is required.[6][8] |
| Fmoc-Phe-OH | DMSO | 100 mg/mL[5][9] | 258.11 mM[5][9] | Ultrasonic assistance is required.[5][9] |
Disclaimer: The data presented is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions, material purity, and measurement techniques.
Based on the available data for DMSO, Fmoc-Phe-OH exhibits significantly higher solubility than this compound in this specific solvent. However, the inherent polarity of the pyridyl group suggests that This compound may offer a solubility advantage in more polar protic solvents or aqueous solutions .
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems for their applications, direct experimental determination is highly recommended. The following gravimetric method is a robust approach.
Materials:
-
Fmoc-amino acid (this compound or Fmoc-Phe-OH)
-
High-purity organic solvent of interest (e.g., DMF, NMP, DCM, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Pipettes
-
Isothermal shaker or magnetic stirrer
-
Centrifuge
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation : Add an excess amount of the Fmoc-amino acid to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition : Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration : Tightly cap the vial and place it in an isothermal shaker at a constant, controlled temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.
-
Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.
-
Supernatant Extraction : Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.
-
Solvent Evaporation : Transfer the supernatant to a new, pre-weighed container. Evaporate the solvent completely using a drying oven at a temperature that does not degrade the compound, or use a vacuum desiccator until a constant weight is achieved.
-
Calculation : The solubility is calculated based on the final mass of the dissolved solid and the volume of the supernatant withdrawn.
-
Solubility (mg/mL) = (Mass of container with solid - Mass of empty container) / Volume of supernatant withdrawn
-
Caption: Experimental workflow for determining Fmoc-amino acid solubility.
Logical Comparison Framework
The choice between this compound and Fmoc-Phe-OH depends on the specific requirements of the peptide synthesis, particularly the solvent system being employed.
Caption: Logical framework for selecting an Fmoc-amino acid based on solvent.
Conclusion
The question of whether this compound is "better" than Fmoc-Phe-OH for solubility does not have a single definitive answer; it is context-dependent.
-
For polar aprotic solvents like DMSO , which are staples in SPPS, the available data indicates that Fmoc-Phe-OH has superior solubility .[5][9]
-
For applications requiring solubility in more polar, protic, or aqueous systems , the chemical nature of the pyridyl side chain suggests that This compound is likely the better choice . This is supported by derivative studies showing that pyridylalanine enhances the aqueous solubility of peptides.[2]
Ultimately, for critical applications, researchers are encouraged to perform their own solubility tests using the provided protocol to determine the optimal Fmoc-amino acid for their specific conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Solid Supports for 3'-Palmitate Oligonucleotide Synthesis
For researchers and professionals in drug development, the efficient synthesis of modified oligonucleotides is paramount. The conjugation of lipophilic moieties, such as palmitic acid, to the 3'-terminus of an oligonucleotide can significantly enhance its therapeutic properties by improving cellular uptake and in vivo stability. The choice of solid support is a critical factor influencing the yield, purity, and overall success of 3'-Palmitate (3-Pal) oligonucleotide synthesis. This guide provides an objective comparison of common solid supports, supported by experimental data, to aid in the selection of the most suitable platform for your research needs.
Performance Comparison of Solid Supports
The selection of a solid support for 3'-Palmitate oligonucleotide synthesis primarily revolves around two major types: Controlled Pore Glass (CPG) and Polystyrene (PS). A third, hybrid option, combines the properties of both. Each of these supports presents a unique set of advantages and disadvantages that can impact the efficiency of synthesizing these lipophilic conjugates.
| Feature | Controlled Pore Glass (CPG) | Polystyrene (PS) | Universal Hybrid CPG |
| Material | Rigid, inorganic glass matrix | Cross-linked organic polymer | CPG particles with a polystyrene-based polymer coating |
| Key Advantages | Mechanically stable, non-swelling, predictable performance.[1][2] | Hydrophobic nature creates an anhydrous synthesis environment, can lead to higher coupling efficiencies.[3] | Combines the rigidity of CPG with the higher loading capacity of polystyrene.[4] |
| Key Disadvantages | Lower nucleoside loading capacity compared to PS, can be susceptible to certain corrosive reagents.[4] | Can swell in organic solvents, potentially leading to pore distortion and reduced flow characteristics in large-scale synthesis.[4] | As a newer technology, it may have less extensive literature and application notes compared to traditional CPG and PS. |
| Typical Loading | 20-30 µmol/g for conventional synthesis.[2] | Can have significantly higher loadings, up to 350 µmol/g for some applications.[2] | Designed for higher ligand loading capacity than conventional CPG.[5] |
| Reported Purity | For a 21-mer oligonucleotide, a purity of 54% was reported.[3] | For the same 21-mer, a higher purity of 71% was achieved.[3] | Aims to provide higher purities than standalone polystyrene supports.[4] |
| Reported Yield | For a 21-mer oligonucleotide, a trityl yield of 97.1% was observed.[3] | For the same 21-mer, a superior trityl yield of 99.5% was noted.[3] | Intended to offer higher yields than traditional CPG supports.[4] |
Note: The quantitative data presented for CPG and Polystyrene is based on the synthesis of a 21-mer unmodified oligonucleotide. While not specific to 3'-Palmitate synthesis, it provides a valuable baseline for comparing the intrinsic performance of these supports. The hydrophobic nature of the palmitoyl (B13399708) group may further accentuate the performance differences, potentially favoring the more hydrophobic polystyrene support.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and high-quality synthesis of 3'-Palmitate modified oligonucleotides. Below are representative protocols for the synthesis and subsequent purification.
Protocol 1: Solid-Phase Synthesis of a 3'-Palmitate Modified Oligonucleotide
This protocol outlines the general steps for automated solid-phase synthesis using the phosphoramidite (B1245037) method.[2]
1. Support Preparation:
-
Start with a solid support (CPG or Polystyrene) pre-functionalized with a linker attached to palmitic acid. The 3'-hydroxyl group of a long-chain alkyl diol is attached to the solid support, and the other hydroxyl group is attached to the palmitoyl moiety. The free hydroxyl group on the linker serves as the starting point for oligonucleotide synthesis.
2. Synthesis Cycle (performed on an automated DNA/RNA synthesizer):
-
Step i: Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the linker on the solid support using a solution of dichloroacetic acid (3%) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the first coupling reaction.
-
Step ii: Coupling: The first nucleoside phosphoramidite is activated by a weak acid, such as tetrazole, and then couples to the free 5'-hydroxyl group on the support.
-
Step iii: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of failure sequences.
-
Step iv: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
Repeat: Steps i-iv are repeated for each subsequent nucleotide in the desired sequence.
3. Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Due to the hydrophobicity of the palmitoyl group, RP-HPLC is the preferred method for purification.[6][7]
1. Sample Preparation:
-
After cleavage and deprotection, the crude oligonucleotide solution is lyophilized to dryness and then re-dissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate, pH 7.5).
2. HPLC System and Column:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C8 or C18 reverse-phase column is typically used. For lipophilic oligonucleotides, a C8 column can provide good separation.[6]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB) in water.
-
Mobile Phase B: 0.1 M TEAB in 50% Acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized. For a 3'-Palmitate modified oligonucleotide, a higher final concentration of acetonitrile will be required for elution compared to an unmodified oligonucleotide of the same length.
-
Flow Rate: A typical flow rate is 1-4 mL/min, depending on the column dimensions.
-
Detection: The oligonucleotide is detected by its UV absorbance, typically at 260 nm.
4. Fraction Collection and Desalting:
-
The fraction corresponding to the main product peak is collected.
-
The collected fraction is then desalted using a method such as size-exclusion chromatography (e.g., a NAP-10 column) to remove the volatile buffer salts.
-
The final purified oligonucleotide is obtained after lyophilization.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows in 3'-Palmitate oligonucleotide synthesis.
Caption: Workflow for 3'-Palmitate Oligonucleotide Synthesis and Purification.
Caption: Logical Relationship of Solid Support Properties to Performance Metrics.
References
- 1. labcluster.com [labcluster.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates [mdpi.com]
- 7. atdbio.com [atdbio.com]
Navigating Difficult Sequences: A Cost-Benefit Analysis of Fmoc-3-Pal-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides, particularly those with "difficult" sequences prone to aggregation and poor solubility, presents a significant challenge. The choice of building blocks and synthesis strategy can dramatically impact the purity, yield, and overall cost of the final product. This guide provides an objective comparison of using Fmoc-3-Pal-OH (N-Fmoc-3-(3-pyridyl)-L-alanine) against standard Fmoc-amino acids and pseudoproline dipeptides, supported by a cost-benefit analysis and detailed experimental protocols.
The solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide production.[1] However, for sequences rich in hydrophobic residues or those with a tendency to form stable secondary structures on the resin, standard protocols can lead to incomplete reactions, low yields, and challenging purifications. To address these issues, specialized amino acid derivatives have been developed. This guide focuses on this compound, a derivative of alanine (B10760859) containing a pyridyl group, and compares its utility to the standard approach and the use of pseudoproline dipeptides.
The Contenders in Synthesizing Difficult Peptides
1. The Standard Approach: Standard Fmoc-Amino Acids (e.g., Fmoc-Phe-OH)
This is the default and most cost-effective method for routine peptide synthesis. However, when synthesizing hydrophobic or aggregation-prone peptides, the growing peptide chain can collapse onto itself and the resin, leading to steric hindrance that impedes both the deprotection of the Fmoc group and the coupling of the next amino acid. This results in truncated or deleted sequences, significantly reducing the purity and yield of the desired peptide.
2. The Solubility Enhancer: this compound
This compound is a non-natural amino acid derivative where the phenyl group of phenylalanine is replaced by a pyridyl group. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, which can disrupt the interchain hydrogen bonding that leads to aggregation and can also increase the polarity of the peptide, thereby improving its solubility in the synthesis solvents. This enhanced solvation of the peptide-resin complex can lead to more efficient coupling and deprotection steps.
3. The Aggregation Disrupter: Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)
Pseudoproline dipeptides are derivatives of serine or threonine that are incorporated into the peptide chain as a dipeptide unit.[2] They introduce a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of secondary structures like beta-sheets that are a major cause of aggregation.[3] This disruption prevents the peptide chains from clumping together, allowing for more efficient synthesis. The pseudoproline structure is cleaved during the final acidolysis step, yielding the native peptide sequence.
Performance Comparison
To illustrate the potential benefits of this compound, we will consider the hypothetical synthesis of a model "difficult" hydrophobic 15-mer peptide. The following table summarizes the expected outcomes based on the known properties of each approach.
| Feature | Standard Approach (with Fmoc-Phe-OH) | Using this compound | Using Pseudoproline Dipeptide |
| Primary Mechanism | Standard chain elongation | Increased solubility and disruption of aggregation through polarity | Disruption of secondary structure formation |
| Expected Crude Purity | Low to moderate (e.g., 30-50%) | Moderate to high (e.g., 50-70%) | High (e.g., >70%) |
| Expected Final Yield | Low | Moderate | High |
| Purification Effort | High | Moderate | Low to moderate |
| Applicability | Routine, non-aggregating sequences | Hydrophobic and aggregation-prone sequences | "Difficult" sequences, long peptides, known aggregating sequences |
Cost-Benefit Analysis
While specialized amino acids can increase the initial raw material cost, they can lead to significant downstream savings by improving yields and reducing purification time and solvent consumption.
| Reagent | Supplier Example & Price (1g) | Supplier Example & Price (5g) | Key Cost Consideration |
| Fmoc-Phe-OH | Activotec: ~$8.00[4] | - | Lowest initial cost, but high downstream costs for difficult sequences due to low yield and extensive purification. |
| This compound | RayBiotech: $91.00[5] | MedChemExpress: ~$188 for 10g[1] | Higher initial cost, but can be offset by improved yield and reduced purification costs for moderately difficult sequences. |
| Fmoc-Ser(tBu)-Ser(ψMe,MePro)-OH | Aapptec: $80.00[6] | Aapptec: Inquire | High initial cost, but often provides the best results for severely aggregating sequences, leading to the highest final yield and easiest purification. |
Note: Prices are approximate and subject to change. Please refer to suppliers for current pricing.
The higher upfront cost of this compound or a pseudoproline dipeptide can be justified when synthesizing long or difficult peptides, especially in a drug development setting where purity and batch-to-batch consistency are critical. The reduction in failed syntheses and the simplification of purification can lead to a lower overall cost per milligram of pure peptide.
Experimental Protocols
The following is a general protocol for the manual solid-phase synthesis of a model difficult peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard, this compound, or pseudoproline dipeptide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Standard Amino Acid or this compound: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.
-
Pseudoproline Dipeptide: Dissolve the Fmoc-pseudoproline dipeptide (1.5 equivalents), Oxyma Pure (1.5 equivalents), and DIC (1.5 equivalents) in DMF. Add to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
Verifying the Purity of Fmoc-3-Pal-OH: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. Impurities in these starting materials can lead to the incorporation of incorrect sequences, truncated peptides, and other side-products, complicating purification and compromising the integrity of the final peptide. Fmoc-3-Pal-OH (Nα-9-fluorenylmethoxycarbonyl-3-(3-pyridyl)-L-alanine), a key building block for introducing a pyridyl moiety, requires rigorous purity assessment. This guide provides a comparative overview of standard spectroscopic methods used to verify the purity of this compound and its common alternatives, the positional isomers Fmoc-2-Pal-OH and Fmoc-4-Pal-OH.
Comparative Purity Analysis
The purity of Fmoc-protected amino acids is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
Table 1: Comparison of Spectroscopic Methods for Purity Verification
| Method | Parameter Assessed | Typical Specification | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥98.0% | High resolution, quantitative, robust, widely available. | May not resolve all structurally similar impurities without method optimization. |
| ¹H NMR Spectroscopy | Structural Integrity, Presence of Organic Impurities | Conforms to structure | Provides detailed structural information, can detect a wide range of impurities. | Less sensitive than HPLC for quantification of minor impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Conforms to expected molecular weight | High sensitivity, accurate mass determination, can identify impurities by mass. | Not inherently quantitative without appropriate standards. |
| Chiral HPLC | Enantiomeric Purity | ≥99.5% L-isomer | Directly quantifies the D-enantiomer. | Requires specialized chiral columns and method development. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for Fmoc-amino acid analysis and may require minor optimization for specific instruments and conditions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the chemical purity of this compound and separate it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 265 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations of the protons with the expected structure of this compound. Pay close attention to the aromatic regions for signals from the Fmoc and pyridyl groups, and the aliphatic region for the alanine (B10760859) backbone protons.
Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridyl-H | ~8.4-8.6 | m |
| Pyridyl-H | ~7.6-7.8 | m |
| Pyridyl-H | ~7.2-7.4 | m |
| Fmoc Aromatic-H | ~7.8-7.9 | d |
| Fmoc Aromatic-H | ~7.6-7.7 | d |
| Fmoc Aromatic-H | ~7.3-7.4 | t |
| Fmoc Aromatic-H | ~7.2-7.3 | t |
| NH | ~7.8 | d |
| α-CH | ~4.3-4.5 | m |
| Fmoc-CH, CH₂ | ~4.1-4.3 | m |
| β-CH₂ | ~3.1-3.3 | m |
Note: Specific chemical shifts and coupling constants can be found on the Certificate of Analysis provided by the supplier.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: The expected monoisotopic mass for this compound (C₂₃H₂₀N₂O₄) is 388.14 g/mol . Look for the [M+H]⁺ ion at approximately m/z 389.15.
Comparative Data for Fmoc-Pyridylalanine Isomers
The primary alternatives to this compound are its positional isomers, Fmoc-2-Pal-OH and Fmoc-4-Pal-OH. While their chemical properties are similar, their distinct structures lead to different spectroscopic and chromatographic behaviors.
Table 3: Comparison of Purity Specifications for Fmoc-Pyridylalanine Isomers
| Parameter | Fmoc-2-Pal-OH | This compound | Fmoc-4-Pal-OH |
| Molecular Weight | 388.42 | 388.42 | 388.42 |
| Typical HPLC Purity | ≥98.0% | ≥98.0% | ≥97.0% |
| Expected [M+H]⁺ (m/z) | 389.15 | 389.15 | 389.15 |
| Expected ¹H NMR Pyridyl Signals (ppm) | Distinct pattern for 2-substitution | Distinct pattern for 3-substitution | Distinct pattern for 4-substitution |
| Typical RP-HPLC Retention Time | Isomer-specific | Isomer-specific | Isomer-specific |
Note: Specific purity data and spectra are lot-dependent and should be obtained from the Certificate of Analysis for each product.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity verification and the relationship between the different analytical techniques.
Caption: Workflow for the spectroscopic purity verification of this compound.
Caption: Logical relationship between purity parameters and analytical techniques.
Safety Operating Guide
Proper Disposal of Fmoc-3-Pal-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-3-Pal-OH (Nα-(9-Fluorenylmethoxycarbonyl)-3-pyridyl-L-alanine) is an amino acid derivative commonly used in peptide synthesis. While the Safety Data Sheet (SDS) for the hydrochloride salt of a similar compound, Fmoc-D-3-Pal-OH, indicates no known physical or health hazards, proper disposal is crucial to ensure laboratory safety and environmental compliance.[1] All chemical waste, regardless of its hazard classification, must be disposed of in accordance with federal, state, and local environmental control regulations.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Even for substances not classified as hazardous, standard laboratory practice dictates a cautious approach to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles or safety glasses.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A full lab suit or lab coat.[1]
-
Respiratory Protection: In cases where dust may be generated, a dust respirator or the use of a fume hood is recommended.[1]
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound is to treat it as a chemical waste product. It should not be discarded in the regular trash or poured down the sanitary sewer unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][2][3]
1. Waste Identification and Segregation:
-
Identify the waste as solid this compound.
-
Keep this waste stream separate from other chemical wastes to prevent unintended reactions. Do not mix with liquid or hazardous waste streams.
2. Waste Collection and Containment:
-
Use a designated and compatible container for solid chemical waste. High-density polyethylene (B3416737) (HDPE) containers are often preferred.[4]
-
The container must be clean, dry, and have a secure, sealable lid.
-
Carefully transfer the solid this compound into the container using a clean spatula or scoop. Avoid generating dust during the transfer.[4]
3. Labeling the Waste Container:
-
Properly labeling the waste container is a critical regulatory requirement.[1][5]
-
Affix a "Chemical Waste" or "Hazardous Waste" tag, as required by your institution, to the container.[1]
-
The label must include the following information:
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[4][6]
-
This area should be away from general laboratory traffic and incompatible materials.[4]
-
Ensure the container remains closed except when adding waste.[2][5]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste coordinator to schedule a waste pickup.[2][7][8]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form.[7][9]
Quantitative Data Summary
For quick reference, the following table summarizes key information for the handling and disposal of this compound.
| Parameter | Recommendation/Value | Source(s) |
| Hazard Classification | Not classified as hazardous | [1] |
| CAS Number | 175453-07-3 | [10] |
| Molecular Formula | C23H20N2O4 | [10] |
| Physical State | Solid | [10] |
| Primary PPE | Safety glasses, gloves, lab coat | [1] |
| Waste Category | Non-hazardous solid chemical waste | [1][4] |
| Recommended Container | Labeled, sealable, compatible container (e.g., HDPE) | [4] |
| Disposal Method | Collection by institutional EHS or licensed contractor | [1][2][3] |
Experimental Protocols and Workflows
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow ensures safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Decision Pathway for Chemical Waste
This diagram outlines the general decision-making process for laboratory chemical waste, emphasizing the importance of institutional EHS consultation.
Caption: Decision pathway for laboratory chemical waste disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. odu.edu [odu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-3-Pal-OH
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH). Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
While this compound itself is not classified as a hazardous substance, its use in peptide synthesis often involves hazardous solvents such as N,N-Dimethylformamide (DMF) and piperidine (B6355638).[1] The primary risks associated with its handling are linked to these ancillary chemicals. Therefore, a comprehensive safety plan must address all components of the experimental workflow.
Personal Protective Equipment (PPE) and Hazard Mitigation
A multi-layered approach to personal protection is mandatory when handling this compound and associated reagents. Engineering controls should be the first line of defense, with all handling of the solid compound and any solutions conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[3]
-
Hand Protection: Due to the frequent use of aggressive solvents, standard nitrile gloves offer insufficient protection. For incidental splash contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[4][5] For prolonged handling or when working with piperidine, heavy-duty gloves such as butyl rubber are required.[6][7] Always consult a glove compatibility chart for the specific solvents in use.
-
Body Protection: A long-sleeved laboratory coat is required to protect from splashes and spills.[3]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 dust respirator should be worn.[3][8]
Quantitative Safety Data for Associated Solvents
The primary hazards in workflows involving this compound stem from the solvents used. The following table summarizes key occupational exposure limits for common solvents. All work should be conducted in a manner that keeps exposure well below these limits.
| Chemical Name | CAS Number | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH REL (10-hr TWA) | Key Hazards |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 10 ppm (Skin) | 10 ppm (Skin) | 10 ppm (Skin) | Flammable, Reproductive Toxin, Carcinogen, Liver Damage, Readily Absorbed Through Skin.[9][10][11][12][13] |
| Piperidine | 110-89-4 | None Established | None Established | None Established | Highly Flammable, Corrosive, Toxic (Inhalation/Skin Contact), Causes Severe Skin/Eye Burns.[14][15] |
Note: The "Skin" notation indicates that skin absorption is a significant route of exposure, contributing to overall body burden.[10][16]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound from receipt to use in a typical peptide synthesis workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in a cool (2-8°C), dry, and well-ventilated area, protected from light.[2][8]
-
Log the chemical into the laboratory inventory system.
2. Preparation and Weighing:
-
Perform all manipulations within a certified chemical fume hood.
-
Wear all required PPE as detailed above.
-
To minimize dust generation, carefully transfer the solid this compound from its primary container to a tared weigh boat.
-
Clean the spatula and weighing area with a damp cloth to collect any residual dust, disposing of the cloth as solid chemical waste.
3. Dissolution and Use in Synthesis:
-
Add the weighed this compound to the reaction vessel inside the fume hood.
-
Slowly add the required solvent (e.g., DMF) to the solid. Be aware that some solvents, like DMF, can penetrate standard nitrile gloves rapidly.[4][17]
-
If using reagents like piperidine for Fmoc deprotection, handle with extreme caution due to its corrosivity (B1173158) and toxicity.[15] Ensure appropriate heavy-duty gloves are worn.
-
Keep all containers tightly sealed when not in use to prevent vapor release.
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of waste are critical to prevent chemical incidents and ensure environmental compliance. All waste generated must be treated as hazardous.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, gloves, and wipes in a designated, sealed, and clearly labeled container for solid hazardous chemical waste.[18]
-
Liquid Waste (Non-Halogenated): Collect solutions containing this compound dissolved in solvents like DMF in a dedicated, sealed, and labeled container for non-halogenated solvent waste.
-
Liquid Waste (Base): Waste streams containing piperidine must be collected in a separate, dedicated container labeled "Hazardous Waste: Piperidine" due to its high pH and reactivity. Never mix acidic and basic waste streams. [2]
2. Container Management:
-
All waste containers must be kept closed except when adding waste.[19]
-
Label containers clearly with "Hazardous Waste," the full chemical names of all constituents (e.g., "DMF, Piperidine, this compound"), and the associated hazards.[20][21]
-
Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.
3. Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[19][21] Do not dispose of any chemical waste down the drain or in the regular trash.[18]
Safety Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound and associated materials.
References
- 1. anaspec.com [anaspec.com]
- 2. (S)-N-Fmoc-(3-Pyridyl)alanine | 175453-07-3 [chemicalbook.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. Fmoc-b-(3-pyridyl)-Ala-OH = 98.0 175453-07-3 [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. Occupational Exposure to N,N-Dimethylformamide in the Summer and Winter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mobile [my.chemius.net]
- 14. nj.gov [nj.gov]
- 15. peptide.com [peptide.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. usascientific.com [usascientific.com]
- 18. americanbio.com [americanbio.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. benchchem.com [benchchem.com]
- 21. 175453-07-3 | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
